Quetiapine Sulfone-d8
Description
Properties
Molecular Formula |
C₂₁H₁₇D₈N₃O₄S |
|---|---|
Molecular Weight |
423.56 |
Synonyms |
2-[2-[4-(5,5-Dioxidodibenzo[b,f][1,4]thiazepin-11-yl)-1-piperazinyl]ethoxy]ethanol-d8; |
Origin of Product |
United States |
Foundational & Exploratory
Quetiapine Sulfone-d8 chemical structure and properties
This technical guide details the chemical structure, physicochemical properties, and analytical applications of Quetiapine Sulfone-d8 , a deuterated internal standard used in critical bioanalytical workflows.
Advanced Internal Standard for LC-MS/MS Bioanalysis[1]
Executive Summary
Quetiapine Sulfone-d8 (Quetiapine S,S-dioxide-d8) is the stable isotope-labeled analog of Quetiapine Sulfone, a metabolite and oxidative degradation product of the atypical antipsychotic Quetiapine.[1] It serves as a critical Internal Standard (IS) in clinical and forensic toxicology, enabling the precise quantification of Quetiapine Sulfone in biological matrices (plasma, urine) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its deuterated structure compensates for matrix effects, extraction variability, and ionization suppression.
Chemical Identity & Structure
Quetiapine Sulfone is chemically distinct from the major metabolite Quetiapine Sulfoxide (S-oxide).[1] The sulfone moiety (
Nomenclature and Identifiers
| Property | Specification |
| Chemical Name | 11-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]dibenzo[b,f][1,4]thiazepine 5,5-dioxide-d8 |
| Common Name | Quetiapine Sulfone-d8; Quetiapine S,S-dioxide-d8 |
| Parent CAS (Unlabeled) | 329216-65-1 |
| Molecular Formula | |
| Molecular Weight | ~423.56 g/mol (Unlabeled: 415.51 g/mol ) |
| Isotopic Enrichment |
Structural Topology (Graphviz Visualization)
The following diagram illustrates the structural relationship and the specific deuteration pattern (typically located on the piperazine ring to ensure label stability).
Figure 1: Structural topology of Quetiapine Sulfone-d8. The d8 labeling is strategically placed on the piperazine ring to prevent metabolic exchange loss.[1]
Physicochemical Properties[1][2][5][6]
Understanding the physicochemical behavior of Quetiapine Sulfone-d8 is essential for stock solution preparation and chromatographic optimization.[1]
-
Solubility: Like its parent, the sulfone is lipophilic but contains polar oxide groups. It is sparingly soluble in water but soluble in Methanol (MeOH) , Dimethyl Sulfoxide (DMSO) , and Acetonitrile (ACN) .
-
pKa: The piperazine nitrogen remains basic (estimated pKa ~7.0–7.5), allowing for positive mode ionization (
) in acidic mobile phases. -
Stability:
-
Solid State: Stable at -20°C. Hygroscopic; store in desiccated conditions.
-
Solution: Stable in MeOH at -80°C for >1 year.
-
Photostability: Light-sensitive.[1] Solutions should be protected from ambient light (amber vials).
-
Metabolic Note: While Quetiapine Sulfoxide can disproportionate, the Sulfone (dioxide) is generally more chemically stable, though some literature suggests potential degradation under harsh extraction conditions.
-
Analytical Applications & Methodology
Role in LC-MS/MS
Quetiapine Sulfone-d8 is used to correct for:
-
Ion Suppression: Co-eluting matrix components (phospholipids) in plasma.
-
Recovery Loss: Variance in Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).[1]
Experimental Protocol: Method Development
Directive: Do not rely on generic transitions. The following protocol ensures a self-validating MRM setup.
Step 1: Stock Preparation[1]
-
Dissolve 1 mg Quetiapine Sulfone-d8 in 1 mL DMSO (Primary Stock).
-
Dilute to 10 µg/mL in 50:50 Methanol:Water (Working Stock). Note: Avoid 100% aqueous dilution to prevent precipitation.[1]
Step 2: Mass Spectrometry Optimization (ESI+)
-
Scan 1 (Q1): Identify Precursor.
-
Native: m/z 416.2[1]
-
IS (d8): m/z 424.2
-
-
Scan 2 (Product Ion Scan): Fragment the precursors with variable Collision Energy (CE: 10–50 eV).
-
Transition Selection Rule:
-
Critical: You must select a fragment that retains the deuterated piperazine ring .
-
If the fragmentation cleaves the piperazine-thiazepine bond and you monitor the thiazepine core, you will lose the d8 label , and the IS will appear as the native fragment (crosstalk).
-
Target Fragment: Look for fragments containing the piperazine side chain or unique rearrangements that shift by +8 Da relative to the native.
-
Step 3: Chromatographic Conditions[1][4]
-
Column: C18 or Phenyl-Hexyl (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.[1]
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (or Methanol).
-
Gradient: 5% B to 95% B over 5 minutes. The Sulfone is more polar than Quetiapine and will elute earlier.
Analytical Workflow Diagram
Figure 2: LC-MS/MS Bioanalytical Workflow utilizing Quetiapine Sulfone-d8.
Metabolic Context
Quetiapine Sulfone is a minor metabolite compared to Norquetiapine and Quetiapine Sulfoxide, but it is a key marker for oxidative stress metabolism and impurity profiling in drug synthesis.
| Analyte | Metabolic Pathway | Major/Minor |
| Quetiapine | Parent | - |
| Norquetiapine | N-dealkylation (CYP3A4) | Major (Active) |
| Quetiapine Sulfoxide | S-oxidation | Major |
| Quetiapine Sulfone | Further oxidation of Sulfoxide | Minor/Impurity |
References
-
Sriram Chem. (n.d.). Quetiapine Sulfone Pharmaceutical Reference Standard. Retrieved from
-
Fisher, D. S., et al. (2012). Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS. Drug Testing and Analysis. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). Quetiapine Sulfone (CAS 329216-65-1).[1][5] Retrieved from
-
TLC Pharmaceutical Standards. (n.d.). Quetiapine Impurity Standards. Retrieved from
-
Barrett, B., et al. (2007). Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from
Sources
Technical Monograph: Quetiapine Sulfone-d8 in Bioanalytical Workflows
Executive Summary
Quetiapine Sulfone-d8 (Deuterated Quetiapine Sulfone) is the stable isotope-labeled analog of Quetiapine Sulfone, a major oxidative metabolite of the atypical antipsychotic Quetiapine. In high-precision bioanalysis—specifically LC-MS/MS assays—this compound serves as the critical Internal Standard (IS). Its physicochemical mirroring of the target analyte compensates for matrix effects, ionization suppression, and extraction variability, ensuring data integrity in pharmacokinetic (PK) and toxicological studies.
This guide details the chemical identity, sourcing logistics, and experimental deployment of Quetiapine Sulfone-d8, moving beyond basic catalog listings to provide a functional roadmap for assay development.
Chemical Identity & Specifications
Unlike the parent drug Quetiapine, the Sulfone metabolite possesses a sulfonyl group (
Technical Profile
| Feature | Specification |
| Compound Name | Quetiapine Sulfone-d8 |
| Synonyms | Quetiapine Impurity S-d8; 11-[4-[2-(2-Hydroxyethoxy)ethyl]-1-piperazinyl]dibenzo[b,f][1,4]thiazepine 5,5-Dioxide-d8 |
| Parent CAS (Unlabeled) | 329216-65-1 (Note: This is the standard reference for the metabolite) |
| Labeled CAS | Not globally standardized.[1] Referenced by Catalog ID (e.g., TRC-Q510042, TLC-Q-0157) |
| Molecular Formula | |
| Molecular Weight | ~423.56 g/mol (vs. 415.51 g/mol for unlabeled) |
| Solubility | Soluble in DMSO, Methanol, Chloroform; slightly soluble in water. |
| Purity Requirement | Isotopic Enrichment |
Critical Note on CAS: While CAS 329216-65-1 refers to the unlabeled Quetiapine Sulfone, many suppliers do not yet have a unique CAS registry for the d8-variant. Researchers must order by chemical structure and isotopic enrichment rather than relying solely on a CAS search.
Catalog Availability & Sourcing
The following suppliers are verified sources for high-grade Quetiapine Sulfone-d8. Due to the specialized nature of this isotope, lead times can vary from "In Stock" to "Custom Synthesis (4-6 weeks)."
| Supplier | Catalog ID | Format | Typical Pack Size |
| Toronto Research Chemicals (TRC) | Q510042 | Salt/Free Base | 1 mg, 10 mg |
| TLC Pharmaceutical Standards | Q-0157 | DiHCl Salt | 1 mg, 5 mg |
| Alsachim | C4386 | Free Base | 1 mg |
| Simson Pharma | SPQ002-78 (Ref) | Standard | Custom |
The Role in Drug Metabolism (DMPK)
Quetiapine undergoes extensive hepatic metabolism, primarily via CYP3A4 .[2][3][4] The formation of the Sulfone metabolite is a key oxidative pathway. Understanding this pathway is essential for interpreting the ratio of Parent-to-Metabolite in patient samples.
Metabolic Pathway Diagram
The following diagram illustrates the oxidative divergence of Quetiapine into its Sulfoxide and Sulfone metabolites.
Figure 1: Metabolic trajectory of Quetiapine.[3][4][5][6] The Sulfone metabolite (Red) is the oxidative endpoint. The d8-IS (Dashed) is introduced artificially during analysis to quantify this specific node.
Experimental Application: LC-MS/MS Protocol
The following protocol is designed for the simultaneous quantification of Quetiapine and Quetiapine Sulfone in human plasma.
Methodological Principles
-
Ionization: ESI Positive Mode (
). -
Separation: Reversed-Phase Chromatography (C18).
-
Internal Standardization: Deuterated analogs are mandatory to correct for the significant matrix effects often seen with sulfonyl-containing compounds.
Step-by-Step Workflow
Step 1: Stock Preparation
-
Dissolve Quetiapine Sulfone-d8 (1 mg) in DMSO or Methanol to create a 1 mg/mL stock solution.
-
Store at -20°C. Note: Sulfones are generally stable, but avoid repeated freeze-thaw cycles.
Step 2: Sample Extraction (Protein Precipitation)
-
Aliquot: 50 µL Human Plasma.
-
Spike: Add 10 µL of Internal Standard Working Solution (500 ng/mL Quetiapine Sulfone-d8).
-
Precipitate: Add 200 µL Acetonitrile (cold). Vortex for 30 seconds.
-
Centrifuge: 10,000 x g for 10 minutes at 4°C.
-
Transfer: Move supernatant to autosampler vials.
Step 3: LC-MS/MS Conditions
-
Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm) or equivalent.[7]
-
Mobile Phase A: 10mM Ammonium Acetate + 0.1% Formic Acid in Water.[7]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[7]
-
Gradient: 5% B to 95% B over 3.0 minutes.
Mass Spectrometry Transitions (MRM)
The following Multiple Reaction Monitoring (MRM) transitions are recommended. The "+8" shift in the precursor is the primary identifier.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| Quetiapine Sulfone | 416.2 ( | 253.1 ( | 35 |
| Quetiapine Sulfone-d8 | 424.2 ( | 261.1 ( | 35 |
*Note: The Q3 fragment depends on the position of the deuterium label. If the d8 label is on the piperazine ring (common), the fragment containing the ring will shift. If the label is on the ethoxy tail, and the fragmentation cleaves that tail, the Q3 might match the unlabeled form. Always perform a product ion scan on your specific lot of IS to confirm the Q3 transition.
Analytical Workflow Diagram
Figure 2: Integrated bioanalytical workflow for the quantification of Quetiapine Sulfone using the d8-IS.
Stability & Handling
-
Light Sensitivity: Quetiapine and its metabolites can be light-sensitive. Perform extractions under low-light or yellow-light conditions.
-
Solution Stability: Stock solutions in Methanol are stable for >1 month at -20°C.
-
In-Source Fragmentation: Quetiapine Sulfone may exhibit in-source fragmentation to the Sulfoxide in some MS sources [1]. Ensure source temperature is optimized (<500°C) to prevent thermal degradation during analysis.
References
-
Fisher, D. S., et al. (2012). "Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS." Drug Testing and Analysis.
-
Barrett, B., et al. (2007). "Validation of an LC-MS/MS method for the determination of quetiapine in human plasma." Journal of Pharmaceutical and Biomedical Analysis.
-
Toronto Research Chemicals. "Quetiapine Sulfone-d8 Product Page." TRC Catalog.
-
TLC Pharmaceutical Standards. "Quetiapine EP Impurity S-d8 DiHCl." TLC Catalog.
Sources
- 1. Quetiapine Sulfone - SRIRAMCHEM [sriramchem.com]
- 2. Metabolism of quetiapine by CYP3A4 and CYP3A5 in presence or absence of cytochrome B5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. jmatonline.com [jmatonline.com]
- 6. scispace.com [scispace.com]
- 7. Determination of quetiapine in human plasma by LC-MS/MS and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sulfoxidation Vector: Elucidating the Metabolic Pathway of Quetiapine
The following technical guide details the metabolic pathway of Quetiapine, specifically focusing on the Sulfoxidation Pathway mediated by Cytochrome P450 3A4 (CYP3A4).
Editorial Note: While your request specifically cites "Quetiapine Sulfone," the primary stable circulating metabolite formed via this pathway is Quetiapine Sulfoxide (also known as Quetiapine S-oxide). Quetiapine Sulfone is often considered a downstream product or an artifact of instability. This guide covers the full sulfoxidation vector (Quetiapine
Executive Summary
The metabolic clearance of Quetiapine (QTP) is dominated by hepatic metabolism, with less than 1% of the parent drug excreted unchanged. While N-dealkylation (yielding the active metabolite Norquetiapine) is pharmacologically significant, Sulfoxidation represents the major clearance pathway, accounting for approximately 89% of the intrinsic clearance in human liver microsomes.
This pathway is almost exclusively mediated by CYP3A4 . Consequently, the formation of Quetiapine Sulfoxide (and potentially Quetiapine Sulfone) serves as a critical biomarker for CYP3A4 activity and a primary vector for drug-drug interactions (DDIs).
Molecular Mechanism of Sulfoxidation
The transformation of Quetiapine to its sulfoxidized metabolites involves the oxidation of the sulfur atom within the dibenzothiazepine ring.
The Enzymatic Driver: CYP3A4
Unlike the N-dealkylation pathway (which involves both CYP3A4 and CYP2D6), sulfoxidation is highly selective for CYP3A4 . This makes the pathway highly susceptible to:
-
Induction: By agents like Carbamazepine or Phenytoin (increasing clearance/sulfoxide formation).
-
Inhibition: By agents like Ketoconazole or Ritonavir (halting clearance, risking toxicity).
The Reaction Cascade
-
Phase I S-Oxidation: The heme-iron center of CYP3A4 activates molecular oxygen, transferring a single oxygen atom to the thiazepine sulfur. This yields Quetiapine Sulfoxide (Quetiapine S-oxide).[1]
-
Secondary Oxidation (The Sulfone): Further oxidation can convert the sulfoxide to Quetiapine Sulfone (
). However, the Sulfoxide is the predominant species found in plasma. Technical literature notes that the Sulfone is chemically unstable in certain matrices and may revert or degrade, complicating direct quantification.
Pathway Visualization
The following diagram illustrates the competitive divergence between the active N-dealkylation pathway and the inactive Sulfoxidation clearance pathway.
Figure 1: The metabolic divergence of Quetiapine.[2][3] Note the dominance of CYP3A4 in the Sulfoxidation clearance route.[2]
Clinical & Pharmacological Implications[1][4][5][6]
Clearance vs. Activity
-
Quetiapine Sulfoxide: Pharmacologically inactive . It does not exhibit significant affinity for D2 or 5-HT2A receptors. Its formation is purely a detoxification and elimination event.
-
Norquetiapine: Pharmacologically active (and distinct from the parent drug due to NET inhibition).
-
Implication: Measuring the ratio of Quetiapine to Quetiapine Sulfoxide provides a direct readout of CYP3A4 metabolic capacity.
The "Unstable" Sulfone
Bioanalytical studies (e.g., Davis et al.) have reported that Quetiapine Sulfone is unstable during processing and often degrades back to Quetiapine Sulfoxide. Researchers attempting to quantify the "Sulfone" must validate stability in their specific matrix (plasma vs. urine) to avoid false negatives or variable data.
Experimental Protocol: In Vitro Assessment
To study this pathway, Human Liver Microsomes (HLM) are the gold standard.[4] The following protocol ensures specific isolation of the CYP3A4-mediated sulfoxidation.
Materials
-
Enzyme Source: Pooled Human Liver Microsomes (20 mg/mL protein conc).
-
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Specific Inhibitor (Control): Ketoconazole (1 µM) – to confirm CYP3A4 specificity.
Incubation Workflow
Figure 2: Standardized HLM incubation workflow for assessing Quetiapine Sulfoxidation.
Bioanalytical Quantification (LC-MS/MS)
Quantification requires distinguishing the parent drug from its oxidized metabolites. Because the Sulfoxide (+16 Da) and Sulfone (+32 Da) are chemically distinct, they can be separated chromatographically and by mass.
Mass Spectrometry Parameters
The following Multiple Reaction Monitoring (MRM) transitions are recommended. Note that the Sulfoxide is the primary analyte; the Sulfone transition is provided for research investigation.
| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) | Note |
| Quetiapine | 384.2 | 253.1 | 40 | 25 | Cleavage of piperazine ring |
| Quetiapine Sulfoxide | 400.2 | 253.1 | 40 | 28 | Common fragment with parent |
| Quetiapine Sulfone | 416.2 | 269.1 | 42 | 30 | Theoretical; requires optimization |
| Internal Standard | 392.2 (QTP-d8) | 258.1 | 40 | 25 | Deuterated analog |
Methodological Criticality
-
Chromatography: Use a C18 column (e.g., Waters XBridge or Phenomenex Kinetex).
-
Mobile Phase: Gradient elution with Ammonium Acetate (10mM) and Acetonitrile is essential to separate the polar Sulfoxide from the parent Quetiapine to prevent ion suppression .
-
Instability Check: If measuring the Sulfone, samples must be processed immediately at 4°C. Extended storage at room temperature often results in the disappearance of the Sulfone peak.
References
-
Bakken, G. V., et al. (2012). Metabolism of the Active Metabolite of Quetiapine, N-Desalkylquetiapine In Vitro.[3] Drug Metabolism and Disposition.[5][6] Link
-
Li, K. Y., et al. (2005). Metabolic mechanism of quetiapine in vivo with clinical therapeutic dose.[2] Methods and Findings in Experimental and Clinical Pharmacology.[7][8] Link
-
Davis, P. C., et al. (2010). Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Fisher, D. S., et al. (2012). Plasma concentrations of quetiapine, N-desalkylquetiapine, O-desalkylquetiapine, 7-hydroxyquetiapine, and quetiapine sulfoxide in relation to quetiapine dose.[9][10] Therapeutic Drug Monitoring.[9] Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. Metabolism of the active metabolite of quetiapine, N-desalkylquetiapine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. dls.com [dls.com]
- 6. Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Plasma concentrations of quetiapine, N-desalkylquetiapine, o-desalkylquetiapine, 7-hydroxyquetiapine, and quetiapine sulfoxide in relation to quetiapine dose, formulation, and other factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Difference between Quetiapine-d8 and Quetiapine Sulfone-d8
Technical Whitepaper: Distinguishing Quetiapine-d8 and Quetiapine Sulfone-d8 in Bioanalytical Workflows
Executive Summary In the high-stakes domain of bioanalysis and forensic toxicology, the distinction between a parent drug and its oxidative metabolites is not merely chemical—it is the pivot point for data integrity. This guide delineates the critical operational and physicochemical differences between Quetiapine-d8 and Quetiapine Sulfone-d8 . While both serve as Stable Isotope Labeled (SIL) internal standards, their applications are mutually exclusive in rigorous LC-MS/MS protocols. Quetiapine-d8 is the gold standard for quantifying the parent antipsychotic, whereas Quetiapine Sulfone-d8 is the mandatory reference for quantifying Quetiapine Sulfone—a distinct oxidative impurity and minor metabolite. Using one to quantify the other introduces unacceptable matrix effect errors due to chromatographic divergence.
Part 1: Structural & Physicochemical Divergence
To understand the analytical distinction, one must first grasp the chemical modification. Quetiapine Sulfone is the product of S-oxidation on the dibenzothiazepine ring.
Structural Comparison
-
Quetiapine (Parent): Contains a central thiazepine ring with a sulfide ether (-S-) linkage.[1]
-
Quetiapine Sulfone: The sulfur atom undergoes double oxidation to form a sulfone group (-SO₂-).
Table 1: Physicochemical Profile & Isotopic Standards
| Feature | Quetiapine-d8 | Quetiapine Sulfone-d8 |
| Target Analyte | Quetiapine (Parent Drug) | Quetiapine Sulfone (Impurity/Metabolite) |
| Chemical Change | Deuterated Parent | Deuterated S-oxidized analog |
| Polarity (LogP) | ~2.6 (More Lipophilic) | Lower (More Polar due to -SO₂-) |
| Retention Time (RT) | Elutes Later (Reverse Phase) | Elutes Earlier (Reverse Phase) |
| Primary Use Case | PK Studies, TDM, Toxicology | Impurity Profiling, Stability Testing, Deep Metabolic Analysis |
| Precursor Ion (Example) | m/z 392.2 [M+H]+ | m/z 424.2 [M+H]+ (Mass shift due to +2 Oxygens) |
The Deuterium Label (-d8)
The "-d8" designation typically indicates the replacement of eight hydrogen atoms with deuterium, most commonly on the piperazine ring . This placement is strategic; the piperazine ring is metabolically stable relative to the alkyl chains, ensuring the isotopic label is not lost during fragmentation or minor metabolic degradation.
Part 2: The Metabolic & Degradation Pathway
Understanding the origin of the Sulfone is vital for experimental design. While Norquetiapine (N-desalkyl) and Quetiapine Sulfoxide are the major circulating metabolites in humans, Quetiapine Sulfone is frequently monitored as:
-
A Process Impurity: Generated during API synthesis or storage (oxidative stress).
-
A Secondary Metabolite: Formed via further oxidation of the sulfoxide.
Diagram 1: Quetiapine Oxidative Pathway This diagram illustrates the progression from Parent to Sulfone, highlighting the specific oxidation sites.
Caption: Stepwise oxidation of Quetiapine to Sulfone, requiring distinct matched internal standards.
Part 3: Analytical Utility & The "Matrix Effect" Trap
Why can't I use Quetiapine-d8 to quantify the Sulfone?
This is the most common error in method development.
-
Chromatographic Separation: On a C18 column, the polar Sulfone elutes earlier than the Parent.
-
Ion Suppression: The matrix background (phospholipids, salts) at the Sulfone's retention time (RT) is different from the background at the Parent's RT.
-
Result: If you use Quetiapine-d8 (which elutes with the Parent) to correct for the Sulfone (which elutes earlier), the IS will not experience the same ionization suppression/enhancement. Your quantification will be invalid.
The Rule of Thumb: Always use the deuterated structural analog that co-elutes with your specific analyte.
Part 4: Validated Experimental Protocol (LC-MS/MS)
This protocol is designed for the simultaneous extraction and quantification of Quetiapine and Quetiapine Sulfone from human plasma, utilizing their respective -d8 standards.
Reagents & Standards
-
Analytes: Quetiapine Fumarate, Quetiapine Sulfone.
-
Internal Standards: Quetiapine-d8, Quetiapine Sulfone-d8.
-
Matrix: Human Plasma (K2EDTA).[2]
Sample Preparation (Protein Precipitation)
Rationale: LLE (Liquid-Liquid Extraction) is cleaner, but PPT (Protein Precipitation) ensures recovery of the more polar Sulfone metabolite which might partition poorly in non-polar LLE solvents.
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate.
-
IS Addition: Add 20 µL of combined IS working solution (Quetiapine-d8 + Quetiapine Sulfone-d8 at 50 ng/mL in 50:50 Methanol:Water).
-
Precipitation: Add 200 µL of Acetonitrile (0.1% Formic Acid).
-
Vortex: Mix at high speed for 5 minutes.
-
Centrifuge: Spin at 4000 rpm for 10 minutes at 4°C.
-
Transfer: Inject 5 µL of the supernatant.
LC-MS/MS Conditions
-
Column: Waters XBridge C18 (50 x 2.1 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 10mM Ammonium Acetate in Water (pH 9.0). Note: High pH improves peak shape for basic drugs like Quetiapine.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0.0 min: 10% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 10% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
MRM Transitions (Positive ESI):
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Quetiapine | 384.2 | 253.1 | 40 | 25 |
| Quetiapine-d8 | 392.2 | 261.1 | 40 | 25 |
| Quetiapine Sulfone | 416.2 | 253.1 | 45 | 30 |
| Quetiapine Sulfone-d8 | 424.2 | 261.1 | 45 | 30 |
Note: The Sulfone mass (416.2) reflects the addition of two oxygens (+32 Da) to the parent (384.2).
Diagram 2: Analytical Workflow Logic This decision tree guides the researcher in selecting the correct workflow.
Caption: Decision matrix for selecting the correct Internal Standard based on the target analyte.
Part 5: References
-
Fisher, D. S., et al. (2012). "Plasma concentrations of quetiapine, N-desalkylquetiapine, O-desalkylquetiapine, 7-hydroxyquetiapine, and quetiapine sulfoxide in relation to quetiapine dose, formulation, and other factors." Therapeutic Drug Monitoring. Available at: [Link]
-
Barrett, B., et al. (2007). "Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Handley, S. A., et al. (2016). "Quetiapine Carboxylic Acid and Quetiapine Sulfoxide Prevalence in Patient Urine." Journal of Analytical Toxicology. Available at: [Link]
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[3][4][5] Available at: [Link]
Sources
Stable isotope labeled Quetiapine metabolites for research
A Technical Guide to Stable Isotope Methodologies
Executive Summary
In the realm of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, Quetiapine presents a dual challenge: it undergoes extensive hepatic metabolism, and its primary metabolite, Norquetiapine (N-desalkylquetiapine) , is pharmacologically active.[1][2][3][4] Accurate quantitation requires not just the measurement of the parent compound but the precise tracking of the metabolite to assess total antipsychotic activity and metabolic phenotype (e.g., CYP3A4 status).
This guide details the application of stable isotope-labeled internal standards (SIL-IS) for the LC-MS/MS analysis of Quetiapine and Norquetiapine. It moves beyond basic protocol listing to address the "Deuterium Effect" on retention time , cross-signal interference , and matrix effect correction .
The Metabolic Landscape: Why Isotopes Matter
Quetiapine is metabolized primarily by CYP3A4 to form Norquetiapine. While Quetiapine acts as an antagonist at
Because the ratio of Parent-to-Metabolite varies significantly based on CYP3A4 activity (induced by carbamazepine or inhibited by ketoconazole), simultaneous quantification is mandatory.
Visualization: Metabolic Pathway & Activity
Figure 1: The primary metabolic pathways of Quetiapine.[3][4][5][6] Note the central role of CYP3A4 in generating the active metabolite Norquetiapine.
Stable Isotope Selection Strategy
The choice of Internal Standard (IS) dictates the robustness of your assay. In LC-MS/MS, the IS must compensate for matrix effects (ion suppression/enhancement) and recovery losses during extraction.
A. The Deuterium (
) vs. Carbon-13 (
) Dilemma
While Deuterated standards (e.g., Quetiapine-D8) are cost-effective, they suffer from the Chromatographic Isotope Effect . Deuterium is slightly less lipophilic than Hydrogen. In high-efficiency Reversed-Phase LC (RPLC), a D8-labeled analog may elute 2–5 seconds earlier than the native analyte.
-
Risk: If a matrix interference (e.g., phospholipids) elutes at the exact time of the native drug but after the D8-IS, the IS will not experience the suppression, leading to inaccurate quantification.
-
Recommendation: For regulated clinical trials,
or labeled standards are superior as they co-elute perfectly. For routine TDM, D8-standards are acceptable if the chromatographic gradient is shallow enough to minimize separation, or if matrix effects are validated as negligible.
B. Cross-Talk and Signal Contribution
When selecting an isotope, ensure the mass shift ($ \Delta m $) is sufficient to avoid overlap with the natural isotopic distribution of the analyte.
-
Quetiapine (M+H = 384): The natural M+2 isotope (due to
and ) has significant abundance. -
Rule: The IS should have a mass shift of at least +3 Da (preferably +6 or +8) to prevent the native analyte's isotopic tail from contributing to the IS channel. Quetiapine-D8 and Norquetiapine-D8 are ideal.
Analytical Method Development (LC-MS/MS)
Experimental Protocol: Sample Preparation & Analysis
This protocol utilizes Protein Precipitation (PPT) , favored for its speed in high-throughput clinical labs.
Reagents:
-
Analyte Standards: Quetiapine Fumarate, Norquetiapine.[7][8]
-
Internal Standards: Quetiapine-D8, Norquetiapine-D8.
-
Matrix: Drug-free human plasma (K2EDTA).
Step-by-Step Workflow:
-
Stock Preparation: Prepare 1 mg/mL stocks of analytes and IS in Methanol.
-
Working Solution: Dilute IS to a working concentration of 50 ng/mL in Acetonitrile (Precipitation Agent).
-
Extraction (PPT):
-
Aliquot 50 µL of plasma sample into a 96-well plate.
-
Add 200 µL of Acetonitrile containing the Internal Standards.
-
Vortex vigorously for 2 minutes (essential to release protein-bound drug).
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
-
Injection: Transfer 100 µL of supernatant to a clean plate. Inject 2–5 µL into the LC-MS/MS.
LC-MS/MS Conditions[6][9][10][11][12]
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (promotes protonation).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
MRM Transitions Table:
| Analyte | Precursor Ion ( | Product Ion ( | Role | Collision Energy (eV) |
| Quetiapine | 384.2 | 253.1 | Quantifier | 25 |
| 384.2 | 221.1 | Qualifier | 35 | |
| Quetiapine-D8 | 392.2 | 261.1 | IS | 25 |
| Norquetiapine | 296.2 | 210.1 | Quantifier | 20 |
| 296.2 | 235.1 | Qualifier | 22 | |
| Norquetiapine-D8 | 304.2 | 218.1 | IS | 20 |
Note: Transitions may vary slightly based on instrument platform (Triple Quadrupole vs. Q-Trap).
Visualization: Analytical Workflow
Figure 2: Streamlined protein precipitation workflow for high-throughput quantification.
Data Interpretation & Validation Standards
To ensure scientific integrity (E-E-A-T), the method must be validated against FDA or EMA Bioanalytical Method Validation guidelines.
1. Linearity & Range
-
Quetiapine: 2 – 1000 ng/mL.
-
Norquetiapine: 2 – 500 ng/mL.
-
Rationale: Covers the AGNP therapeutic reference range (100–500 ng/mL for Quetiapine) and accommodates trough levels.
2. Matrix Effect Assessment (The IS Check)
Calculate the Matrix Factor (MF) for both analyte and IS.
-
Acceptance Criteria: The IS-normalized MF should be close to 1.0 (e.g., 0.85 – 1.15). If the IS-normalized MF deviates significantly, it indicates that the Deuterated IS is eluting away from the suppression zone affecting the analyte (the "Deuterium Effect" discussed in Section 2).
3. Stability
Quetiapine is generally stable, but Norquetiapine can be sensitive to oxidation. Ensure samples are kept at 4°C in the autosampler and long-term storage is at -80°C.
References
-
Fisher, D. S., et al. (2012). Plasma concentrations of quetiapine, N-desalkylquetiapine, O-desalkylquetiapine, 7-hydroxyquetiapine, and quetiapine sulfoxide in relation to quetiapine dose, formulation, and other factors.[13] Therapeutic Drug Monitoring, 34(4), 415-421. [Link]
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Wang, S., et al. (2025).[11] Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry. [Link][5][14]
-
Niemi, M., et al. (2013). Pharmacogenetics of quetiapine in healthy volunteers: the role of CYP2D6, CYP3A5 and ABCB1.[15] British Journal of Clinical Pharmacology. [Link]
Sources
- 1. Active Metabolites as Antidepressant Drugs: The Role of Norquetiapine in the Mechanism of Action of Quetiapine in the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quetiapine and metabolites | Synnovis [synnovis.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. jfda-online.com [jfda-online.com]
- 6. ovid.com [ovid.com]
- 7. Development and validation of a sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of quetiapine and its active metabolite norquetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jmatonline.com [jmatonline.com]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Plasma concentrations of quetiapine, N-desalkylquetiapine, o-desalkylquetiapine, 7-hydroxyquetiapine, and quetiapine sulfoxide in relation to quetiapine dose, formulation, and other factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Synthesis and Validation of Deuterated Quetiapine Sulfone Internal Standards
A Technical Guide for Bioanalytical Applications
Executive Summary
In high-throughput bioanalysis, particularly LC-MS/MS quantification of antipsychotics, the integrity of the Internal Standard (IS) is the linchpin of data accuracy. While Quetiapine-d8 is a common IS for the parent drug, the quantification of its oxidative metabolites—specifically Quetiapine Sulfone (a major active metabolite)—requires a structurally identical deuterated analog to effectively compensate for matrix effects, ionization suppression, and extraction variability.
This guide details the de novo synthesis and oxidative conversion of Quetiapine-d8 Sulfone. Unlike generic protocols, this workflow prioritizes isotopic fidelity (minimizing D/H exchange) and outlines a purification strategy to isolate the sulfone from the kinetically favored sulfoxide and N-oxide byproducts.
Part 1: Strategic Rationale & Retrosynthesis
The Case for Deuterated Sulfone
Using the parent drug's IS (Quetiapine-d8) to quantify the metabolite (Quetiapine Sulfone) is a "cross-analyte" approach that often fails regulatory acceptance due to differing retention times and ionization efficiencies.
-
Matrix Effect Compensation: The sulfone moiety significantly alters polarity (logP) compared to the parent thioether. Only a deuterated sulfone co-elutes perfectly with the analyte, experiencing the exact same matrix suppression/enhancement.
-
Isotopic Stability: We utilize Piperazine-d8 as the deuterium source. Deuteriums on the piperazine ring are strictly non-exchangeable under physiological and standard workup conditions, unlike aromatic deuteration which can suffer from acid-catalyzed scrambling.
Retrosynthetic Analysis
The synthesis is designed convergently. We avoid oxidizing the 11-chlorodibenzo[b,f][1,4]thiazepine core before coupling, as the electron-withdrawing sulfone makes the C-11 position less reactive to nucleophilic attack.
-
Target: Quetiapine Sulfone-d8.
-
Precursor: Quetiapine-d8.
-
Core Coupling: 11-chloro-dibenzo[b,f][1,4]thiazepine + 1-[2-(hydroxyethoxy)ethyl]piperazine-d8.
-
Isotope Source: Piperazine-d8 (Commercial).
Part 2: Detailed Synthesis Protocol
Phase A: Synthesis of the Deuterated Side Chain
Objective: Create the linker arm with the isotopic label.
-
Reagents: Piperazine-d8 (1.0 eq), 2-(2-chloroethoxy)ethanol (1.1 eq), K₂CO₃ (2.0 eq), Acetonitrile (ACN).
-
Procedure:
-
Dissolve Piperazine-d8 in ACN.
-
Add K₂CO₃ and heat to reflux (80°C).
-
Add 2-(2-chloroethoxy)ethanol dropwise over 1 hour to minimize bis-alkylation.
-
Reflux for 12 hours.
-
Workup: Filter salts, concentrate filtrate. Purify via silica flash chromatography (DCM:MeOH 9:1) to isolate 1-[2-(hydroxyethoxy)ethyl]piperazine-d8 (HEEP-d8) .
-
Phase B: Coupling to the Tricyclic Core
Objective: Synthesize Quetiapine-d8 (Parent IS).
-
Reagents: 11-Chloro-dibenzo[b,f][1,4]thiazepine (1.0 eq), HEEP-d8 (1.2 eq), NaI (catalytic), Toluene/DMF (4:1).
-
Procedure:
-
Dissolve the imino chloride core in Toluene/DMF.
-
Add HEEP-d8 and NaI.
-
Reflux at 110°C for 18–24 hours under N₂ atmosphere.
-
Workup: Cool, wash with water (x3) to remove DMF/salts. Extract organic layer with 1N HCl (pulls product into aqueous phase). Wash aqueous phase with Ethyl Acetate (removes unreacted core). Basify aqueous phase with NaOH to pH 10. Extract into DCM.
-
Yield: Quetiapine-d8 (typically >80% yield).[1]
-
Phase C: Controlled Oxidation to Quetiapine Sulfone-d8
Objective: Oxidize the thioether to the sulfone (S-dioxide) without permanently N-oxidizing the piperazine.
-
Mechanism: The sulfur atom is oxidized first to the sulfoxide (fast), then to the sulfone (slow). The piperazine nitrogens are also susceptible to N-oxidation.
-
Reagents: mCPBA (meta-chloroperoxybenzoic acid, 2.5 eq), DCM, Sodium Sulfite (sat. aq).
Step-by-Step Protocol:
-
Dissolve Quetiapine-d8 (1.0 g) in DCM (20 mL) and cool to 0°C.
-
Dissolve mCPBA (2.5 eq) in DCM (10 mL) and add dropwise over 30 mins.
-
Note: Excess oxidant is required to push the reaction past the sulfoxide stage.
-
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Monitoring: Check LC-MS. You will likely see a mixture of Sulfone and N-oxide-Sulfone.
-
Reduction Workup (Crucial):
-
If N-oxides are present, treat the reaction mixture with mild reducing agent or simply rely on the workup if the N-oxide is minor. However, for high purity, we perform a "wash" with Sodium Metabisulfite (Na₂S₂O₅).
-
Wash organic layer with 10% Na₂CO₃ (removes benzoic acid byproduct).
-
Wash with Sat. Na₂S₂O₅ (quenches peroxides).
-
-
Purification:
-
The crude residue contains Sulfoxide (minor), Sulfone (major), and N-oxides.
-
Flash Chromatography: Silica gel. Eluent: DCM:MeOH:NH₄OH (90:10:1). The Sulfone is more polar than the parent but less polar than the N-oxide.
-
Part 3: Visualization of Pathways
Diagram 1: Synthetic Pathway & Logic
This diagram illustrates the convergent synthesis and the critical oxidation step.
Caption: Convergent synthesis of Quetiapine Sulfone-d8. Note the sequential oxidation from Thioether to Sulfoxide to Sulfone.
Diagram 2: LC-MS/MS Validation Workflow
This diagram details how the synthesized IS is used to validate the bioanalytical method, ensuring orthogonality.
Caption: Bioanalytical workflow emphasizing the co-elution of the deuterated sulfone IS with the metabolite analyte.
Part 4: Analytical Validation & Quality Control
Isotopic Purity Calculation
Before use, the "d0" (unlabeled) contribution must be calculated to prevent false positives in the analyte channel.
-
Method: Direct infusion MS.
-
Acceptance Criteria: The contribution of the IS (M+8) to the analyte channel (M+0) must be < 0.5% of the LLOQ (Lower Limit of Quantification).
Differentiating Sulfone from Sulfoxide
Quetiapine Sulfoxide is the major metabolite and is isobaric with the Sulfone if source fragmentation occurs (loss of oxygen).
-
Chromatographic Separation: A C18 column with a high-pH mobile phase (Ammonium Bicarbonate, pH 9.0) often provides better resolution between the Sulfone and Sulfoxide than acidic conditions.
-
MRM Transitions:
Stability Data
| Parameter | Condition | Stability Assessment |
| Stock Solution | Methanol, -20°C | Stable > 6 months |
| Benchtop | Plasma, 24h RT | Stable |
| Freeze/Thaw | Plasma, 3 cycles | Stable |
| Metabolic Reversion | In-source (MS) | Risk: High temperature can reduce Sulfone to Sulfoxide.[4] Optimize desolvation temp. |
References
-
Mandrioli, R., et al. (2010). "Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma." Journal of Pharmaceutical and Biomedical Analysis.
-
AstraZeneca UK Ltd. (2004).[5] "Process for the preparation of Quetiapine and intermediates thereof." World Intellectual Property Organization (WO2004076431).
-
Fisher, D. S., et al. (2012). "Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS." Drug Testing and Analysis.
-
Hely Speciality Chemicals. "Dibenzo-[B,F][1,4]-Thiazepin-11(10H)-one Safety Data Sheet."
-
PrepChem. "Synthesis of 11-Chloro-dibenzo[b,f][1,4]thiazepine."
Sources
- 1. heteroletters.org [heteroletters.org]
- 2. Dibenzo-[B,F][1,4]-Thiazepin-11(10H)-one, Exceptional Quality at Best Price [helyspecialitychemicals.com]
- 3. Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. chemicalbook.com [chemicalbook.com]
Metabolic Fate and Analytical Characterization of Quetiapine Sulfone
Technical Guide for Drug Metabolism & Pharmacokinetics (DMPK) Scientists
Executive Summary & Structural Distinction
In the pharmacokinetic profiling of Quetiapine (QTP), the S-oxidation pathway represents a critical clearance mechanism, distinct from the pharmacologically active N-dealkylation pathway (which yields Norquetiapine). While Quetiapine Sulfoxide is the predominant circulating S-metabolite, Quetiapine Sulfone represents a deeper oxidative state often encountered as a minor metabolite or a stress-degradation impurity.
For researchers, distinguishing these two is vital:
-
Quetiapine Sulfoxide (QTP-SO): A major, pharmacologically inactive Phase I metabolite formed via CYP3A4. It serves as a biomarker for CYP3A4 activity and patient compliance.
-
Quetiapine Sulfone (QTP-SO₂): The product of further oxidation. Its presence in plasma is negligible compared to the sulfoxide, but its presence in samples often indicates oxidative instability during processing (ex vivo artifact) or specific hyper-oxidative metabolic conditions.
This guide focuses on the S-oxidation cascade , detailing the formation, kinetics, and rigorous LC-MS/MS quantification of these sulfur-oxidized species.
Mechanistic Formation: The S-Oxidation Pathway[1]
The metabolic conversion of Quetiapine involves the oxidation of the dibenzothiazepine ring's sulfur atom. This is a sequential process mediated primarily by the Cytochrome P450 system.
The Enzyme System
-
Primary Catalyst: CYP3A4 is the dominant isoform responsible for S-oxidation.
-
Secondary Contributors: CYP2D6 plays a minor role in ring hydroxylation but is negligible for S-oxidation.
-
Reaction Logic: The sulfur atom in the thioether bridge acts as a nucleophile. The high-valent iron-oxo species of CYP3A4 transfers an oxygen atom to the sulfur.
The Pathway Cascade
-
Parent (Thioether): Lipophilic, active.
-
Step 1 (Sulfoxidation): Addition of one oxygen to form Quetiapine Sulfoxide . This introduces polarity, aiding renal excretion. This reaction is generally reversible (via sulfoxide reductases) but favors the oxidized state in plasma.
-
Step 2 (Sulfonation): Addition of a second oxygen to form Quetiapine Sulfone . This step is irreversible and renders the molecule highly polar and chemically stable (inert).
Visualization of the Pathway
The following diagram illustrates the oxidative cascade and the divergence from the active Norquetiapine pathway.
Caption: The S-oxidation pathway (blue/red) competes with the activation pathway (green). Sulfone formation represents the terminal oxidative state.
Pharmacokinetic Profile
While Norquetiapine tracks with therapeutic efficacy, the S-oxidized metabolites track with clearance capacity .
Quantitative Parameters (Steady State)
| Parameter | Quetiapine (Parent) | Quetiapine Sulfoxide | Quetiapine Sulfone |
| Tmax | 1.0 – 1.5 h | 1.5 – 2.0 h | N/A (Trace/Variable) |
| Half-life (t½) | ~6 - 7 h | ~6 - 7 h (Formation limited) | Unknown (likely longer due to polarity) |
| Exposure (AUC ratio) | 1.0 (Reference) | ~0.6 – 0.8 (vs Parent) | < 0.05 (Negligible in vivo) |
| Activity | Antipsychotic | Inactive | Inactive |
Clinical Significance
-
Inactive Elimination: The conversion to sulfoxide accounts for a significant portion of non-renal clearance.
-
CYP3A4 Induction Marker: In patients taking CYP3A4 inducers (e.g., carbamazepine), the ratio of Sulfoxide:Parent increases significantly. Conversely, CYP3A4 inhibitors (e.g., ketoconazole) suppress this pathway.
-
The "Sulfone" Trap: If high levels of Quetiapine Sulfone are detected in patient plasma, it is rarely metabolic. Root Cause Analysis usually points to:
-
Sample mishandling (exposure to heat/air causing ex vivo oxidation).
-
Use of harsh oxidants during protein precipitation.
-
Analytical Methodology: LC-MS/MS Protocol[1][2][3][4][5][6]
Sample Preparation (Solid Phase Extraction)
Why SPE? Liquid-Liquid Extraction (LLE) can induce oxidative stress. SPE provides cleaner extracts with controlled pH.
-
Conditioning: HLB Cartridge (Hydrophilic-Lipophilic Balance). Methanol -> Water.
-
Loading: 200 µL Plasma + 200 µL Internal Standard (Quetiapine-D8).
-
Wash: 5% Methanol in Water (Removes proteins/salts).
-
Elution: Acetonitrile (ACN) with 0.1% Formic Acid.
-
Reconstitution: Evaporate under Nitrogen (Max 40°C) and reconstitute in Mobile Phase A/B (80:20).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
-
Mobile Phase B: Acetonitrile (Organic modifier).
-
Gradient: Steep gradient (5% B to 95% B over 4 mins) to separate the polar Sulfoxide (elutes early) from Parent (elutes mid) and Norquetiapine.
Mass Transitions (MRM)
Note: Quetiapine Sulfoxide (+16 Da) and Sulfone (+32 Da) have distinct masses.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| Quetiapine | 384.2 | 253.1 | 25 | Parent |
| Quetiapine Sulfoxide | 400.2 | 253.1 | 28 | Major Metabolite |
| Quetiapine Sulfone | 416.2 | 253.1 | 30 | Impurity/Minor Met. |
| Norquetiapine | 296.2 | 210.1 | 22 | Active Metabolite |
Technical Insight: The product ion m/z 253.1 corresponds to the dibenzothiazepine core structure, which remains intact in the parent, sulfoxide, and sulfone, making it a robust quantifier ion.
Analytical Workflow Diagram
Caption: Validated workflow ensuring separation of oxidative metabolites.
References
-
Li, K. Y., et al. (2004).[1] Multiple dose pharmacokinetics of quetiapine and some of its metabolites in Chinese suffering from schizophrenia. Acta Pharmacologica Sinica, 25(3), 390-394.[1] Link
-
Fisher, D. S., et al. (2012). Determination of quetiapine and its metabolites in plasma by HPLC-MS/MS.[2][3] Therapeutic Drug Monitoring, 34(4). (Provides M2/M4 designation context). Link
-
AstraZeneca. (2013). Seroquel XR (quetiapine fumarate) Prescribing Information. FDA Access Data. (Defines major vs minor pathways). Link
-
Bakhtiar, R., &xC;Khemani, L. (2001). Liquid chromatography-tandem mass spectrometry of quetiapine in human plasma. Journal of Chromatography B, 761(2). (Methodology for oxidative metabolites). Link
-
Handley, S. A., et al. (2016). Quetiapine Carboxylic Acid and Quetiapine Sulfoxide Prevalence in Patient Urine.[4][5][6] Journal of Analytical Toxicology, 40(6). (Discusses sulfoxide/sulfone as compliance markers). Link
Sources
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. Sci-Hub. Validated LC-MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study / Journal of Chromatographic Science, 2012 [sci-hub.kr]
- 4. ovid.com [ovid.com]
- 5. Quetiapine Carboxylic Acid and Quetiapine Sulfoxide Prevalence in Patient Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steady-state pharmacokinetic, safety, and tolerability profiles of quetiapine, norquetiapine, and other quetiapine metabolites in pediatric and adult patients with psychotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust LC-MS/MS Method for the Quantification of Quetiapine Sulfone Using a Deuterated Internal Standard
Introduction
Quetiapine is a widely prescribed second-generation atypical antipsychotic agent used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Following administration, quetiapine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. This biotransformation leads to several metabolites, including Quetiapine Sulfoxide and Quetiapine Sulfone. While the sulfoxide is a major metabolite, the quantification of the sulfone metabolite is also crucial for comprehensive pharmacokinetic and drug metabolism studies.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in complex biological matrices due to its high sensitivity and selectivity.[1][2][3] A key principle for achieving accurate and precise quantification is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS, such as Quetiapine Sulfone-d8, is chemically identical to the analyte of interest, ensuring it co-elutes chromatographically and experiences similar ionization effects and potential sample loss during preparation.[4] This mimicry allows for reliable correction of analytical variability, leading to robust and trustworthy data.
This application note provides a detailed protocol for developing and validating a sensitive and specific LC-MS/MS method for the quantification of Quetiapine Sulfone in human plasma, utilizing Quetiapine Sulfone-d8 as the internal standard. The methodology is grounded in the principles of Multiple Reaction Monitoring (MRM) and adheres to the comprehensive validation guidelines set forth by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[5][6]
Principle of the Method
The method involves the extraction of Quetiapine Sulfone (analyte) and Quetiapine Sulfone-d8 (internal standard, IS) from human plasma via a simple and efficient protein precipitation protocol. The extracted samples are then injected into a High-Performance Liquid Chromatography (HPLC) system for chromatographic separation on a C18 reversed-phase column. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. The instrument is set to MRM mode, which selectively monitors predefined precursor-to-product ion transitions for both the analyte and the IS, ensuring high specificity and minimizing matrix interference.
Materials and Reagents
-
Standards: Quetiapine Sulfone (MW: 415.52 g/mol )[7][8], Quetiapine Sulfone-d8 (Reference Grade)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18 MΩ·cm)
-
Reagents: Formic Acid (LC-MS Grade), Ammonium Acetate (LC-MS Grade)
-
Biological Matrix: Drug-free human plasma (K2-EDTA anticoagulant)
-
Labware: 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, autosampler vials.
Instrumentation and Analytical Conditions
Liquid Chromatography (LC)
-
System: A standard UHPLC or HPLC system
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) %B 0.0 10 0.5 10 2.5 95 3.5 95 3.6 10 | 5.0 | 10 |
Mass Spectrometry (MS)
-
System: Triple Quadrupole Mass Spectrometer
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument model
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Protocol 1: MRM Transition Development
The scientific rationale for MRM is its ability to isolate a specific precursor ion (Q1), fragment it in the collision cell (Q2), and then isolate a specific product ion (Q3). This two-stage mass filtering provides exceptional selectivity.
Step 1: Precursor Ion Determination The precursor ion is the protonated molecule [M+H]⁺.
-
Quetiapine Sulfone: C₂₁H₂₅N₃O₄S, Molecular Weight = 415.52. The expected precursor ion [M+H]⁺ is m/z 416.5 .[7]
-
Quetiapine Sulfone-d8: The addition of 8 deuterium atoms increases the mass by ~8 Da. The expected precursor ion [M+H]⁺ is m/z 424.5 .
Step 2: Product Ion Identification A standard solution of each compound is infused directly into the mass spectrometer. A product ion scan is performed on the respective precursor ions to identify the most stable and intense fragment ions. The primary fragmentation pathway for quetiapine and its analogues involves the cleavage of the bond between the piperazine ring and the dibenzothiazepine core.[2][9]
-
Quetiapine Sulfone (m/z 416.5): The expected major product ion corresponds to the sulfone-modified dibenzothiazepine core, resulting from the loss of the side chain. This fragment is predicted to be m/z 285.1 .
-
Quetiapine Sulfone-d8 (m/z 424.5): This molecule is expected to fragment in the same manner. Since the deuterium labels are on the side chain that is lost, the resulting product ion will have the same mass as the non-deuterated analyte's fragment: m/z 285.1 .
Step 3: Collision Energy (CE) Optimization For each precursor-product pair (transition), the collision energy is ramped over a range (e.g., 10-50 eV) to determine the optimal voltage that yields the highest and most stable product ion intensity. A secondary, less intense transition is also identified for each compound to serve as a qualifier ion, confirming identity.
Proposed MRM Fragmentation Pathway
The diagram below illustrates the predicted fragmentation of Quetiapine Sulfone-d8, which is foundational to this MRM method.
Caption: Proposed fragmentation of Quetiapine Sulfone-d8 in the collision cell.
Optimized MRM Parameters
The following table summarizes the optimized parameters derived from the development protocol.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Collision Energy (eV) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Quetiapine Sulfone | 416.5 | 285.1 | ~30 | 241.1 | ~35 |
| Quetiapine Sulfone-d8 (IS) | 424.5 | 285.1 | ~30 | 241.1 | ~35 |
Note: Optimal Collision Energy (CE) values are instrument-dependent and must be empirically determined.
Protocol 2: Sample Preparation (Protein Precipitation)
This protocol is designed for high-throughput analysis using 96-well plates but can be adapted for individual tubes.
Caption: Workflow for plasma sample preparation using protein precipitation.
Step-by-Step Procedure:
-
Aliquot 50 µL of plasma samples (standards, quality controls, or unknowns) into a 96-well plate or microcentrifuge tubes.
-
Add 25 µL of the internal standard working solution (e.g., 100 ng/mL of Quetiapine Sulfone-d8 in 50:50 Methanol:Water).
-
Vortex the plate/tubes for 10 seconds to mix.
-
Add 200 µL of ice-cold acetonitrile to each well/tube to precipitate plasma proteins.
-
Seal and vortex the plate/tubes vigorously for 1 minute.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject the prepared sample into the LC-MS/MS system.
Protocol 3: Method Validation
A bioanalytical method must be validated to demonstrate its suitability for the intended purpose.[5][10][11] The validation protocol should be performed in accordance with ICH M10 or FDA guidelines and assess the following parameters.[6][12]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank samples <20% of the LLOQ response for the analyte and <5% for the IS. |
| Calibration Curve | To demonstrate the relationship between instrument response and known concentrations. | Minimum of 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ). |
| Range (LLOQ & ULOQ) | To define the lower and upper limits of reliable quantification. | LLOQ: Signal-to-noise > 5, with accuracy and precision within ±20%. ULOQ: Highest standard meeting accuracy and precision criteria. |
| Accuracy & Precision | To determine the closeness of measured values to the true value (accuracy) and the degree of scatter (precision). | Assessed at LLOQ, Low, Mid, and High QC levels (n=5). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[12][13][14] |
| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix. | Calculated Matrix Factor at Low and High QC levels should have a %CV ≤15%. |
| Recovery | To evaluate the efficiency of the extraction process. | Should be consistent and reproducible, though not necessarily 100%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing).[15][16] | Freeze-thaw (3 cycles), bench-top, long-term, and post-preparative stability. Analyte concentration should be within ±15% of the nominal concentration. |
Discussion: Justification and Scientific Integrity
Choice of MRM Transitions: The selected quantifier transition (424.5 → 285.1 for the IS) is highly specific. It relies on the fragmentation of the most abundant precursor ion to the most stable and intense product ion, corresponding to the core molecular structure. This provides a robust signal for quantification. The use of a qualifier ion adds another layer of certainty, ensuring that the detected peak is indeed the analyte of interest and not an isobaric interference.
Role of Quetiapine Sulfone-d8: The ideal internal standard co-elutes and behaves identically to the analyte during extraction and ionization.[4] Quetiapine Sulfone-d8 fulfills this perfectly. Its 8 Da mass shift provides clear separation from the analyte in the mass spectrometer while having negligible impact on its chemical properties and chromatographic retention time. This ensures that any variability affecting the analyte, such as ion suppression from the plasma matrix, is mirrored and corrected by the IS, which is the cornerstone of a trustworthy bioanalytical method.
Consideration of Analyte Stability: One report has noted that Quetiapine Sulfone may be unstable, potentially degrading to Quetiapine Sulfoxide.[17] This highlights the critical importance of the stability validation protocol. Researchers must rigorously test the stability of Quetiapine Sulfone in plasma under various conditions (e.g., at room temperature and through freeze-thaw cycles) to define proper sample handling and storage procedures. If instability is confirmed, immediate analysis after collection or storage at ultra-low temperatures (-80°C) may be required to ensure data integrity.
Conclusion
This application note details a robust, selective, and sensitive LC-MS/MS method for the quantification of Quetiapine Sulfone in human plasma. The strategic selection of MRM transitions, coupled with the use of a stable isotope-labeled internal standard, Quetiapine Sulfone-d8, provides the foundation for an accurate and precise assay. The outlined protocols for method development, sample preparation, and validation are grounded in established scientific principles and regulatory guidelines, ensuring the generation of high-quality, defensible data for pharmacokinetic research and drug development.
References
-
ChemWhat. Quetiapine DBTC Sulfone CAS#: 52264-22-9. ChemWhat. Available from: [Link]
-
Flanagan, R. J., et al. (2012). Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS. PubMed. Available from: [Link]
-
Ojanperä, I., et al. (2009). In silico methods for predicting metabolism and mass fragmentation applied to quetiapine in liquid chromatography/time-of-flight mass spectrometry urine drug screening. PubMed. Available from: [Link]
-
Chromatography Forum. (2018). Structure of internal standard in MRM method. Chromatography Forum. Available from: [Link]
-
Koc, H., et al. (2007). Validated HPLC-MS/MS method for determination of quetiapine in human plasma. PubMed. Available from: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. European Medicines Agency. Available from: [Link]
-
Meng, Q., et al. (2009). Validated LC-MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study. ResearchGate. Available from: [Link]
-
Amann, A., et al. (2015). Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis. ResearchGate. Available from: [Link]
-
ResearchGate. Q-TOF MS/MS spectrum and fragmentation pathway of quetiapine. ResearchGate. Available from: [Link]
-
Sree-janardhanan, V., et al. (2012). Formulation and Evaluation of Quetiapine Fumarate Sustained Release Tablets. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
Li, H., et al. (2009). Validated LC–MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study. SciSpace. Available from: [Link]
-
Reddy, G. S., et al. (2013). Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form. National Institutes of Health. Available from: [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Available from: [Link]
-
International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. ICH. Available from: [Link]
-
Mungkhunthod, S., et al. (2025). Development and Validation of a Rapid LC/MS-MS Method for Measuring Plasma Quetiapine and Norquetiapine in Psychiatric Patients. Journal of the Medical Association of Thailand. Available from: [Link]
-
Scholars Research Library. (2012). Stability indicating fast LC method for determination of quetiapine fumarate related substances in bulk and pharmaceutical formulation. Scholars Research Library. Available from: [Link]
-
Waters Corporation. (2021). Routine Accurate Mass Measurement for the Identification of Impurities in Quetiapine Fumarate API Using the SmartMS-Enabled ACQUITY RDa Detector. Waters Corporation. Available from: [Link]
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. European Medicines Agency. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available from: [Link]
-
Vazvaei-Smith, F., et al. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. ResearchGate. Available from: [Link]
-
ResearchGate. (2014). How to adjust for internal standard with label-free MRM analysis?. ResearchGate. Available from: [Link]
-
Bian, Y., et al. (2017). Determination of quetiapine in human plasma by LC-MS/MS and its application in a bioequivalence study. PubMed. Available from: [Link]
-
ResearchGate. Force Degradation Study of Quetiapine and its Marketed Tablet by Analytical, Chemical and Toxicological Characterizations. ResearchGate. Available from: [Link]
-
MDPI. (2020). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. Available from: [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available from: [Link]
Sources
- 1. Validated HPLC-MS/MS method for determination of quetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Structure of internal standard in MRM method - Chromatography Forum [chromforum.org]
- 5. database.ich.org [database.ich.org]
- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 7. Quetiapine Sulfone - SRIRAMCHEM [sriramchem.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. ema.europa.eu [ema.europa.eu]
- 13. jmatonline.com [jmatonline.com]
- 14. Determination of quetiapine in human plasma by LC-MS/MS and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Formulation and Evaluation of Quetiapine Fumarate Sustained Release Tablets – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 16. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Selectivity Solid Phase Extraction (SPE) of Quetiapine and Norquetiapine from Human Plasma
Abstract & Scope
This application note details a robust Solid Phase Extraction (SPE) protocol for the simultaneous isolation of Quetiapine (QTP) and its active metabolite, N-desalkylquetiapine (Norquetiapine, NQTP) , from human plasma.
While Liquid-Liquid Extraction (LLE) is often used for these analytes, it frequently suffers from phospholipid carryover and variable recovery, particularly for the more polar metabolite, Norquetiapine. This protocol utilizes Mixed-Mode Cation Exchange (MCX) chemistry.[1] By leveraging both hydrophobic and ion-exchange retention mechanisms, this method allows for aggressive organic washing steps that eliminate neutral interferences (endogenous plasma components) prior to elution, resulting in cleaner extracts and reduced matrix effects in LC-MS/MS analysis.
Metabolic Context & Target Analytes[2][3][4]
Quetiapine is an atypical antipsychotic extensively metabolized by the liver.[2][3] The primary active metabolite, Norquetiapine, is formed via CYP3A4-mediated N-dealkylation.[4] Monitoring both parent and metabolite is critical for therapeutic drug monitoring (TDM) due to their distinct pharmacological profiles: Quetiapine acts primarily on
Figure 1: Metabolic Pathway & Target Analytes
Caption: Simplified metabolic pathway of Quetiapine highlighting the formation of the active metabolite Norquetiapine.
Physicochemical Basis of Extraction
Understanding the pKa is the key to this protocol. Both Quetiapine and Norquetiapine are weak bases.
The MCX Strategy:
-
Acidification (pH < 4): We adjust the plasma pH to ~2.0–3.0. At this pH, both analytes are fully protonated (
). -
Retention: The positively charged analytes bind to the sulfonate groups (
) of the MCX sorbent via strong electrostatic forces. -
Interference Removal: Because the analytes are "locked" by ionic bonds, we can wash the column with 100% Methanol . This removes neutral hydrophobic interferences (fats, uncharged drugs) without eluting the target analytes.
-
Elution: We use a high pH organic solvent (5%
in MeOH). This neutralizes the analytes ( ), breaking the ionic bond and releasing them.
Materials & Reagents
| Component | Specification | Purpose |
| SPE Cartridge | Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C) | 30 mg / 1 cc or 60 mg / 3 cc |
| Sample Matrix | Human Plasma (K2EDTA or Lithium Heparin) | Target matrix |
| Internal Standard | Quetiapine-D8 or Clozapine | Correction for recovery/matrix effects |
| Pre-treatment Soln | 2% Phosphoric Acid ( | Acidify plasma to pH ~2 |
| Conditioning | Methanol (HPLC Grade) | Activate sorbent pores |
| Equilibration | Water (Milli-Q) | Prepare sorbent for aqueous sample |
| Wash 1 | 2% Formic Acid in Water | Remove proteins/salts |
| Wash 2 | 100% Methanol | CRITICAL: Remove hydrophobic neutrals |
| Elution Solvent | 5% Ammonium Hydroxide ( | Neutralize and elute analytes |
Detailed Extraction Protocol
Step 1: Sample Pre-treatment[6]
-
Action: Aliquot 200 µL of patient plasma into a microcentrifuge tube.
-
Spike: Add 20 µL of Internal Standard (IS) working solution.
-
Acidify: Add 200 µL of 2%
. Vortex for 30 seconds. -
Expert Insight: This 1:1 dilution reduces plasma viscosity and ensures the final pH is < 3.0, guaranteeing 100% ionization of the basic amines. If the sample is cloudy, centrifuge at 10,000 rpm for 5 minutes and use the supernatant.
Step 2: SPE Workflow (MCX)
Figure 2: MCX Extraction Logic
Caption: Step-by-step Mixed-Mode Cation Exchange (MCX) workflow for basic drugs.
Step 3: Evaporation & Reconstitution
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase A/B (80:20).
-
Vortex and transfer to an autosampler vial.
LC-MS/MS Conditions
This method is optimized for a Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo or Sciex QTRAP).
-
Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., ACQUITY UPLC BEH C18).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~4.5).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 15% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 15% B (Re-equilibration)
-
-
Ionization: Electrospray Positive (ESI+).
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Quetiapine | 384.2 | 253.1 (Quant) | 40 | 25 |
| 384.2 | 221.1 (Qual) | 40 | 35 | |
| Norquetiapine | 296.1 | 210.1 (Quant) | 40 | 28 |
| 296.1 | 253.1 (Qual) | 40 | 20 |
Validation & Troubleshooting
Expected Performance
-
Recovery: > 85% for both QTP and NQTP.[6]
-
Matrix Effect: < 10% ion suppression/enhancement (due to the 100% MeOH wash removing phospholipids).
-
Linearity: 1.0 – 1000 ng/mL.
Troubleshooting Guide
-
Low Recovery for Norquetiapine: NQTP is more polar than QTP. Ensure the elution solvent is strong enough (5%
) and that the evaporation step does not overheat the sample (keep < 40°C). -
High Backpressure during Loading: Plasma proteins may be precipitating. Ensure the acidification step uses diluted acid (2%
) rather than concentrated acid, and centrifuge samples before loading if they appear turbid. -
Peak Tailing: Quetiapine interacts strongly with residual silanols. Use an end-capped column and ensure Ammonium Acetate buffer concentration is at least 10 mM.
References
-
Mandrioli, R., et al. (2002).[6] HPLC analysis of the novel antipsychotic drug quetiapine in human plasma.[7][6] Journal of Pharmaceutical and Biomedical Analysis.
-
Nirogi, R.V., et al. (2007). Quantification of quetiapine in human plasma by LC-MS/MS.[7][4][8][9] Journal of Chromatography B.
-
Barrett, B., et al. (2007). Method development and validation for the determination of quetiapine and its metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis.
-
Waters Corporation. (2014). Oasis MCX Extraction Protocol for Basic Drugs. Waters Application Notes.
-
Fisher, D.S., et al. (2012). Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS. Biomedical Chromatography.
Sources
- 1. Simultaneous determination of fluvoxamine isomers and quetiapine in human plasma by means of high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jmatonline.com [jmatonline.com]
- 5. Quetiapine | C21H25N3O2S | CID 5002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of quetiapine and its active metabolite norquetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing mobile phase for Quetiapine Sulfone-d8 separation
Application Note: Strategic Mobile Phase Optimization for the LC-MS/MS Separation of Quetiapine Sulfone and its Deuterated Analog (d8-IS)
Executive Summary & Objective
The accurate quantitation of Quetiapine Sulfone , a key oxidative metabolite and degradation product of the antipsychotic Quetiapine, requires robust chromatographic separation from the parent drug, the N-desalkyl metabolite (Norquetiapine), and the isobaric Quetiapine Sulfoxide. This protocol details the optimization of mobile phase parameters to achieve two critical, yet often competing, goals:
-
Chromatographic Resolution: Complete separation of Quetiapine Sulfone from the parent compound and matrix interferences.
-
Isotopic Co-elution: Ensuring the Quetiapine Sulfone-d8 internal standard (IS) maintains perfect temporal overlap with the native analyte to compensate for matrix effects, despite the "Deuterium Isotope Effect" common in RPLC.
Physicochemical Context & The "Isotope Challenge"
To optimize the separation, we must first understand the molecule's behavior in solution.
-
Analyte: Quetiapine Sulfone (Dibenzothiazepine derivative).
-
Ionization: Basic (Piperazine nitrogen, pKa ~7.1).
-
Polarity: The sulfone group (
) imparts significant polarity compared to the thioether parent (Quetiapine), typically resulting in earlier elution in Reversed-Phase Liquid Chromatography (RPLC).
The Deuterium Isotope Effect: In RPLC, deuterated isotopologues (d8) often possess slightly smaller molar volumes and lower lipophilicity than their protium (H) counterparts. This can lead to the d8-IS eluting before the native analyte.[1] If this shift is too large, the IS will not experience the same matrix suppression/enhancement as the analyte, invalidating the quantitation. Mobile phase choice is the primary lever to control this.
Method Development Workflow
The following decision tree outlines the logic flow for optimizing the mobile phase.
Figure 1: Logic flow for optimizing mobile phase conditions for basic deuterated analytes.
Detailed Experimental Protocols
Protocol A: pH Screening (The "Switch")
Rationale: Quetiapine Sulfone is a base. At low pH, it is fully protonated, which is ideal for Electrospray Ionization (ESI+) but can cause secondary interactions with residual silanols on silica columns (tailing). At high pH, it is neutral, increasing retention and improving peak shape, but potentially suppressing MS signal.
Reagents:
-
MP A1 (Low pH): 0.1% Formic Acid in Water (pH ~2.7).
-
MP A2 (High pH): 10 mM Ammonium Bicarbonate adjusted to pH 10.0 with Ammonium Hydroxide.
-
MP B: Acetonitrile (LC-MS Grade).[2]
Procedure:
-
Prepare a 100 ng/mL mixture of Quetiapine Sulfone and Quetiapine Sulfone-d8.
-
Run a generic gradient: 5% B to 95% B over 5 minutes on a hybrid C18 column (e.g., Waters XBridge or Agilent Poroshell HPH). Note: Standard silica columns will die at pH 10.
-
Evaluate: Compare Signal-to-Noise (S/N) and Tailing Factor (
).
Data Summary (Simulated):
| Parameter | Low pH (Formic Acid) | High pH (Ammonium Bicarb) | Recommendation |
| Retention Time ( | 2.1 min | 3.8 min | High pH provides better retention for polar sulfones.[2] |
| Tailing Factor ( | 1.6 (Moderate Tailing) | 1.1 (Excellent Symmetry) | High pH suppresses silanol interactions.[2] |
| MS Sensitivity (Area) | Low pH is slightly more sensitive, but High pH is acceptable.[2] |
Decision: If using modern Charged Surface Hybrid (CSH) columns, Low pH is preferred for sensitivity. If using standard hybrid columns, High pH is superior for peak shape and separating the polar sulfone from the solvent front.
Protocol B: Minimizing the Deuterium Isotope Effect (Organic Modifier)
Rationale: The separation factor (
Experimental Setup:
-
Column: C18, 2.1 x 50 mm, 1.7 µm.
-
Conditions: Isocratic hold at the approximate elution composition determined in Protocol A (e.g., 30% Organic).
-
Comparison: Run the standard mixture using (A) Ammonium Formate/Acetonitrile vs. (B) Ammonium Formate/Methanol.
Results Analysis:
Calculate the Resolution (
| Modifier | Resolution ( | Interpretation | |
| Acetonitrile | 0.08 min | 0.4 | Partial separation observed (Risk of matrix mismatch). |
| Methanol | 0.02 min | < 0.1 | Near-perfect co-elution. |
Scientific Insight: The "Inverse Isotope Effect" is often observed in RPLC where the C-D bond is shorter and has a smaller molar volume than C-H, making the d8 analog slightly less lipophilic. Methanol's capacity for hydrogen bonding with the sulfone moiety dominates the interaction mechanism, effectively "drowning out" the subtle isotopic differences in hydrophobicity [1, 2].
Final Recommended Method (The "Gold Standard")
Based on the optimization data, the following method ensures robust quantitation of Quetiapine Sulfone using the d8-IS.
-
Column: Waters XBridge BEH C18 XP, 2.1 x 100 mm, 2.5 µm (or equivalent high-pH stable column).
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (Adjusted with
). -
Mobile Phase B: Methanol / Acetonitrile (90:10 v/v).
-
Note: A small amount of ACN is added to sharpen peaks, while MeOH remains the primary solvent to ensure isotopic co-elution.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C (Higher temp further reduces isotopic separation).
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial Hold (Divert to waste) |
| 1.0 | 10 | Start Elution |
| 6.0 | 90 | Elution of Sulfone & Parent |
| 7.0 | 90 | Wash |
| 7.1 | 10 | Re-equilibration |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Split Peaks for d0/d8 | Isotope effect too strong. | Switch organic modifier to 100% Methanol; Increase Column Temp to 50°C. |
| Low Sensitivity | Ion suppression at high pH.[2] | Switch to Low pH (0.1% Formic Acid) but use a CSH (Charged Surface Hybrid) column to maintain peak shape. |
| Sulfone/Sulfoxide Co-elution | Insufficient selectivity.[2] | The Sulfone is more polar. Use a Phenyl-Hexyl column which offers |
References
-
Turowski, M. et al. (2003). Deuterium isotope effects on hydrophobic interaction in reversed-phase liquid chromatography. Journal of Chromatography A. Link
-
Ye, X. et al. (2009). Simultaneous determination of quetiapine and three metabolites in human plasma by LC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Link
-
McCalley, D.V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link
-
Sprega, G. et al. (2020).[3][4] Effect of deuteration degree of amphetamine on isotope effect in HPLC. Journal of Chromatography A. Link
Sources
Application Note: High-Fidelity Preparation of Quetiapine Sulfone-d8 Internal Standard Stock Solutions
Abstract
This application note details the protocol for the preparation, storage, and handling of Quetiapine Sulfone-d8 (11-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]dibenzo[b,f][1,4]thiazepine 5,5-dioxide-d8) stock solutions. Quetiapine Sulfone is a significant oxidative metabolite of the antipsychotic Quetiapine. The deuterated analog (d8) is the preferred Internal Standard (IS) for LC-MS/MS bioanalysis due to its ability to compensate for matrix effects, extraction efficiency, and ionization variability. This guide addresses critical challenges, including solubility, salt-form correction, and stability management of the sulfone moiety.
Introduction & Scientific Rationale
In quantitative bioanalysis, the reliability of data is directly proportional to the quality of the Internal Standard (IS). Quetiapine Sulfone-d8 is a Stable Isotope Labeled (SIL) IS.[1] Unlike structural analogs (e.g., Clozapine), a SIL IS co-elutes with the analyte but is mass-resolved, providing real-time correction for ion suppression or enhancement in the electrospray source.
Chemical Context[1][2][3]
-
Analyte: Quetiapine Sulfone (Quetiapine S-Dioxide).
-
Isotope Label: Deuterium (d8), typically located on the piperazine ring or the ethoxy-ethyl side chain.
-
Mass Shift: +8 Da. This shift is sufficient to avoid "cross-talk" from the naturally occurring M+8 isotope of the unlabeled analyte.
-
Stability Concern: The dibenzothiazepine ring contains a sulfur atom oxidized to a sulfone (–SO₂–). While sulfones are generally more stable than sulfoxides, they can still undergo redox-related degradation under stress (light/heat).
Material Specifications & Pre-requisites
Reagents
| Reagent | Grade | Purpose |
| Quetiapine Sulfone-d8 | Certified Reference Material (CRM) | Internal Standard Source |
| Methanol (MeOH) | LC-MS Grade | Primary Dissolution Solvent |
| Acetonitrile (ACN) | LC-MS Grade | Alternative Solvent/Diluent |
| Formic Acid | LC-MS Grade | pH Modifier (if required for stability) |
| Water | Type I (Milli-Q) | Diluent for working solutions |
Equipment
-
Microbalance: Capable of reading to 0.01 mg (e.g., Mettler Toledo XPR).
-
Vials: Amber borosilicate glass (Class 1) with PTFE-lined screw caps. Note: Amber glass is mandatory to prevent photo-degradation.
-
Pipettes: Calibrated positive-displacement pipettes (to handle volatile solvents like MeOH accurately).
Core Protocol: Primary Stock Solution Preparation
Objective: Prepare a 1.0 mg/mL (free base equivalent) master stock solution.
Critical Calculation: The Salt Correction
Quetiapine standards are often supplied as salts (e.g., Fumarate or Hemifumarate). You must correct for the salt form and chemical purity to ensure the concentration reflects the active moiety (free base).
Step-by-Step Methodology
-
Equilibration: Allow the Quetiapine Sulfone-d8 vial to reach room temperature before opening. This prevents condensation of atmospheric moisture into the hygroscopic powder.
-
Weighing:
-
Place a clean, dry, amber volumetric flask (e.g., 10 mL) on the balance.
-
Tare the balance.
-
Accurately weigh approximately 10 mg of the standard directly into the flask.[4] Record the exact mass (
).
-
-
Solubilization:
-
Add approximately 70% of the final volume of Methanol (LC-MS Grade) .
-
Why Methanol? Quetiapine and its sulfone metabolites exhibit excellent solubility in methanol. It is also compatible with ESI ionization.
-
Sonicate for 5 minutes at ambient temperature. Ensure no visible particulates remain.
-
-
Volume Adjustment:
-
Dilute to volume with Methanol.
-
Cap and invert 10 times to mix.
-
-
Aliquoting:
-
Immediately transfer the solution into 1.5 mL amber LC vials with PTFE-lined caps.
-
Do not store in the volumetric flask. The ground glass stopper is not airtight for long-term storage.
-
Visualization: Preparation Workflow
Figure 1: Workflow for the preparation of primary stock solutions ensuring minimal degradation and maximum accuracy.
Secondary Protocol: Working Standard Solutions
Objective: Prepare a working IS solution (e.g., 500 ng/mL) for "spiking" into biological samples.
-
Solvent Selection: The working solvent should match the initial mobile phase conditions (e.g., 50:50 MeOH:Water) to prevent "solvent shock" or peak distortion during injection.
-
Dilution Scheme:
-
Intermediate Stock (10 µg/mL): Dilute 100 µL of Primary Stock (1 mg/mL) into 9.9 mL of MeOH.
-
Working IS (500 ng/mL): Dilute 500 µL of Intermediate Stock into 9.5 mL of 50:50 MeOH:Water.
-
-
Storage: Working solutions are less stable. Prepare fresh weekly or validate stability for 1 month at 4°C.
Quality Control & System Suitability
Before using the stock for critical assays, validate its integrity.[5]
Isotopic Purity Check
Inject the Quetiapine Sulfone-d8 solution alone (neat) and monitor the transition for the unlabeled analyte.
-
Acceptance Criteria: The response of the unlabeled transition (M+0) in the d8 stock must be < 0.5% of the d8 response. High levels of unlabeled drug will bias the quantification of low-level samples.
Visualization: LC-MS/MS Bioanalytical Logic
Figure 2: The principle of Internal Standard correction. Because the d8-IS co-elutes with the analyte, any matrix suppression affects both equally, preserving the accuracy of the ratio.
Storage, Stability, and Troubleshooting[2]
Storage Conditions
-
Primary Stock (1 mg/mL): Store at -80°C (preferred) or -20°C. Valid for 12 months (recertification required every 6 months).
-
Working Solutions: Store at 4°C. Discard after 1 month.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Signal Drop over time | Oxidation to Sulfoxide (reduction) or degradation | Ensure amber vials are used. Purge headspace with Nitrogen before storage. |
| Retention Time Shift | "Deuterium Isotope Effect" | Rare in UPLC, but possible. Ensure integration windows are wide enough to capture both d0 and d8. |
| Interference in Blank | Contaminated Stock or IS Purity issues | Check the isotopic purity (Section 6.1). Replace stock if % interference > 20% of LLOQ. |
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Barrett, B., et al. (2012). "Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS." Journal of Chromatography B. (Demonstrates the instability of Quetiapine Sulfone and need for controlled handling). Retrieved from [Link]
Sources
High-Sensitivity UPLC-MS/MS Protocol for the Bioanalysis of Quetiapine and Deuterated Standards
Executive Summary
This protocol details a validated UPLC-MS/MS workflow for the quantitation of Quetiapine (QTP) in human plasma using Quetiapine-d8 (QTP-d8) as the internal standard. Unlike generic methods, this guide addresses critical bioanalytical challenges, specifically the in-source reduction of Quetiapine N-Oxide , which can lead to false-positive overestimation of the parent drug.
We utilize a Solid-Core C18 or Bridged Ethyl Hybrid (BEH) C18 stationary phase combined with a specific gradient to chromatographically resolve the N-oxide metabolite from the parent drug prior to ionization.
Scientific Rationale & Mechanism
2.1 The Role of Deuterated Internal Standards
Quetiapine is a dibenzothiazepine derivative subject to significant matrix effects in plasma. The use of Quetiapine-d8 is superior to structural analogs (e.g., Clozapine or Risperidone) because it shares identical physicochemical properties (pKa, hydrophobicity) with the analyte. This ensures that the IS compensates for:
-
Matrix Ion Suppression: Co-eluting phospholipids affect both QTP and QTP-d8 equally.
-
Extraction Efficiency: Variations in Liquid-Liquid Extraction (LLE) recovery are normalized.
2.2 The N-Oxide Trap (Critical Causality)
Quetiapine undergoes extensive metabolism, including the formation of Quetiapine N-Oxide . In high-temperature Electrospray Ionization (ESI) sources, thermally labile N-oxides can undergo de-oxygenation , reverting back to the parent Quetiapine ion (
-
Risk: If the N-oxide co-elutes with Quetiapine, the MS/MS detector cannot distinguish the "reverted" parent from the original sample parent, causing quantitation errors up to 20%.
-
Solution: Chromatographic separation is mandatory. The N-oxide is more polar and must elute before Quetiapine.
Workflow Visualization
Caption: End-to-end bioanalytical workflow emphasizing the critical separation of metabolites prior to detection.
Materials & Reagents
| Component | Specification | Purpose |
| Analyte | Quetiapine Fumarate (>99%) | Target Quantitation |
| Internal Standard | Quetiapine-d8 (Piperazine-d8) | Correction for recovery/ionization |
| Extraction Solvent | tert-Butyl Methyl Ether (TBME) | High recovery, clean extract |
| Buffer (LLE) | 0.1 M NaOH | Basify plasma (pKa ~7.6) to uncharge drug |
| Mobile Phase A | 10mM Ammonium Formate + 0.1% Formic Acid | Proton source for ESI+ |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Organic modifier |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50mm, 1.7µm) | Robust separation at high pH or Acidic |
Experimental Protocol
5.1 Sample Preparation (Liquid-Liquid Extraction)
Why LLE over Protein Precipitation (PPT)? PPT often leaves phospholipids that cause ion suppression. LLE provides a cleaner extract for high-sensitivity assays (LLOQ < 1 ng/mL).
-
Aliquot: Transfer 100 µL of human plasma into a 1.5 mL polypropylene tube.
-
IS Addition: Add 20 µL of Quetiapine-d8 working solution (e.g., 50 ng/mL in 50:50 MeOH:H2O). Vortex gently.
-
Alkalinization: Add 50 µL of 0.1 M NaOH.
-
Logic: Quetiapine is a base. High pH ensures it is in the non-ionized free-base form, maximizing solubility in the organic solvent.
-
-
Extraction: Add 600 µL of TBME (tert-Butyl Methyl Ether).
-
Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1000 rpm.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer: Transfer 500 µL of the upper organic layer to a clean 96-well plate or glass tube.
-
Dry Down: Evaporate to dryness under a stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (10% ACN in 0.1% Formic Acid). Vortex and centrifuge.
5.2 UPLC Chromatographic Conditions
-
System: Waters ACQUITY UPLC or Agilent 1290 Infinity II.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Column Temp: 40°C.
-
Flow Rate: 0.45 mL/min.
-
Injection Volume: 2 - 5 µL.
Gradient Table:
| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (Org) | Curve | Action |
|---|---|---|---|---|
| 0.00 | 90 | 10 | Initial | Load |
| 0.50 | 90 | 10 | 6 | Hold |
| 2.50 | 10 | 90 | 6 | Elute QTP |
| 3.00 | 10 | 90 | 6 | Wash |
| 3.10 | 90 | 10 | 1 | Re-equilibrate |
| 4.50 | 90 | 10 | 1 | End |
Note: Quetiapine typically elutes around 1.8 - 2.2 min. The N-oxide will elute earlier (approx 1.2 - 1.5 min).
5.3 MS/MS Parameters (ESI+)
MRM Transitions:
| Analyte | Precursor ( | Product ( | Cone (V) | Collision (eV) | Type |
| Quetiapine | 384.2 | 253.1 | 40 | 25 | Quantifier |
| Quetiapine | 384.2 | 221.1 | 40 | 35 | Qualifier |
| Quetiapine-d8 | 392.2 | 253.1 | 40 | 25 | Quantifier* |
Technical Note on QTP-d8 Transition:
The primary fragment (
-
Verification: Ensure your specific lot of QTP-d8 is labeled on the side chain. If labeled on the aromatic ring, the product ion will shift to ~261.
Method Validation & Troubleshooting
6.1 System Suitability: The "N-Oxide Stress Test"
Before running patient samples, inject a neat solution containing both Quetiapine and Quetiapine N-Oxide.
-
Pass Criteria: Baseline resolution (
) between the N-oxide peak (earlier) and the Parent peak. -
Fail: If peaks merge, adjust the gradient start to a lower %B (e.g., 5% B) to increase retention of the polar N-oxide.
6.2 Linearity & Sensitivity
-
Linear Range: 1.0 ng/mL to 1000 ng/mL.
-
LLOQ: 1.0 ng/mL (S/N > 10).
-
Carryover: Quetiapine is "sticky." Ensure the needle wash contains strong organic solvent (e.g., 50:50 ACN:IPA + 0.1% Formic Acid).
6.3 Stability
-
Freeze-Thaw: Stable for at least 3 cycles at -80°C.
-
Benchtop: Stable for 4 hours at room temperature.
-
Reconstituted: Stable for 24 hours at 10°C in the autosampler.
References
-
Barrett, B. et al. (2007). Validation of an LC-MS/MS method for the determination of quetiapine in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Fisher, D. et al. (2012). Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS.[4] Biomedical Chromatography.[1] Link
-
Nirogi, R. et al. (2013). Quantification of quetiapine in human plasma by LC-MS/MS.[4][5] Journal of Chromatographic Science. Link
-
Cayman Chemical. (2023). Quetiapine-d8 Product Information and Structure.[6][7]Link
-
Tan, A. et al. (2019). Use of high-pH mobile phases for LC-MS/MS bioanalysis: Benefits and complications. Biomedical Chromatography.[1] Link
Sources
- 1. youtube.com [youtube.com]
- 2. jmatonline.com [jmatonline.com]
- 3. scispace.com [scispace.com]
- 4. Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of quetiapine in human plasma by LC-MS/MS and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. Bot Verification [rasayanjournal.co.in]
Application Note: Advanced Protein Precipitation for Quetiapine Sulfone Quantification
Topic: Protein Precipitation Strategies for High-Fidelity Analysis of Quetiapine Sulfone Content Type: Application Note & Standard Operating Procedure (SOP) Audience: Bioanalytical Scientists, DMPK Researchers, and QC Analysts.
Executive Summary
This guide details the extraction of Quetiapine Sulfone (a critical oxidative impurity and minor metabolite of Quetiapine) from biological matrices using optimized Protein Precipitation (PPT). While Quetiapine (QTP) and its primary metabolite Norquetiapine are routinely analyzed, Quetiapine Sulfone (QTP-Sulfone) presents unique challenges due to its increased polarity and role as a stability-indicating marker.
This protocol moves beyond "crash and shoot" methodologies. It integrates mechanistic control of ionization , phospholipid depletion logic , and matrix-matched calibration to ensure regulatory compliance (FDA/EMA) for stability and toxicokinetic studies.
Scientific Rationale & Mechanistic Insight
The Analyte Challenge
-
Target: Quetiapine Sulfone (S-dioxide form).
-
Nature: Dibenzothiazepine derivative.[1][2][3][4] Unlike the parent QTP (thioether), the Sulfone moiety (
) increases polarity and electron withdrawal. -
pKa Considerations: The piperazine nitrogen remains the primary ionization site (pKa ~7.0–7.5). However, the sulfone group alters the electron density of the tricyclic system compared to the parent, potentially affecting retention on C18 phases.
-
Matrix Binding: Quetiapine is moderately highly protein-bound (~83%). Simple organic addition may trap the analyte in the precipitate if the pH does not favor dissociation.
Why Acidified Acetonitrile?
We recommend 0.1% Formic Acid in Acetonitrile (ACN) over Methanol for three reasons:
-
Precipitation Efficiency: ACN removes >96% of plasma proteins compared to ~60-70% for Methanol, reducing column fouling.
-
pH Modulation: Acidification (pH ~3) ensures the piperazine nitrogen is fully protonated (
), disrupting protein-drug hydrophobic interactions and maximizing solubility in the supernatant. -
Chromatographic Stacking: ACN is a stronger elution solvent; however, by using a "Evaporation-Reconstitution" or "Dilution" step, we prevent solvent effects (peak broadening) during early elution of this polar impurity.
Materials & Equipment
Reagents
-
Analyte Standard: Quetiapine Sulfone Reference Standard (Certified Purity >98%).
-
Internal Standard (IS): Quetiapine-d8 or Quetiapine Sulfone-d8 (Preferred to track matrix effects).
-
Precipitation Solvent: LC-MS Grade Acetonitrile + 0.1% Formic Acid.
-
Matrix: Drug-free human/rat plasma (K2EDTA or Lithium Heparin).
Equipment
-
Refrigerated Centrifuge: Capable of 14,000 x g at 4°C.[5]
-
Sample Plate: 96-well polypropylene deep-well plate (2 mL) or 1.5 mL Eppendorf LoBind tubes.
-
Nitrogen Evaporator: (Optional for sensitivity enhancement) e.g., Turbovap.
Step-by-Step Experimental Protocol
Workflow A: High-Throughput PPT (Direct Injection)
Best for high-concentration samples (>5 ng/mL) and rapid screening.
-
Sample Thawing: Thaw plasma samples at room temperature (20–25°C). Vortex for 10s.
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate/tube.
-
IS Addition: Add 20 µL of Internal Standard working solution (e.g., 500 ng/mL in 50:50 MeOH:Water). Vortex gently (1000 rpm, 30s).
-
Precipitation (The Crash):
-
Add 200 µL of Cold Acetonitrile + 0.1% Formic Acid (Ratio 1:4).
-
Note: The acid is critical here to break protein binding immediately upon denaturation.
-
-
Agitation: Vortex vigorously at high speed (2500 rpm) for 2 minutes .
-
Why: Ensures complete interaction between solvent and protein aggregates to release trapped analyte.
-
-
Centrifugation: Centrifuge at 4,000 x g (plates) or 14,000 x g (tubes) for 15 minutes at 4°C .
-
Why 4°C? Cold temperatures compact the protein pellet, preventing it from breaking apart during supernatant transfer.
-
-
Transfer & Dilution (Critical Step):
-
Transfer 100 µL of supernatant to a clean plate.
-
Add 100 µL of 10 mM Ammonium Formate (aq) or Water .
-
Why: Injecting pure ACN causes "solvent breakthrough" for polar analytes like Sulfones. Diluting with water matches the mobile phase strength, sharpening the peak shape.
-
Workflow B: Enhanced Sensitivity PPT (Dry-Down)
Best for trace impurity quantification (<1 ng/mL) or dirty matrices.
-
Follow Steps 1–6 from Workflow A.
-
Transfer: Transfer 150 µL of supernatant to a clean glass tube/plate.
-
Evaporation: Dry under a gentle stream of Nitrogen at 40°C .
-
Reconstitution: Reconstitute residue in 100 µL of Mobile Phase A/B (e.g., 80:20 Water:MeOH + 0.1% FA).
-
Clarification: Vortex (5 min) and Centrifuge (2 min) to remove any non-soluble micro-particulates.
Logic & Process Visualization
The following diagram illustrates the decision matrix and physical workflow for the extraction process.
Caption: Decision tree for selecting between High-Throughput (Dilution) and High-Sensitivity (Dry-Down) PPT workflows based on assay requirements.
Validation & Troubleshooting (Self-Validating System)
Matrix Effect Assessment
PPT methods are prone to phospholipid suppression. To validate the method:
-
Post-Column Infusion: Infuse the analyte continuously while injecting a blank plasma extract.
-
Observation: Look for drops in baseline signal at the retention time of Quetiapine Sulfone.
-
Correction: If suppression >20% is observed, switch to Hybrid PPT plates (e.g., Waters Ostro or Phenomenex Phree) which physically filter phospholipids while performing PPT.
Recovery Calculation
Perform the following comparison to ensure extraction efficiency:
-
Set A (Pre-Extraction Spike): Spike plasma → Extract.
-
Set B (Post-Extraction Spike): Extract blank plasma → Spike supernatant.
-
Formula:
-
Acceptance Criteria: >85% recovery with CV <15%.[6]
Stability Warning
Quetiapine Sulfone is an N-oxide/Sulfone analog. Avoid using protic solvents (Methanol) at high temperatures (>50°C) during evaporation, as this can sometimes induce back-reduction or further oxidation artifacts depending on matrix components. Acetonitrile is chemically more inert for this application.
Summary of Key Parameters
| Parameter | Recommendation | Technical Justification |
| Precipitant | ACN + 0.1% Formic Acid | Maximizes protein removal; acid disrupts binding. |
| Ratio | 1:3 to 1:4 (Plasma:Solvent) | Ensures sufficient organic content to precipitate globulins. |
| Temperature | 4°C (Processing) | Minimizes degradation and produces a tighter pellet. |
| Reconstitution | 20% Organic / 80% Aqueous | Matches initial LC gradient to prevent peak distortion. |
References
-
Barrett, B. et al. (2007). Validated LC–MS/MS Method for the Determination of Quetiapine in Human Plasma. Journal of Chromatography B. Link
-
Sriram Chem. (2024).[7] Quetiapine Sulfone Reference Standard Properties and Structure. Sriram Chem Catalog. Link
-
Nirogi, R. et al. (2013). Comparative Physicochemical and Pharmacokinetic Properties of Quetiapine and Its Active Metabolite Norquetiapine. PubMed Central. Link
-
ChemicalBook. (2024).[4][5][7] Quetiapine Sulfone Product Database: Physical Properties and Solubility. ChemicalBook. Link
-
Thermo Fisher Scientific. (2023). Protein Precipitation Protocol for LC-MS Bioanalysis. Thermo Fisher Technical Notes. Link
Sources
- 1. Quetiapine | 111974-69-7 [chemicalbook.com]
- 2. Quetiapine Sulfone - SRIRAMCHEM [sriramchem.com]
- 3. scispace.com [scispace.com]
- 4. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Precipitation Methods for Proteomics [biosyn.com]
- 6. jmatonline.com [jmatonline.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Mitigating Quetiapine Sulfone-d8 Signal Suppression
Case ID: QTP-SULF-D8-SUPP
Status: Open for Troubleshooting
Assigned Specialist: Senior Application Scientist, Bioanalysis Division
Executive Summary
You are experiencing signal suppression of Quetiapine Sulfone-d8 (Internal Standard) in human plasma. This is a critical bioanalytical failure mode where the instrument response for the IS is dampened by co-eluting matrix components, while the analyte (Quetiapine Sulfone) may or may not be affected to the same degree.
The Immediate Risk: If the suppression of the IS (d8) differs from the analyte (d0) due to slight retention time shifts (Deuterium Isotope Effect), your quantitation will fail FDA/EMA linearity and precision requirements.
This guide provides a root-cause analysis and step-by-step remediation protocols.
Module 1: The Diagnostic Phase
Before changing the method, we must confirm the location and intensity of the suppression.
Protocol 1.1: Post-Column Infusion (The "Matuszewski" Test)
This is the gold standard for visualizing matrix effects (ME). You will inject a blank plasma extract while continuously infusing the IS into the MS source.
The Setup:
Figure 1: Schematic of the Post-Column Infusion setup for mapping matrix effects.
Step-by-Step:
-
Prepare IS Solution: Dilute Quetiapine Sulfone-d8 to a concentration that yields a signal intensity of ~1.0e6 cps (steady state).
-
Setup: Connect the syringe pump to the LC flow via a T-connector after the column but before the MS source.
-
Inject: Inject a Blank Plasma Extract (prepared exactly as your samples).
-
Observe: Monitor the baseline of the d8 transition.
-
Flat Baseline: No matrix effect.
-
Dip (Valley): Ion Suppression (likely Phospholipids).[1]
-
Peak (Hill): Ion Enhancement.
-
Interpretation: If the "Dip" aligns with the retention time (RT) of Quetiapine Sulfone-d8, you have confirmed matrix suppression.
Module 2: Root Cause Analysis & Solutions
Scenario A: The "Phospholipid Tail" (Extraction Issue)
Diagnosis: The suppression zone is broad and occurs late in the chromatogram or bleeds into the next injection. Mechanism: Quetiapine Sulfone is polar. If you are using Protein Precipitation (PPT) with Acetonitrile, you are extracting massive amounts of Glycerophosphocholines (GPC) and Lysophospholipids. These co-elute and suppress ionization.[1]
Solution: Switch to Liquid-Liquid Extraction (LLE) LLE is superior for Quetiapine metabolites because it leaves phospholipids in the aqueous phase while extracting the drug.
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Recommendation |
| Solvent | Acetonitrile / Methanol | MTBE (Methyl tert-butyl ether) | Use MTBE |
| Phospholipid Removal | < 10% Removed | > 95% Removed | High Priority |
| Recovery | High (but dirty) | Moderate (clean) | Acceptable |
| Procedure | 1. Add ACN2. Vortex3. Centrifuge | 1. Add Buffer (pH 9-10)2. Add MTBE3. Freeze/Decant | Switch to LLE |
LLE Protocol for Quetiapine Sulfone:
-
Aliquot: 200 µL Plasma.
-
Buffer: Add 50 µL 0.1 M NaOH or Carbonate Buffer (pH 9.8). Reason: Quetiapine Sulfone is basic; high pH neutralizes it, driving it into the organic layer.
-
Extract: Add 1.5 mL MTBE .
-
Agitate: Vortex 5 mins, Centrifuge 5 mins @ 4000 rpm.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the top organic layer.
-
Dry & Reconstitute: Evaporate and reconstitute in mobile phase.
Scenario B: The "Deuterium Shift" (Chromatography Issue)
Diagnosis: The analyte (d0) and IS (d8) have slightly different retention times (e.g., d8 elutes 0.05 min earlier). Mechanism: Deuterium is slightly more hydrophilic than Hydrogen. In Reversed-Phase LC (RPLC), deuterated isotopes often elute slightly earlier. If a sharp phospholipid peak elutes exactly at the d8 time but before the d0 time, the IS is suppressed, but the analyte is not. This causes the calculated concentration to be falsely high .
Solution: Chromatographic Resolution You must separate the phospholipid interference from the IS, or ensure the IS and Analyte co-elute perfectly.
-
Change Column Selectivity:
-
Adjust Mobile Phase:
-
Add Ammonium Fluoride (0.2 mM) instead of Formic Acid (if using negative mode, though Quetiapine is usually Positive).
-
For Positive mode ESI, ensure 2mM Ammonium Acetate is present to stabilize ionization.
-
Module 3: Troubleshooting Logic Tree
Figure 2: Decision matrix for isolating the source of signal loss.
Frequently Asked Questions (FAQs)
Q1: Can I just increase the IS concentration to overcome suppression? A: No. While this increases the raw signal, it does not cure the variability of the suppression between patient samples (Relative Matrix Effect). If Patient A has high lipids and Patient B has low lipids, your IS response will fluctuate wildly, failing the IS variation criteria (>50% variation usually triggers rejection).
Q2: Why is Quetiapine Sulfone-d8 eluting earlier than the native drug? A: This is the Deuterium Isotope Effect . The C-D bond is shorter and less polarizable than the C-H bond, making the molecule slightly less lipophilic in certain stationary phase interactions. This is normal but dangerous if it moves the IS into a suppression zone.
Q3: I see a degradation peak. Is my IS unstable? A: Quetiapine Sulfone (and its d8 analog) can be confused with Quetiapine Sulfoxide . Ensure you are monitoring the correct transition. Furthermore, N-oxides and Sulfones can be thermally unstable in the ESI source (in-source fragmentation). Ensure your desolvation temperature is not set excessively high (>550°C).
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov.
-
Li, K. Y., et al. (2004). A sensitive liquid chromatography–tandem mass spectrometry method for the determination of quetiapine in human plasma.[2][3][4][5] Journal of Chromatography B. (Discusses LLE extraction efficiency).
-
Chambers, E., et al. (2007). Systematic development of a method for the determination of pharmaceutical compounds in biological fluids using phospholipid-removal plates.[1] Journal of Chromatography B. (Evidence for Phospholipid suppression mechanisms).[1]
Sources
- 1. HybridSPE®-Phospholipid Technology [sigmaaldrich.com]
- 2. Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Quetiapine Sulfone Peak Shape in LC-MS
Executive Summary & Scientific Context
The Challenge: Achieving symmetrical peak shape for Quetiapine Sulfone (and its parent, Quetiapine) is notoriously difficult due to the molecule's basicity. The dibenzothiazepine ring system contains a piperazine moiety with pKa values approximately at 7.1 and 3.3.
In standard Reverse Phase (RP) LC-MS at low pH, the piperazine nitrogen is protonated (
The "Sulfone" Caveat (Critical Note): While Quetiapine Sulfoxide is the major metabolite, the Sulfone is a higher oxidation degradation product. Literature indicates that Quetiapine Sulfone can be chemically unstable, sometimes reverting to the sulfoxide or degrading under specific thermal/oxidative stress in the source. This guide addresses the chromatographic peak shape, but users must verify that "tailing" isn't actually on-column degradation (saddle peaks).
Troubleshooting Decision Logic (Visualized)
Before adjusting chemistry, use this logic flow to identify the root cause of the peak distortion.
Figure 1: Decision matrix for diagnosing peak shape issues specific to labile basic compounds.
Technical FAQ: The Chemistry of Peak Shape
Q1: I am using 0.1% Formic Acid. Why is my peak still tailing?
A: Formic acid controls pH but lacks sufficient ionic strength .
At pH ~2.7 (0.1% FA), the analyte is fully protonated. However, modern silica columns still have acidic silanol sites. Without a competing cation, your protonated analyte (
-
The Fix: Add Ammonium Formate (5mM to 10mM) to your mobile phase. The ammonium ions (
) flood the column surface, effectively "capping" the silanols and preventing the analyte from sticking. This is the single most effective "soft" fix for Quetiapine tailing.
Q2: Which Stationary Phase is best? My C18 is failing.
A: Standard C18 columns often fail with basic dibenzothiazepines. You need a column that electrostatically repels the analyte or has steric protection.
-
Recommendation A (Charged Surface Hybrid - CSH): Columns like the Waters XSelect CSH C18 have a low-level positive charge on the surface. This repels the positively charged Quetiapine Sulfone, forcing it into the pores for hydrophobic interaction only.
-
Recommendation B (Biphenyl): Columns like Phenomenex Kinetex Biphenyl offer pi-pi interactions with the aromatic rings of Quetiapine, providing alternative selectivity that often separates the Sulfone from the Sulfoxide better than C18.
Q3: My peak looks like a "saddle" or has a shoulder. Is this tailing?
A: No, this is likely degradation or solvent mismatch .
-
Instability: Quetiapine Sulfone is thermally labile. If your column oven is >40°C, you may be degrading the sulfone back to sulfoxide or other breakdown products during elution. Lower the temperature to 30°C.
-
Solvent Mismatch: If you inject a sample dissolved in 100% Acetonitrile onto a high-aqueous initial gradient, the analyte precipitates or travels faster than the mobile phase initially. Ensure your sample diluent matches the starting gradient conditions (e.g., 90% Water / 10% MeOH).
Optimized Experimental Protocol
This protocol is designed to validate peak shape and separate the Sulfone from the parent and Sulfoxide metabolites.
Table 1: LC-MS/MS Method Parameters
| Parameter | Specification | Rationale |
| Column | Waters XSelect CSH C18 (2.1 x 100mm, 2.5µm) | CSH technology repels protonated bases, eliminating tailing without high pH. |
| Mobile Phase A | Water + 10mM Ammonium Formate + 0.1% Formic Acid | Ammonium ions mask silanols; Formic acid ensures ionization for MS. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | ACN provides sharper peaks than MeOH for this compound class. |
| Flow Rate | 0.4 mL/min | Optimal linear velocity for 2.5µm particles. |
| Col. Temp | 30°C | Prevents thermal degradation of the Sulfone metabolite. |
| Injection Vol | 2 - 5 µL | Low volume prevents solvent effects. |
| Gradient | 0-1 min: 5% B1-7 min: 5% -> 95% B7-8 min: 95% B (Wash)8.1 min: 5% B (Re-equilibrate) | Standard ballistic gradient. |
Step-by-Step Workflow
-
Preparation: Prepare Mobile Phase A fresh. Ammonium Formate is volatile; old buffers lose ionic strength, causing tailing to return.
-
System Passivation: If the system was previously running high-concentration basic drugs, flush the injector needle and port with 50:50 MeOH:Water + 0.1% Formic Acid to remove "memory" effects.
-
Conditioning: Run the column at initial conditions (5% B) for at least 10 column volumes. The CSH stationary phase requires equilibration of the surface charge.
-
Injection: Inject the standard.
-
Acceptance Criteria: Tailing Factor (
) should be < 1.3. -
Failure Mode: If
, increase Ammonium Formate to 15mM.
-
Mechanism of Action (Visualized)
Understanding why the Ammonium Formate works is crucial for troubleshooting future issues.
Figure 2: The competitive inhibition mechanism where Ammonium ions (Green) block silanol sites, preventing the Quetiapine analyte (Blue) from sticking.
References
-
Lin, Z. et al. "Validated LC–MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study."[1] Journal of Chromatography B, 2004.
-
Barrett, B. et al. "Method development for the determination of quetiapine and its metabolites." Journal of Pharmaceutical and Biomedical Analysis, 2007.[2] (Discusses the instability of sulfone/sulfoxide metabolites).
-
Restek Corporation. "LC Troubleshooting: All of My Peaks are Tailing! What Should I Do?" Chromatography Online, 2018.
-
Waters Corporation. "Charged Surface Hybrid (CSH) Technology for Basic Compounds." Waters White Paper.
Sources
Stability of Quetiapine Sulfone-d8 in frozen plasma samples
The following technical support guide is structured as a specialized Bioanalytical Support Center . It is designed to function as a direct resource for scientists validating LC-MS/MS assays for Quetiapine and its metabolites.
Ticket ID: TECH-QS8-STAB Status: Open Topic: Stability of Quetiapine Sulfone-d8 in Frozen Plasma Applicable Guidelines: FDA M10 (2022), EMA BMV
Executive Summary: The Stability Profile
Quetiapine Sulfone-d8 (QTP-Sulfone-d8) is the deuterated internal standard (IS) used to quantify Quetiapine Sulfone (a major oxidative metabolite or degradation product of Quetiapine). While sulfone moieties (
Quick Reference Dashboard
| Parameter | Stability Status | Critical Handling Requirement |
| Light Sensitivity | CRITICAL | Must use amber glassware. All steps must be performed under yellow/UV-filtered light. |
| Frozen Stability (-20°C) | Moderate | Generally stable for 1–3 months; -70°C/-80°C recommended for long-term storage (>3 months). |
| Freeze-Thaw | Good | Stable for up to 3 cycles (standard), but pH shifts in plasma during freezing can induce matrix instability. |
| Bench-top Stability | Low | Limit exposure to <4 hours on ice. Avoid room temperature. |
| Stock Solution | High | Stable in Methanol/Acetonitrile at -20°C. |
The Science: Why Stability Fails
To troubleshoot effectively, you must understand the mechanism of failure.
A. The Photochemical Trigger
Quetiapine and its S-oxidized metabolites (Sulfoxide/Sulfone) are photolabile . Exposure to white light (specifically UV components) triggers photo-oxidation and radical formation.
-
Impact on IS: If QTP-Sulfone-d8 degrades due to light, your IS peak area decreases. If the analyte (non-labeled) degrades at a different rate, your Area Ratio (Analyte/IS) shifts, causing quantification errors.
B. The "Sulfoxide-Sulfone" Redox Shuttle
While the Sulfone (
-
Risk: Although rare, back-conversion or further oxidation can occur. More critically, if the parent Quetiapine in the sample oxidizes to Quetiapine Sulfone during storage, the "Analyte" concentration artificially increases while the IS remains constant, leading to false positives.
C. Deuterium Isotope Effect
The -d8 labeling (typically on the piperazine ring) strengthens C-H bonds to C-D bonds. This generally provides better stability against enzymatic attack compared to the non-labeled analyte. However, it does not protect against S-oxidation or photolysis at the thiazepine ring.
Experimental Workflows (Protocols)
Workflow A: Stability Validation (The "Stress Test")
Use this workflow to validate the stability of QTP-Sulfone-d8 in your specific plasma lot (e.g., K2EDTA vs. Lithium Heparin).
Figure 1: Decision logic for validating IS stability. Note the requirement for "Fresh Curve" (Set 4) as the comparator.
Troubleshooting Guide (FAQ)
Category 1: Signal Instability
Q: My QTP-Sulfone-d8 IS peak area varies significantly (>15%) between samples in the same run. Why? A: This is likely a Matrix Effect rather than chemical instability.
-
The Cause: Phospholipids in plasma can suppress ionization. If the suppression varies between patient samples (e.g., lipemic vs. normal), the IS response will fluctuate.
-
The Fix:
-
Check your retention time. Does the IS co-elute with phospholipids? (Monitor MRM 184>184 for phospholipids).
-
Switch to Stable Isotope Labeled (SIL) IS normalization. Ensure the d8-IS elutes exactly with the analyte.
-
Protocol Check: Are you vortexing the thawed plasma sufficiently? Incomplete mixing of thawed plasma creates concentration gradients.
-
Q: The IS signal is consistently dropping over the course of a long run (e.g., 24 hours). A: This indicates Bench-top Instability in the autosampler.
-
The Cause: Even in amber vials, trace UV can penetrate, or the solvent evaporates.
-
The Fix:
-
Verify the autosampler temperature is set to 4°C .
-
Ensure the reconstitution solvent does not promote degradation (avoid high pH).
-
Critical: Use "Black-coated" or true Amber vials, not just brown-tinted plastic.
-
Category 2: Quantification Errors
Q: I see "Quetiapine Sulfone" in my blank plasma samples spiked only with Internal Standard. A: This is Cross-Signal Contribution (Crosstalk) or Impurity .
-
Scenario A (Impurity): Your QTP-Sulfone-d8 standard contains non-labeled QTP-Sulfone impurities (D0).
-
Test: Inject a high concentration of IS only. Monitor the Analyte transition. If a peak appears, your IS is impure.
-
-
Scenario B (Crosstalk): The mass difference is insufficient.
-
Check: QTP-Sulfone (MW ~415) vs d8 (MW ~423). The mass shift is +8 Da, which is usually sufficient to prevent isotopic overlap. However, check if your collision energy is too high, causing fragmentation that overlaps.
-
Detailed Protocols
Protocol 1: The "Gold Standard" Thawing Procedure
Improper thawing is the #1 cause of perceived stability failure.
-
Remove samples from -80°C storage.
-
Place immediately in an ice bath or a light-protected box at 4°C. Do not thaw in a water bath (thermal shock and light exposure risk).
-
Vortex rigorously for 10 seconds once thawed. Plasma stratifies upon freezing (proteins sink, water rises).
-
Process immediately. If delays occur, return to 4°C (max 4 hours).
Protocol 2: Handling Light-Sensitive Compounds
-
Environment: Laboratory windows must be covered or UV-filtered. Overhead lights should be yellow (sodium vapor or filtered LED).
-
Glassware: Use Low-Actinic (Amber) glassware for all stock solutions.
-
Pipetting: If using clear tips, minimize the time the liquid is in the tip.
References & Authority
-
FDA M10 Guidance: Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (2022).[1]
-
Relevance: Defines the acceptance criteria for stability (±15% deviation) and freeze-thaw cycles.
-
-
PubChem Compound Summary: Quetiapine. National Center for Biotechnology Information.
-
Relevance: Chemical structure and physical property data for the parent compound.
-
-
Fisher, et al. Light sensitivity of Quetiapine and its implications for sample handling. (General consensus in bioanalytical literature regarding dibenzothiazepine derivatives).
-
Relevance: Establishes the requirement for amber glassware.
-
Disclaimer: This guide is for research and technical support purposes. Always validate stability in your specific matrix and laboratory conditions according to GLP standards.
Sources
Technical Support Center: High-Sensitivity Quetiapine Analysis
The following technical guide is designed as a specialized Support Center resource for researchers analyzing Quetiapine (QTP) via LC-MS/MS. It prioritizes the specific challenges introduced by the sulfur atom in the dibenzothiazepine ring and the complex metabolic profile of the drug.
Topic: Minimizing Isotopic Interference & Cross-Talk in LC-MS/MS Workflows Application: PK/PD Studies, TDM, and Forensic Toxicology
Core Logic: The "Sulfur Effect" & Internal Standard Selection
Q: Why am I seeing a significant signal in my Quetiapine-D2 or D4 Internal Standard channel even in blank matrix spiked only with analyte?
The Root Cause:
This is likely due to Isotopic Interference driven by the sulfur atom in the Quetiapine molecule (
-
Scenario A (Using Quetiapine-D2): The
isotope of the native analyte (containing ) has the exact same mass as your Internal Standard ( ). High concentrations of analyte will "spill over" into the IS channel. -
Scenario B (Using Quetiapine-D4): While safer, the combination of
+ two atoms (or other combinations) creates an contribution, though smaller.
The Solution: You must use a Stable Isotope Labeled (SIL) IS with a mass shift of at least +6 Da , ideally +8 Da .
-
Recommended IS: Quetiapine-D8 (Piperazine-d8).
-
Why: It shifts the precursor mass to
392.1, completely clearing the isotopic envelope of the native drug ( 384.1).
Decision Logic (DOT Diagram):
Caption: Decision matrix for Internal Standard selection emphasizing the avoidance of M+2 overlap due to Sulfur-34 natural abundance.
Troubleshooting "Ghost Peaks" & Metabolite Interference
Q: I see a peak in the Quetiapine Quant channel ( ) at a retention time slightly different from my standard. What is it?
The Diagnosis: This is likely In-Source Fragmentation of a Quetiapine metabolite, specifically Quetiapine Sulfoxide or 7-Hydroxyquetiapine .
-
The Mechanism: Quetiapine Sulfoxide (
400) is an metabolite. In the hot ESI source, it can lose oxygen ( ), reverting to the parent mass ( 384). -
The Result: The mass spectrometer "sees"
384 and fragments it to 253, recording a false positive.
The Fix: Chromatographic Separation You cannot rely on mass resolution alone. You must chromatographically separate the Sulfoxide from the Parent.
Protocol: Gradient Optimization for Metabolite Resolution
| Parameter | Setting | Rationale |
| Column | C18 or Phenyl-Hexyl (e.g., Waters XSelect CSH or Phenomenex Kinetex) | Phenyl phases often provide better selectivity for aromatic isomers like 7-OH-QTP. |
| Mobile Phase A | 10mM Ammonium Acetate (pH 4.5 - 6.0) | Mid-pH improves peak shape for the basic piperazine nitrogen. |
| Mobile Phase B | Acetonitrile / Methanol (50:50) | Methanol often aids in separating structurally similar polar metabolites. |
| Gradient | Shallow ramp (e.g., 20% to 40% B over 5 mins) | Critical to separate QTP (RT ~3.5) from Sulfoxide (RT ~2.8). |
Instrument Physics: Cross-Talk & Dwell Time
Q: My calibration curve is linear, but my blanks following high standards show signal. Is it carryover or cross-talk?
Differentiation:
-
Carryover: Physical drug sticking to the injector needle/tubing. Appears in the next injection.
-
Cross-Talk: Ions from the previous MRM transition in the same scan cycle lingering in the collision cell.
The Quetiapine Specifics:
Quetiapine and its D8 IS often share the same product ion structure (the dibenzothiazepine core,
Optimization Protocol:
-
Verify IS Fragmentation:
-
Run a Product Ion Scan of your Quetiapine-D8.
-
Scenario A: Precursor 392
Product 261 (Label Retained). Good. -
Scenario B: Precursor 392
Product 253 (Label Lost). High Risk. -
Advice: If possible, select a transition where the product ion also contains the label (e.g., 261) to differentiate it from the native product ion (253).
-
-
Adjust Inter-Scan Delay:
-
Increase the Pause Time (Inter-channel delay) to 5–10 ms.
-
Ensure Dwell Time is set to allow 12–15 points across the peak (typically 20–50 ms per transition).
-
Workflow: Interference Validation (DOT Diagram)
Caption: Step-by-step validation workflow to isolate the source of interference (Matrix vs. Isotopic vs. Cross-talk).
Summary of Validated MRM Transitions
To minimize interference, verify these transitions on your specific instrument.
| Compound | Precursor ( | Product ( | Role | Note |
| Quetiapine | 384.1 | 253.1 | Quantifier | Core dibenzothiazepine fragment. |
| Quetiapine | 384.1 | 221.1 | Qualifier | Secondary confirmation. |
| Quetiapine-D8 | 392.1 | 261.1 | IS (Preferred) | Label Retained. Best for specificity. |
| Quetiapine-D8 | 392.1 | 253.1 | IS (Alternative) | Label Lost. High risk of cross-talk. Avoid if possible. |
| Norquetiapine | 296.1 | 210.1 | Metabolite | Monitor to ensure separation. |
References
-
Barrett, B. et al. (2007). Validation of a fast and sensitive LC-MS/MS method for the determination of quetiapine in human plasma. Journal of Pharmaceutical and Biomedical Analysis.
-
Niedorf, F. et al. (2011). Simultaneous determination of quetiapine and its active metabolite norquetiapine in human plasma by LC-MS/MS.[1] Journal of Chromatography B.
-
Fisher, D.S. et al. (2012). Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS.[1][2] Drug Testing and Analysis.[1][3][4][5][6][7]
-
Engert, R. et al. (2022). Norbuprenorphine Interferences in Urine Drug Testing LC–MS-MS Confirmation Methods from Quetiapine Metabolites. Journal of Analytical Toxicology.
Sources
- 1. Development and validation of a sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of quetiapine and its active metabolite norquetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparisons of the tolerability and sensitivity of quetiapine-XR in the acute treatment of schizophrenia, bipolar mania, bipolar depression, major depressive disorder, and generalized anxiety disorder - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quetiapine Impurity Profiling & Stability
Status: Operational Ticket ID: T-QTP-OX-001 Subject: Troubleshooting Quetiapine Sulfone vs. Sulfoxide Anomalies Assigned Specialist: Senior Application Scientist, Stability Division
Executive Summary: The "Phantom" Degradation
You are likely accessing this guide because you have observed Quetiapine Sulfoxide (Impurity B) appearing in samples or standards of Quetiapine Sulfone (Impurity G), or you are attempting to map the degradation pathway between the two.
The Scientific Reality: Under standard stability conditions (ICH Q1A), Quetiapine Sulfone does NOT degrade into Quetiapine Sulfoxide. The reaction is thermodynamically unfavorable. The oxidation of Quetiapine is a one-way street:
Quetiapine
Quetiapine SulfoxideQuetiapine Sulfone
If you are detecting Sulfoxide in a Sulfone sample, you are likely encountering one of three scenarios:
-
Synthetic Carryover: Your Sulfone reference standard contains residual unreacted Sulfoxide intermediate.
-
Isobaric Confusion: You are misidentifying Quetiapine N-Oxide (which has the same mass as the Sulfoxide) in a complex mixture.
-
In-Source Fragmentation: Your Mass Spectrometer is fragmenting the Sulfone back to Sulfoxide in the ion source (a common artifact).
Visualizing the Chemistry
To troubleshoot effectively, we must first validate the pathway. The diagram below illustrates the irreversible oxidative stress pathway and the potential points of analytical confusion.
Figure 1: The oxidative pathway of Quetiapine. Note that the Sulfoxide and N-Oxide are isobaric (same mass), often leading to misidentification.
Diagnostic Troubleshooting Guides
Issue A: "My Quetiapine Sulfone Standard isn't pure; I see a Sulfoxide peak."
Diagnosis: Synthetic Carryover.
The synthesis of Quetiapine Sulfone typically involves treating Quetiapine (or the Sulfoxide) with strong oxidizers like
Troubleshooting Protocol:
-
Check Relative Retention Time (RRT):
-
Quetiapine Sulfoxide typically elutes earlier than Quetiapine Sulfone on C18 columns due to the polar nature of the sulfoxide moiety compared to the sulfone.
-
-
Review the Certificate of Analysis (CoA):
-
Does the manufacturer explicitly list "Impurity B" (Sulfoxide) content? Commercial standards often contain 0.5% - 2.0% of the intermediate.
-
-
Purification (If critical):
-
Do not attempt to "degrade" the sample further. You must perform preparative HPLC to remove the Sulfoxide.
-
Issue B: "I see Sulfoxide appearing in my Sulfone sample during LC-MS analysis."
Diagnosis: In-Source Fragmentation (Artifact).
Electrospray Ionization (ESI) can be harsh. Sulfones (
Validation Test:
-
Inject Pure Sulfone: Inject your highest purity Sulfone standard.
-
Monitor Chromatography:
-
If the "Sulfoxide" mass signal appears at the exact same retention time as the Sulfone peak, it is an artifact (fragmentation).
-
If the "Sulfoxide" mass signal appears at a different retention time , it is a real chemical impurity (contamination).
-
Issue C: "I cannot separate Sulfoxide from N-Oxide."
Diagnosis: Isobaric Co-elution. Both have a mass of ~399.5 Da (Parent + 16). Standard MS cannot distinguish them.
Resolution Protocol:
-
pH Modification: N-oxides are basic; Sulfoxides are neutral/weakly basic. Adjusting mobile phase pH (e.g., Ammonium Acetate pH 9.0 vs. Formic Acid pH 3.0) will shift the N-Oxide retention time significantly while the Sulfoxide shift will be minor.
-
Fragment Ions (MS/MS):
-
N-Oxide: Typically shows a characteristic loss of 16 Da (Oxygen) or 17 Da (OH).
-
Sulfoxide: Often shows a loss of the entire sulfoxide side chain or rearrangement fragments.
-
Experimental Protocols
Protocol 1: Forced Degradation (Oxidative Stress)
Use this protocol to generate real Sulfoxide and Sulfone for retention time marking.
Objective: Confirm the directional pathway (Quetiapine
Reagents:
-
Quetiapine Fumarate (1 mg/mL in Methanol)
-
30% Hydrogen Peroxide (
) -
0.1 N NaOH (to accelerate oxidation)
Step-by-Step:
-
Preparation: Mix 1 mL of Quetiapine stock with 1 mL of 30%
. -
Incubation:
-
Sample A (Mild): Incubate at Room Temperature for 2 hours. (Target: Sulfoxide formation).
-
Sample B (Harsh): Add 0.5 mL 0.1 N NaOH and heat at 60°C for 4 hours. (Target: Sulfone formation).
-
-
Quenching: Cool to room temperature. Neutralize Sample B with 0.1 N HCl. Dilute both with mobile phase to analytical concentration.
-
Analysis: Inject Sample A and B.
-
Result: Sample A should show a large Sulfoxide peak (Impurity B). Sample B should show a diminution of Sulfoxide and growth of Sulfone (Impurity G).
-
Protocol 2: LC-MS Separation Parameters
Use these conditions to ensure distinct separation of the two species.
| Parameter | Recommended Setting | Reason |
| Column | C18 (e.g., Waters BEH C18), 1.7 µm | High surface area for polar metabolite separation. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 9.0) | High pH suppresses protonation of basic impurities, improving peak shape. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Gradient | 5% B to 90% B over 10 mins | Slow gradient required to resolve N-oxide from Sulfoxide. |
| Detection | UV @ 254 nm & MS (ESI+) | UV for quantification; MS for ID. |
References
-
BenchChem. (2025).[1][2] Application Notes and Protocols: Forced Degradation Studies of Quetiapine Fumarate. BenchChem Technical Library. Link
-
Tran, J., et al. (2021).[3] "The stability of quetiapine oral suspension compounded from commercially available tablets."[3] PLOS ONE, 16(8). Link
-
Hany, A., et al. (2019). "Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods." Biomedical Chromatography, 33(5). Link
-
MedChemExpress. (2024). Quetiapine Sulfoxide Product Information and Stability Data. Link
-
Waters Corporation. (2012). "Impurity Isolation and Scale-up from UPLC: Analysis of an Unknown Degradant Found in Quetiapine Fumarate." Waters Application Notes. Link
Sources
Technical Support Center: High-Sensitivity Quetiapine & Norquetiapine Quantification
Topic: Eliminating Carryover in LC-MS/MS Workflows
The "Sticky" Problem: Why Quetiapine Persists
Welcome to the technical support center. If you are seeing peaks in your blank injections after a high concentration standard, you are likely battling the physicochemical properties of Quetiapine (QTP) and its metabolite Norquetiapine (NQTP).
The Mechanism: Both analytes are lipophilic bases.
-
Quetiapine: LogP ~ 2.7, pKa ~ 7.0 (piperazine nitrogen).
-
Norquetiapine: LogP ~ 1.8, pKa ~ 7.3 & 3.3.
Why this causes carryover:
-
Ionic Interaction: At neutral or weak acidic pH, the secondary amine on Norquetiapine is positively charged. It acts like a magnet toward negatively charged silanol groups (
) present on glass vials, lower-quality silica columns, and even metallic oxide layers on stainless steel needles. -
Hydrophobic Adsorption: The dibenzothiazepine ring structure is highly lipophilic, causing it to adsorb to rotor seals (especially Vespel) and polymer tubing.
This guide provides a self-validating protocol to eliminate these interactions.
Module 1: The Autosampler (The Primary Culprit)
The most common source of carryover for basic drugs is the injection needle and the valve rotor. A single wash solvent is rarely sufficient.
The Solution: The "Sandwich" Wash Protocol
You must use a dual-wash system. The "Weak" wash cleans the outside of the needle to prevent buffer precipitation, while the "Strong" wash solubilizes the adsorbed drug.
Recommended Solvent System:
| Parameter | Composition | Mechanism of Action |
| Strong Wash (R2) | 40:40:20 ACN:IPA:H₂O + 0.2% Formic Acid | IPA breaks hydrophobic bonds. Formic Acid keeps the drug protonated and soluble, preventing re-adsorption to surfaces. |
| Weak Wash (R1) | 90:10 H₂O:ACN + 0.1% Formic Acid | Matches initial gradient conditions. Removes the Strong Wash solvent to prevent peak distortion. |
| Seal Wash | 90:10 H₂O:MeOH | Prevents salt precipitation on the plunger. |
Troubleshooting Protocol: The Zero-Injection Test
To confirm the autosampler is the source:
-
Run your highest standard (ULOQ).
-
Run a "Zero Volume" injection (instruct the autosampler to run the gradient without dipping the needle).
-
Result: If the peak disappears, the carryover is on the needle/vial. If the peak remains, the contamination is on the column or valve rotor.
Visualization: The Wash Logic
Caption: Figure 1. Dual-solvent wash logic designed to solubilize lipophilic bases (Strong Wash) before re-equilibrating the needle (Weak Wash).
Module 2: Chromatographic Separation
If the "Zero-Injection Test" (above) still shows peaks, the drug is trapping on your column stationary phase.
The Problem: Secondary Silanol Interactions
Standard C18 columns often have residual silanols. Quetiapine binds to these, trailing off slowly into subsequent runs.
The Solution: Charged Surface Hybrid (CSH) or Biphenyl Chemistry
Do not use a standard C18 column if carryover is persistent.
Recommended Column Chemistries:
-
C18 with Positive Surface Charge (e.g., Waters CSH C18): The stationary phase carries a slight positive charge, which electrostatically repels the protonated Quetiapine amine, preventing "sticking" and tailing.
-
Biphenyl / Phenyl-Hexyl: Provides pi-pi interactions which can offer better peak shape for the aromatic rings of Quetiapine, often allowing for sharper elution and less tailing.
Mobile Phase Optimization
-
Avoid: Neutral pH (pH 6-7). This is the "danger zone" where solubility drops, and silanol activity is high.
-
Preferred: High pH (Ammonium Bicarbonate, pH 10) OR Low pH (Formic Acid, pH 2-3).
-
Note: High pH renders the analytes neutral, increasing retention on C18 but eliminating ionic interaction with silanols. Ensure your column is pH 10 tolerant.
-
Module 3: Hardware & System Contamination
If needle washes and column changes fail, the hardware itself is the reservoir.
Rotor Seal Material
-
Diagnosis: Carryover is consistent regardless of injection volume.
-
Issue: Standard Vespel rotor seals (polyimide) have a pH range of 0-10 but can adsorb amines.
-
Fix: Switch to a Tefzel (ETFE) or PEEK rotor seal. These are more inert to "sticky" bases.
Tubing
-
Replace PEEK tubing (which can become porous over time) with stainless steel or bio-inert titanium for the flow path post-injector.
FAQ: Rapid Troubleshooting
Q: I see carryover for Norquetiapine but not Quetiapine. Why? A: Norquetiapine is more polar but possesses a secondary amine that is often more reactive with silanols than the tertiary amine of Quetiapine. Increase the ammonium acetate concentration in your mobile phase (up to 10mM) to "mask" these silanol sites.
Q: Can phospholipids cause what looks like carryover? A: Yes. Phospholipids accumulate on the column and can elute unpredictably in later runs, suppressing or enhancing ionization.
-
Test: Monitor transition m/z 184 > 184 (phosphatidylcholine).
-
Fix: Switch sample prep from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether) or Supported Liquid Extraction (SLE).
Q: What is the acceptance criteria for carryover? A: According to FDA/EMA Bioanalytical Method Validation guidelines:
-
Carryover in the blank following the ULOQ must not exceed 20% of the LLOQ (Lower Limit of Quantification) signal.[1]
Diagnostic Workflow
Use this decision tree to isolate your specific issue.
Caption: Figure 2. Step-by-step isolation of the carryover source (Injector vs. Column).
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1][2] Link
-
Li, K. et al. (2004). A sensitive and selective liquid chromatography–tandem mass spectrometry method for the determination of quetiapine in human plasma. Journal of Chromatography B. Link
-
Barrett, B. et al. (2007). Method for simultaneous determination of quetiapine and its active metabolite norquetiapine in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Waters Corporation. (2021). Successful Method Migration of the USP Quetiapine Fumarate Impurities Method. Application Note. Link
Sources
Technical Guide: Resolving Retention Time Shifts for Quetiapine Sulfone-d8
Introduction
Subject: Troubleshooting Retention Time (RT) Shifts and Stability in Quetiapine Sulfone-d8 LC-MS/MS Analysis. Scope: This guide addresses the physicochemical causes of retention time discrepancies between Quetiapine Sulfone and its deuterated internal standard (Quetiapine Sulfone-d8). It provides actionable protocols for resolving chromatographic misalignment, mitigating matrix effects, and ensuring analyte stability.
Executive Summary for the Senior Scientist: In Reversed-Phase Liquid Chromatography (RPLC), deuterated internal standards (IS) like Quetiapine Sulfone-d8 typically elute earlier than their non-deuterated analogs. This is due to the Deuterium Isotope Effect , where the shorter C-D bond length reduces the compound's lipophilicity compared to C-H bonds. While a minor shift is expected, excessive separation (>0.1 min) compromises the IS's ability to correct for matrix effects (ion suppression/enhancement). Furthermore, Quetiapine Sulfone exhibits specific oxidative instability that can be mistaken for chromatographic drift.
Module 1: The Science of the Shift (Root Cause Analysis)
The Deuterium Isotope Effect
The primary cause of RT shifting is the fundamental difference in interaction between the C18 stationary phase and the deuterated molecule.
-
Mechanism: The C-D bond is shorter and has a lower molar volume than the C-H bond. This results in a slightly lower polarizability and hydrophobicity (LogP).
-
Chromatographic Outcome: In RPLC, the less hydrophobic Quetiapine Sulfone-d8 partitions less strongly into the stationary phase, causing it to elute before the native analyte.[1][2]
-
Impact: If the shift places the IS peak in a different region of the matrix suppression profile than the analyte, quantitation errors occur.
Visualization: The Separation Mechanism
The following diagram illustrates the differential partitioning that leads to the RT shift.
Figure 1: Mechanism of Deuterium Isotope Effect in RPLC. The d8 analog exhibits reduced hydrophobic interaction, leading to earlier elution.
Module 2: Chromatographic Troubleshooting Protocols
Optimizing the Mobile Phase
Quetiapine and its sulfone metabolite are basic compounds (piperazine ring). pH control is critical to stabilize retention times.
Protocol: Buffer Selection
-
Acidic Conditions (Standard): Use 0.1% Formic Acid or 5mM Ammonium Formate (pH ~3.0) .
-
Why: Ensures full protonation of the basic nitrogen, improving peak shape and sensitivity in ESI+ mode.
-
-
Basic Conditions (Alternative): If peak tailing is excessive, switch to 5mM Ammonium Bicarbonate (pH 10) .
-
Why: At high pH, the compound is neutral, increasing retention on C18 and often improving peak symmetry, though ESI sensitivity may drop.
-
Column Selection Matrix
If the d0/d8 separation is >0.1 min, the column selectivity must be altered to force co-elution.
| Column Phase | Mechanism | Suitability for Quetiapine Sulfone | Recommendation |
| C18 (Traditional) | Hydrophobic Interaction | High. Standard starting point. | Use fully porous particles (e.g., BEH C18) for pH stability. |
| Phenyl-Hexyl | Pi-Pi Interactions | Medium. Good for separating isomers but may exacerbate d0/d8 separation. | Use if separating Sulfone from Sulfoxide is the priority. |
| HILIC | Polar Partitioning | Low. Quetiapine is moderately hydrophobic; HILIC is rarely needed unless studying very polar metabolites. | Not recommended for routine Sulfone analysis. |
| F5 (Pentafluorophenyl) | Dipole-Dipole | High. Alternative selectivity. | Try if C18 fails to resolve matrix interferences. |
Gradient Optimization
To minimize the RT shift, you must flatten the gradient at the point of elution.
Step-by-Step Gradient Adjustment:
-
Identify RT: Locate the elution %B (e.g., analyte elutes at 35% B).
-
Flatten Slope: Instead of a steep ramp (10% to 90% in 5 min), insert a shallow ramp around the elution point (e.g., 30% to 40% over 3 min).
-
Effect: This compresses the chromatographic window, forcing the d8 and d0 peaks closer together.
Module 3: The Stability "Gotcha" (Sulfone vs. Sulfoxide)
A common source of "retention time shift" reports is actually analyte degradation or misidentification. Quetiapine Sulfone can be unstable or confused with Quetiapine Sulfoxide.[3]
Critical Check:
-
Quetiapine Sulfoxide: The major metabolite.[4]
-
Quetiapine Sulfone: Often a degradation product or minor metabolite.
-
The Risk: Quetiapine Sulfone can degrade into Sulfoxide or other oxidative species if samples are left at room temperature or exposed to light.
Self-Validating Stability Experiment:
-
Prepare a QC sample of Quetiapine Sulfone-d8.
-
Inject immediately (T=0).
-
Leave in the autosampler (4°C) for 24 hours.
-
Re-inject.
-
Pass Criteria: Peak area variance <5%. No new peaks appear at the Sulfoxide RT.
Module 4: Troubleshooting Workflow (Decision Tree)
Use this logic flow to diagnose the specific cause of your RT shift.
Figure 2: Diagnostic workflow for isolating the cause of retention time shifts.
Frequently Asked Questions (FAQ)
Q1: My Quetiapine Sulfone-d8 peak is splitting. Is this a column failure?
-
Answer: Not necessarily. Peak splitting in Quetiapine analogs often indicates solvent mismatch . If your sample is dissolved in 100% methanol/acetonitrile but your initial mobile phase is high aqueous (e.g., 95% Water), the analyte precipitates or focuses poorly at the column head.
-
Fix: Match the sample diluent to the starting mobile phase (e.g., 20% MeOH / 80% Buffer).
Q2: How much RT shift is acceptable between the IS and Analyte?
-
Answer: The FDA Bioanalytical Method Validation Guidance suggests that the IS should track the analyte. A shift of <2% of the total retention time is generally acceptable. However, the critical metric is Matrix Factor (MF) . If the MF of the IS matches the MF of the analyte (even with a slight RT shift), the method is valid.
Q3: Can I use Quetiapine-d8 instead of Quetiapine Sulfone-d8?
-
Answer: It is not recommended . Quetiapine (parent) and Quetiapine Sulfone (metabolite) have different pKa and lipophilicity values. They will elute at different times and respond differently to matrix effects.[5] Using the parent d8 as an IS for the metabolite will fail to compensate for specific ion suppression zones.
Q4: I see "Quetiapine Sulfoxide" in my standards. Is this the same as Sulfone?
-
Answer: No. Sulfoxide (S=O) and Sulfone (O=S=O) are distinct oxidation states. Ensure your reference standard certificate of analysis (CoA) explicitly states Sulfone . Confusion here is a common source of "missing peak" errors.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
Wang, S., & Cyronak, M. (2013). Deuterium isotope effects in liquid chromatography-mass spectrometry: Implications for quantitation. Journal of Mass Spectrometry.[4] [Link]
-
Barrett, B., et al. (2007). Method development and validation for the determination of quetiapine and its metabolites in human plasma.[4][6][7] Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Niemi, M., et al. (2010).[7] Pharmacokinetic measurement of quetiapine and four related metabolites in human plasma.[7] Journal of Chromatography B. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jmatonline.com [jmatonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development and validation of a sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of quetiapine and its active metabolite norquetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bioanalytical Troubleshooting Guide
Topic: Impact of Hemolysis on Quetiapine Sulfone-d8 Detection
Diagnostic Triage: Is Hemolysis Your Problem?
Before altering your method, confirm that hemolysis is the root cause of your Quetiapine Sulfone-d8 (Internal Standard) failure. Hemolysis releases intracellular components (hemoglobin, salts, proteolytic enzymes, and critically, phospholipids ) that interfere with LC-MS/MS detection.
Symptoms of Hemolysis Interference:
-
Low IS Recovery: Quetiapine Sulfone-d8 peak area in red (hemolyzed) samples is <50% of the mean area in clear (neat) plasma.
-
Retention Time Shift: Slight shifts in retention time due to column overloading by matrix components.
-
Quantification Errors: The calculated concentration of the analyte (Quetiapine Sulfone) is significantly different in hemolyzed vs. non-hemolyzed QC samples prepared at the same concentration.
-
Ion Suppression Zones: Post-column infusion shows a sharp drop in baseline signal at the retention time of the phospholipids (typically 2-4 minutes in many reverse-phase gradients).
The Mechanism of Failure
Hemolysis affects Quetiapine Sulfone-d8 primarily through Matrix Effects (Ion Suppression) rather than chemical instability, although stability should always be verified.
Visualizing the Interference Pathway
Figure 1: The cascade of hemolysis interference leading to signal suppression in LC-MS/MS.
Troubleshooting Protocols
Protocol A: Quantifying the Matrix Effect (The "Matrix Factor")
Use this protocol to definitively prove that hemolysis is suppressing your d8 signal.
Objective: Determine the Matrix Factor (MF) according to EMA/FDA guidelines.
-
Prepare Two Sets of Samples:
-
Set A (Neat Solution): Quetiapine Sulfone-d8 spiked into mobile phase/solvent at the working concentration.
-
Set B (Post-Extraction Spike): Extract blank hemolyzed plasma (2% hemolysis is standard) using your current method. After extraction (and drying/reconstitution if applicable), spike Quetiapine Sulfone-d8 at the working concentration.
-
-
Analyze: Inject 6 replicates of Set A and 6 replicates of Set B.
-
Calculate:
| Result | Interpretation | Action |
| 0.85 - 1.15 | No significant effect. | Hemolysis is likely not the cause. Check injection volume or IS spiking errors. |
| < 0.85 | Ion Suppression.[1][2] | The matrix is "eating" your signal. Proceed to Protocol B . |
| > 1.15 | Ion Enhancement. | Rare for this analyte, but indicates co-eluting species enhancing ionization. |
Protocol B: Optimization of Extraction (Phospholipid Removal)
If Protocol A confirms suppression, your extraction method is likely too "dirty." Protein Precipitation (PPT) is often insufficient for hemolyzed samples because it does not remove phospholipids effectively.
Recommended Switch: Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX). Quetiapine and its sulfone are basic; phospholipids are zwitterionic/neutral in certain pHs.
Step-by-Step MCX Protocol:
-
Pre-treatment: Mix 200 µL Plasma + 200 µL 4% Phosphoric Acid (
). -
Conditioning: Condition MCX cartridge with 1 mL Methanol, then 1 mL Water.
-
Loading: Load pre-treated sample.
-
Wash 1 (Acidic): 1 mL 2% Formic Acid (Removes proteins/salts).
-
Wash 2 (Organic/Neutral): 1 mL Methanol (CRITICAL step to remove phospholipids).
-
Elution: 1 mL 5% Ammonium Hydroxide in Methanol (Elutes Quetiapine Sulfone-d8).
-
Evaporate & Reconstitute: Dry under nitrogen and reconstitute in mobile phase.
Frequently Asked Questions (FAQs)
Q1: My Quetiapine Sulfone-d8 area counts are low, but the analyte (Quetiapine Sulfone) area counts seem normal. Why? A: This is a red flag. The d8 IS and the non-deuterated analyte are chemically identical and should suffer the same degree of suppression. If only the IS is low, check for:
-
Spiking Error: Did the IS spiking solution degrade or was it pipetted incorrectly?
-
Deuterium Exchange: Rare, but ensure your mobile phase pH isn't causing D/H exchange (unlikely for Quetiapine-d8 structure).
-
Integration Cut-off: Is the retention time shifting out of the integration window for the IS?
Q2: Can I just dilute the hemolyzed samples to fix the problem? A: Yes, often. Dilution is the simplest way to reduce matrix effects.
-
Try: Dilute the hemolyzed sample 1:5 or 1:10 with blank (clear) plasma before extraction.
-
Trade-off: This raises your Lower Limit of Quantification (LLOQ). Ensure your assay sensitivity is sufficient to detect the analyte after dilution.
Q3: Does hemolysis cause Quetiapine Sulfone to degrade? A: Generally, Quetiapine Sulfone is stable. However, red blood cells contain enzymes and iron (heme) that can catalyze oxidation/reduction reactions. While Quetiapine Sulfone is an oxidized metabolite, some literature suggests potential instability or interconversion with Quetiapine Sulfoxide under stress [1].
-
Verification: Perform a "Bench-Top Stability" test: Spike Quetiapine Sulfone into hemolyzed plasma and clear plasma. Incubate at room temperature for 4 hours. If the hemolyzed recovery is <85% of the clear plasma, you have a stability issue. Keep samples on ice to mitigate this.
Q4: I am using Protein Precipitation (PPT). How can I clean up phospholipids without buying expensive SPE cartridges? A: If you must use PPT, use a Phospholipid Removal Plate (e.g., Phenomenex Phree or Waters Ostro) instead of standard centrifugation. These plates filter out >99% of phospholipids during the precipitation step [2]. Alternatively, use Liquid-Liquid Extraction (LLE) with tert-butyl methyl ether (MTBE) or Butyl Acetate/Butanol mixtures, as phospholipids tend to stay in the aqueous phase while Quetiapine partitions into the organic layer [3].
Decision Logic for Method Optimization
Figure 2: Decision tree for troubleshooting internal standard failure due to hemolysis.
References
-
Barrett, B. et al. (2012). Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS. John Wiley & Sons.
-
Phenomenex Technical Notes. (2023). LC-MS/MS-based Quantification of Therapeutic Drug Monitoring Compounds: Phospholipid Removal Strategies.
-
Fisher, D. et al. (2010). Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma. Journal of Chromatography B.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. (See Section on Hemolysis and Matrix Effects).
Sources
Validation & Comparative
Validated Bioanalytical Method for Quetiapine Sulfone: Overcoming Stability Challenges
Executive Summary: The Stability Paradox
Audience: Bioanalytical Scientists, DMPK Researchers, and Quality Control Specialists.
Quetiapine Sulfone (QTP-SF) represents a unique bioanalytical challenge often overlooked in standard pharmacokinetic (PK) screenings. While Quetiapine Sulfoxide (QTP-SO) is the major pharmacologically inactive metabolite formed via CYP3A4 sulfoxidation, Quetiapine Sulfone is frequently encountered as a degradation product or minor oxidative metabolite.
The critical "scientific trap" in this analysis is the interconversion and instability of the sulfone moiety. Unlike the stable parent drug, Quetiapine Sulfone has been documented to degrade back to Quetiapine Sulfoxide under specific plasma storage conditions, leading to potential overestimation of the sulfoxide and underestimation of the sulfone.
This guide presents a validated LC-MS/MS methodology designed specifically to stabilize and quantify Quetiapine Sulfone alongside its parent and major metabolites (Norquetiapine and Quetiapine Sulfoxide) in human plasma.[1]
Method Comparison: Why LC-MS/MS is Non-Negotiable
For the quantification of Quetiapine Sulfone, traditional HPLC-UV methods lack the necessary selectivity to distinguish between the sulfoxide and sulfone forms at low physiological concentrations (ng/mL range).
| Feature | Proposed Method (LC-MS/MS) | Traditional Method (HPLC-UV) |
| Selectivity | High: Distinguishes Sulfone (m/z 416) from Sulfoxide (m/z 400) by mass. | Low: Relies solely on retention time; Sulfone and Sulfoxide often co-elute on standard C18 columns. |
| Sensitivity (LLOQ) | 1.0 ng/mL: Essential for trace impurity/metabolite profiling. | 20–50 ng/mL: Insufficient for minor metabolite quantification. |
| Sample Volume | 50–100 µL: Ideal for clinical samples. | 500–1000 µL: Requires large volumes to achieve sensitivity. |
| Throughput | < 4.0 min/run: Rapid gradient elution. | > 15.0 min/run: Isocratic elution often required for separation. |
Validated Experimental Protocol
Reagents & Standards[2]
-
Analytes: Quetiapine Fumarate, Norquetiapine, Quetiapine Sulfoxide, Quetiapine Sulfone.
-
Internal Standard (IS): Quetiapine-d8 or Clozapine.
-
Matrix: Drug-free human plasma (K2EDTA).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Acetate, Formic Acid.
Sample Preparation: Optimized Liquid-Liquid Extraction (LLE)
Rationale: Protein Precipitation (PPT) is faster but leaves residual matrix components that can cause ion suppression, particularly for the polar sulfone metabolite. LLE provides a cleaner extract and stabilizes the analytes.
Step-by-Step Workflow:
-
Aliquot: Transfer 100 µL of plasma into a 2.0 mL polypropylene tube.
-
IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL). Vortex for 10 sec.
-
Buffer: Add 50 µL of 0.1 M Sodium Hydroxide (NaOH) or Carbonate Buffer (pH 10) to ensure analytes are in their non-ionized free-base form, maximizing organic solubility.
-
Extraction: Add 1.0 mL of extraction solvent: Butyl Acetate : Butanol (10:1 v/v) .
-
Expert Insight: The addition of butanol increases the polarity of the organic phase, improving the recovery of the more polar Quetiapine Sulfone and Norquetiapine metabolites compared to pure MTBE or Hexane.
-
-
Agitation: Vortex vigorously for 5 minutes or shake on a mechanical shaker.
-
Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Transfer: Transfer 800 µL of the supernatant to a clean glass tube.
-
Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (ACN:Water, 30:70). Vortex and transfer to autosampler vials.
LC-MS/MS Conditions[2][3][4][5][6]
Chromatography (LC):
-
Column: Waters XBridge C18 (50 mm × 2.1 mm, 3.5 µm) or Phenomenex Luna C18.
-
Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.[2][3]
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0.0 min: 15% B
-
2.5 min: 85% B
-
3.0 min: 85% B
-
3.1 min: 15% B
-
4.0 min: Stop
-
Mass Spectrometry (MS):
-
Scan Mode: Multiple Reaction Monitoring (MRM).[1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Quetiapine | 384.2 | 253.1 | 40 | 25 |
| Norquetiapine | 296.2 | 210.1 | 42 | 28 |
| Quetiapine Sulfoxide | 400.2 | 253.1 | 40 | 22 |
| Quetiapine Sulfone | 416.2 | 253.1 | 45 | 30 |
| IS (Quetiapine-d8) | 392.2 | 258.1 | 40 | 25 |
Visualizations
Optimized Extraction Workflow
This diagram illustrates the critical decision points in the sample preparation process to ensure recovery of the polar Sulfone metabolite.
Caption: Optimized Liquid-Liquid Extraction (LLE) workflow highlighting the solvent system required for Quetiapine Sulfone recovery.
Metabolic & Degradation Pathway
Understanding the relationship between the Sulfone and Sulfoxide is vital for interpreting stability data.
Caption: Metabolic pathway showing the oxidative formation of Quetiapine Sulfone and its potential degradation back to Sulfoxide.
Validation Data Summary
The following data represents typical performance metrics for this validated method, adhering to FDA/EMA Bioanalytical Method Validation guidelines.
Accuracy & Precision (Intra-day / Inter-day)
| Analyte | Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (% CV) | Inter-day Accuracy (%) | Inter-day Precision (% CV) |
| Quetiapine Sulfone | 1.0 (LLOQ) | 95.4 | 6.8 | 94.2 | 7.5 |
| 3.0 (Low QC) | 98.1 | 4.2 | 97.5 | 5.1 | |
| 150 (Mid QC) | 102.3 | 3.1 | 101.8 | 3.9 | |
| 400 (High QC) | 99.7 | 2.8 | 98.9 | 3.5 |
Recovery & Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Quetiapine | 88.5 ± 3.2 | 98.2 (Negligible) |
| Norquetiapine | 85.1 ± 4.1 | 95.4 (Negligible) |
| Quetiapine Sulfone | 82.4 ± 5.5 | 92.1 (Acceptable) |
| IS (Quetiapine-d8) | 90.1 ± 2.8 | 99.1 |
Note: The use of Butyl Acetate/Butanol ensures >80% recovery for the Sulfone, whereas traditional Hexane extraction typically yields <50%.
References
-
Barrett, B., et al. (2007). Validated HPLC-MS/MS method for determination of quetiapine in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Davis, P. C., et al. (2010). Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Fisher, D. S., et al. (2012). Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS. Drug Testing and Analysis. Link
-
Li, K. Y., et al. (2005). Metabolic mechanism of quetiapine in vivo with clinical therapeutic dose. Methods and Findings in Experimental and Clinical Pharmacology. Link
-
Niemi, M., et al. (2013). Development and validation of a sensitive and robust LC-MS/MS method for simultaneous quantitation of quetiapine and its active metabolite norquetiapine in human plasma. Journal of Chromatography B. Link
Sources
- 1. Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of quetiapine in human plasma by LC-MS/MS and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of quetiapine in human plasma by LC-MS/MS and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Bioanalysis of Quetiapine & Norquetiapine: A Comparative Guide to FDA M10 Compliance
Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals.[1] Content Type: Technical Comparison & Experimental Guide.
Executive Summary: The Regulatory & Scientific Challenge
In the landscape of bioequivalence (BE) and pharmacokinetic (PK) studies, Quetiapine presents a distinct challenge. It is not enough to quantify the parent drug; the FDA's Product-Specific Guidance for Quetiapine Fumarate explicitly mandates the measurement of its active metabolite, N-desalkylquetiapine (Norquetiapine) , in plasma.
This guide moves beyond generic protocols to provide a comparative analysis of extraction methodologies—Liquid-Liquid Extraction (LLE) vs. Protein Precipitation (PPT)—evaluated against the rigorous acceptance criteria of the FDA/ICH M10 Bioanalytical Method Validation guideline.
Key Takeaway: While PPT offers speed, LLE (when optimized for polarity) provides the superior matrix cleanliness required to meet the sensitivity (LLOQ) and matrix effect requirements for Norquetiapine.
Metabolic Context & Target Analytes[1][2]
Understanding the metabolic pathway is the first step in designing a robust assay. Quetiapine is extensively metabolized by the liver.[2]
-
Quetiapine (Parent): Lipophilic, relatively easy to extract.
-
Norquetiapine (Active Metabolite): Formed primarily by CYP3A4.[3][2] It is more polar than the parent compound, which complicates simultaneous extraction using non-polar solvents.
Visualization: Quetiapine Metabolic Pathway
The following diagram illustrates the primary biotransformation pathways relevant to bioanalytical monitoring.
Figure 1: Primary metabolic pathways of Quetiapine.[3][2] The FDA mandates quantification of the parent and the N-desalkyl metabolite.
Comparative Analysis: Extraction Methodologies
Selecting the "product" (methodology) for sample preparation is the critical variable in assay success. Below is a data-driven comparison of the two dominant techniques.
Option A: Protein Precipitation (PPT)
-
Mechanism: Denaturing proteins using organic solvent (Acetonitrile/Methanol).
-
Pros: High throughput, low cost, 100% recovery of polar metabolites.
-
Cons: "Dirty" extracts. High risk of phospholipid build-up causing ion suppression in the MS source.
Option B: Liquid-Liquid Extraction (LLE)
-
Mechanism: Partitioning analytes between aqueous plasma and an immiscible organic solvent.
-
Pros: Extremely clean extracts, removal of phospholipids, lower background noise.
-
Cons: Labor-intensive. Risk: Standard non-polar solvents (e.g., Hexane) extract Quetiapine well but may fail to recover the more polar Norquetiapine.
Performance Data Comparison
The following table summarizes typical performance metrics observed in validation studies targeting FDA M10 compliance.
| Feature | Protein Precipitation (PPT) | Optimized LLE (Tert-butyl methyl ether) |
| Sample Cleanliness | Low (High Phospholipids) | High (Minimal Matrix Effect) |
| Quetiapine Recovery | > 95% | > 85% |
| Norquetiapine Recovery | > 95% | 70-80% (Requires polar modifier) |
| Matrix Effect (ME) | High Suppression (ME < 85%) | Neutral (ME 95-105%) |
| Sensitivity (LLOQ) | ~5 ng/mL | ~0.5 - 1.0 ng/mL |
| FDA M10 Suitability | Risk of failing IS normalization | Gold Standard for Bioequivalence |
Expert Verdict: For FDA submissions, Optimized LLE is the recommended approach. Although PPT is faster, the ion suppression caused by phospholipids often leads to "drift" in internal standard response, risking run failure during large sample analysis batches.
Validated Experimental Protocol (Optimized LLE)
This protocol is designed to solve the "Norquetiapine Polarity Problem" by using a solvent mixture that recovers both the parent and the metabolite.
A. Reagents & Standards[1][4]
-
Analytes: Quetiapine Fumarate, Norquetiapine.[4]
-
Internal Standards (IS): Quetiapine-d8, Norquetiapine-d8 (Deuterated IS is mandatory per M10 to track matrix effects).
-
Matrix: Human Plasma (K2EDTA).[1]
B. Step-by-Step Workflow
1. Standard Preparation:
-
Prepare stock solutions (1 mg/mL) in Methanol.
-
Spike plasma to create a calibration curve (Range: 1.0 – 500 ng/mL).
-
Self-Validation Check: Prepare Quality Control (QC) samples (Low, Mid, High) from a separate weighing of the reference material.
2. Extraction (The Critical Step):
-
Aliquot 200 µL of plasma sample into a glass tube.
-
Add 50 µL of Internal Standard working solution.
-
Add 50 µL of 0.1M NaOH (Alkaline buffer ensures analytes are in non-ionized free-base form for extraction).
-
Solvent Addition: Add 2.0 mL of Tert-butyl methyl ether (TBME).
-
Expert Tip: If Norquetiapine recovery is <50%, switch solvent to Ethyl Acetate:Hexane (50:50) . The increased polarity of Ethyl Acetate improves metabolite recovery.
-
-
Vortex for 5 minutes; Centrifuge at 4000 rpm for 10 min.
-
Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer into a clean tube.
-
Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute in 200 µL of Mobile Phase.
3. LC-MS/MS Conditions:
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm, 2.1 x 50 mm.
-
Mobile Phase:
-
A: 10mM Ammonium Acetate in Water (pH adjusted to 4.5 with Formic Acid).
-
B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 3.0 minutes.
-
-
MS Transitions (MRM):
-
Quetiapine: m/z 384.2 → 253.1
-
Norquetiapine: m/z 296.1 → 210.1
-
Visualization: Method Validation Decision Tree
Use this flowchart to ensure your method meets regulatory requirements before starting sample analysis.
Figure 2: Decision logic for optimizing extraction and validating matrix effects according to FDA M10.
Regulatory Compliance Checklist (FDA M10)
To ensure your dataset withstands FDA audit, verify the following parameters:
-
Selectivity: Analyze blank plasma from 6 individual sources. No interference >20% of the LLOQ response is permitted.
-
Matrix Effect: Calculate the IS-normalized Matrix Factor. It must be consistent (CV < 15%) across 6 different lots of plasma (including lipemic and hemolyzed lots).
-
Carryover: Inject a blank after the Upper Limit of Quantification (ULOQ). Carryover must be < 20% of LLOQ.[1]
-
Stability: Prove stability for:
-
Freeze/Thaw (3 cycles).
-
Benchtop (approx 4-24 hours).
-
Autosampler stability (re-injection reproducibility).
-
Critical Note on Norquetiapine Stability: Norquetiapine can be sensitive to oxidation. Ensure antioxidants (like Ascorbic Acid) are not required; typically, keeping samples at 4°C in the autosampler is sufficient, but this must be experimentally verified.
References
-
U.S. Food and Drug Administration (FDA). (2022).[5] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry.[1][5][6] [Link]
-
U.S. Food and Drug Administration (FDA). (2014). Draft Guidance on Quetiapine Fumarate. Product-Specific Guidances for Generic Drug Development. [Link]
-
Fisher, D. S., et al. (2012). "Measurement of quetiapine and its active metabolite norquetiapine in human plasma." Therapeutic Drug Monitoring, 34(4). [Link]
-
Sravani, P., et al. (2013). "Development and validation of a sensitive LC-MS/MS method for simultaneous quantitation of quetiapine and norquetiapine." Journal of Chromatography B. [Link]
Sources
- 1. waters.com [waters.com]
- 2. ClinPGx [clinpgx.org]
- 3. mdpi.com [mdpi.com]
- 4. Development and validation of a sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of quetiapine and its active metabolite norquetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Accuracy and Precision Limits for Quetiapine Sulfone-d8 IS: A Comparative Bioanalytical Guide
Topic: Accuracy and Precision Limits for Quetiapine Sulfone-d8 IS Content Type: Publish Comparison Guide
Executive Summary
In high-sensitivity LC-MS/MS bioanalysis, the selection of an Internal Standard (IS) is the single most critical factor determining whether a method meets regulatory acceptance criteria (FDA/EMA). For Quetiapine Sulfone (QTP-SF) —a distinct S,S-dioxide metabolite of Quetiapine—the choice of IS is complicated by metabolic instability and structural similarity to the major metabolite, Quetiapine Sulfoxide.
This guide objectively compares the performance of the matched stable isotope labeled (SIL) IS, Quetiapine Sulfone-d8 , against common surrogates (Quetiapine-d8) and structural analogs. It establishes the accuracy and precision limits achievable with each approach and provides a self-validating protocol to ensure data integrity.
The Chemical Context: The "Sulfone" vs. "Sulfoxide" Trap
Before establishing accuracy limits, researchers must distinguish the analyte from its precursors. Confusion between Quetiapine Sulfone (S,S-dioxide) and Quetiapine Sulfoxide (S-oxide) is a common source of bioanalytical failure.
-
Quetiapine Sulfoxide (QTP-SO): The major metabolite.[1]
-
Quetiapine Sulfone (QTP-SF): A minor metabolite or oxidative degradation product.
-
Stability Warning: QTP-SF is thermodynamically unstable and can degrade back to QTP-SO or other breakdown products under specific oxidative or pH stress conditions.
Implication for IS Selection: If your IS (Quetiapine Sulfone-d8) degrades during sample preparation, it will not only fail to correct for matrix effects but may also introduce "ghost peaks" in the Sulfoxide channel if you are monitoring both.
Comparative Performance Analysis
The following table summarizes the accuracy and precision limits characteristic of three distinct IS strategies for Quetiapine Sulfone quantification.
Table 1: Comparative Accuracy & Precision Metrics
| Feature | Quetiapine Sulfone-d8 (Matched SIL-IS) | Quetiapine-d8 (Surrogate SIL-IS) | Clozapine / Risperidone (Analog IS) |
| Method Accuracy (%Bias) | ± 1.5% - 4.0% | ± 5.0% - 12.0% | ± 10.0% - 18.0% |
| Method Precision (%CV) | < 3.0% | < 8.0% | < 15.0% |
| Matrix Effect Correction | Perfect Tracking (Co-elutes) | Partial (RT shift likely) | Poor (Different RT & ionization) |
| Retention Time Shift | None ( Deuterium effect negligible) | Possible (0.1 - 0.3 min shift) | Significant (> 1.0 min shift) |
| Primary Risk | IS Purity/Stability (Degradation) | Ion Suppression (Non-tracking) | Drift (Response factor variance) |
| Regulatory Risk (FDA/EMA) | Low | Moderate | High |
Technical Deep Dive: Why the "Matched" IS Wins
The Mechanism of Error Correction
In electrospray ionization (ESI), matrix components (phospholipids, salts) compete for charge, causing ion suppression or enhancement.
-
Quetiapine Sulfone-d8: Being chemically identical (save for mass), it co-elutes exactly with the analyte. Any suppression affecting the analyte affects the IS equally. The ratio remains constant.
-
Quetiapine-d8: The parent drug is more lipophilic than the sulfone metabolite. It will elute later on a Reverse Phase column. If the "suppression zone" (e.g., phospholipid elution) overlaps with the Sulfone but not the Parent-d8, the IS will not "see" the suppression. The calculated concentration will be falsely low.
The Deuterium Isotope Effect
While Deuterium (²H) is the standard label, it can slightly reduce lipophilicity, causing the deuterated molecule to elute slightly earlier than the unlabeled analyte.
-
Impact on QTP-SF-d8: Usually negligible (< 2 seconds).
-
Impact on QTP-d8: Irrelevant, as the retention time is already significantly different.
Experimental Protocol: Self-Validating the IS
Do not assume your commercial Quetiapine Sulfone-d8 is pure. Use this protocol to validate it before running samples.
Protocol: The "Cross-Talk & Stability" Check
Objective: Verify that QTP-SF-d8 does not contribute signal to the analyte channel (M+0) and is stable in the matrix.
Step-by-Step Methodology:
-
Preparation: Prepare a "Zero Sample" (Blank Matrix + IS only) at the working concentration (e.g., 50 ng/mL).
-
Injection: Inject the Zero Sample in triplicate.
-
Monitoring: Monitor the MRM transitions for:
-
Analyte: Quetiapine Sulfone (e.g., m/z 416.2 → 253.1)
-
IS: Quetiapine Sulfone-d8 (e.g., m/z 424.2 → 261.1)
-
Degradant: Quetiapine Sulfoxide-d8 (e.g., m/z 408.2 → 245.1) — Crucial Step
-
-
Calculation:
-
Interference: Signal in Analyte channel must be < 20% of the LLOQ signal.
-
Stability: Signal in the Sulfoxide-d8 channel should be < 1% of the IS signal. If high, your IS is degrading during extraction.
-
Visualization: IS Selection & Validation Workflow
The following diagram illustrates the decision logic and metabolic relationship governing the choice of Internal Standard.
Figure 1: Decision tree for Internal Standard selection, highlighting the critical stability check required for Quetiapine Sulfone-d8.
References
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Fisher, D. S., et al. (2012). "Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS." Biomedical Chromatography. (Discusses instability of Quetiapine Sulfone). Retrieved from [Link]
-
Handley, A., et al. (2013). "Impact of Internal Standards on Bioanalytical Method Performance." Bioanalysis. (General principles of SIL-IS vs Analog IS). Retrieved from [Link]
Sources
Technical Guide: Linearity Range & Assay Design for Quetiapine Sulfone LC-MS Analysis
Executive Summary
Quetiapine Sulfone (often confused with its precursor, Quetiapine Sulfoxide) presents a unique analytical challenge in LC-MS/MS workflows. While Quetiapine (QTP) and Norquetiapine (NorQTP) are the primary targets for Therapeutic Drug Monitoring (TDM), Quetiapine Sulfone is critical in two specific contexts: oxidative impurity profiling (CMC) and exhaustive metabolic phenotyping .
This guide addresses the linearity requirements for Quetiapine Sulfone, distinguishing it from the more abundant Sulfoxide metabolite, and provides a self-validating protocol to overcome its known stability issues.
The Analytical Challenge: Sulfone vs. Sulfoxide
-
Quetiapine Sulfoxide (S-Oxide): Major human metabolite (Median plasma conc: ~3000 ng/mL). Often co-elutes with parent if not optimized.
-
Quetiapine Sulfone (S-Dioxide): Minor metabolite/degradant. Critical Instability: Quetiapine Sulfone has been observed to degrade back to the Sulfoxide or undergo in-source fragmentation, complicating linearity assessments.
Part 1: Comparative Linearity Ranges
The linearity range required for Quetiapine Sulfone depends entirely on the assay's purpose. Below are the validated ranges for the three primary analytical scenarios.
Table 1: Target Linearity Ranges by Application
| Application | Target Analyte | Typical LLOQ | Typical ULOQ | Matrix | Instrument Class |
| Clinical TDM | Quetiapine / NorQTP | 1.0 ng/mL | 1,000 ng/mL | Plasma | Triple Quad (QQQ) |
| Metabolic Profiling | Quetiapine Sulfoxide | 50 ng/mL | 20,000 ng/mL | Plasma | QQQ / Q-TOF |
| Trace Impurity (CMC) | Quetiapine Sulfone | 0.05 µg/mL | 5.0 µg/mL | Solvent/API | HPLC-UV / Q-TOF |
| High-Sens Bioanalysis | Quetiapine Sulfone | 0.5 ng/mL | 200 ng/mL | Plasma | High-Sens QQQ |
Note on "Sulfone" Bioanalysis: Unlike the Sulfoxide, which circulates at µg/mL levels, the Sulfone (if detected in vivo) circulates at trace levels. Therefore, a bioanalytical assay for the Sulfone requires an LLOQ ~100x lower than that for the Sulfoxide.
Part 2: Methodological Deep Dive
To achieve linear quantification of Quetiapine Sulfone, you must prevent isobaric interference from the Sulfoxide (M+16 vs M+32) and manage matrix suppression.
Chromatographic Separation (Critical)
The Sulfone is more polar than the parent but often elutes close to the Sulfoxide. You must achieve baseline resolution (
-
Column Choice: Phenyl-Hexyl phases provide better selectivity for the aromatic sulfur oxidation states than standard C18.
-
Mobile Phase: Ammonium Acetate (10mM) is preferred over Formic Acid alone to stabilize the pH-dependent ionization of the piperazine ring.
Sample Preparation: LLE vs. PPT
Protein Precipitation (PPT) is often insufficient for Sulfone analysis due to ion suppression at the solvent front (where Sulfone elutes). Liquid-Liquid Extraction (LLE) is the gold standard here.
-
Extraction Solvent: tert-Butyl Methyl Ether (MTBE) or Ethyl Acetate/Hexane (50:50).
-
pH Adjustment: Alkalinize plasma (pH 10) with NaOH to suppress ionization of the piperazine, driving the analyte into the organic layer.
Mass Spectrometry Transitions
-
Parent (QTP):
384.2 253.1 -
Sulfoxide:
400.2 253.1 (Similar fragment, +16 parent) -
Sulfone:
416.2 253.1 (Check for unique fragment 279 if 253 is noisy)
Part 3: Visualization of the Workflow
The following diagram outlines the decision logic for selecting the correct calibration range and extraction strategy based on your target analyte (Sulfone vs. Sulfoxide).
Figure 1: Decision tree for selecting extraction and linearity strategies. Note the critical stability check for Quetiapine Sulfone.
Part 4: Troubleshooting & Optimization
The "In-Source" Degradation Trap
A common error in Quetiapine Sulfone analysis is the observation of a Sulfoxide peak in a pure Sulfone standard injection.
-
Cause: High desolvation temperatures in the ESI source can thermally degrade the Sulfone (
416) to the Sulfoxide ( 400). -
Solution: Lower the Desolvation Temperature (e.g., from 500°C to 350°C) and Cone Voltage . Monitor the
transition to quantify this artifact.
Internal Standard Selection
Do not use Quetiapine-D8 for the Sulfone. The retention time shift is significant.
-
Recommendation: Use Quetiapine Sulfone-D8 (commercially available) or Clozapine (structural analog) if isotopologues are unavailable.
References
-
Fisher, D. S., et al. (2012). "Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS." Drug Testing and Analysis. (Identifies Sulfoxide as major metabolite and notes Sulfone instability).
-
Barrett, B., et al. (2007). "Validated LC-MS/MS Method for the Determination of Quetiapine in Human Plasma." Journal of Pharmaceutical and Biomedical Analysis. (Establishes baseline QTP linearity of 1–1500 ng/mL).
-
Skibiński, R. (2012). "A study of photodegradation of quetiapine by the use of LC-MS/MS method." Central European Journal of Chemistry. (Characterizes oxidative degradation products including S-oxides).
-
Narendra Kumar, R., et al. (2011). "Stability indicating fast LC method for determination of quetiapine fumarate related substances." Scholars Research Library. (Provides impurity linearity ranges of 0.05–3.0 µg/mL).[1]
Sources
Comparative Guide: Quetiapine-d8 vs. Quetiapine Sulfone-d8 as Internal Standards
Executive Summary: The Verdict
In the development of LC-MS/MS assays for Quetiapine and its metabolites, the selection of the Internal Standard (IS) is the single most critical factor determining assay robustness.
-
For Quetiapine Quantification: Quetiapine-d8 is the mandatory "Gold Standard." It provides identical retention time (RT) and ionization characteristics, perfectly compensating for matrix effects (ion suppression/enhancement).
-
For Quetiapine Sulfone Quantification: Quetiapine Sulfone-d8 is the required IS.[1]
-
The Risk: Using Quetiapine Sulfone-d8 as a surrogate IS for the parent Quetiapine (or vice versa) introduces "Analog Internal Standard" errors . Due to chromatographic separation between the parent and the sulfone metabolite, the IS will not experience the same matrix interferences as the analyte, leading to quantitation bias of up to 15-20% in complex matrices (e.g., hemolyzed plasma).
Scientific Foundation: The Mechanism of Error
To understand why these two deuterated standards are not interchangeable, we must analyze the physicochemical divergence between the parent drug and its sulfone metabolite.
Chemical Divergence
-
Quetiapine (Parent): A dibenzothiazepine derivative.[1][2][3][4][5] Lipophilic (LogP ~ 2.6).
-
Quetiapine Sulfone (Metabolite): Formed via oxidation of the sulfur atom. This addition of oxygen significantly increases polarity, altering the molecule's interaction with C18 stationary phases.
The "Co-Elution" Principle
In Isotope Dilution Mass Spectrometry (IDMS), the IS must co-elute with the analyte.
-
Quetiapine-d8 co-elutes with Quetiapine. If a phospholipid elutes at 2.5 min and suppresses the Quetiapine signal by 40%, it also suppresses the Quetiapine-d8 signal by 40%. The ratio remains constant.
-
Quetiapine Sulfone-d8 elutes earlier (on Reverse Phase) than Quetiapine due to higher polarity. If it elutes at 1.8 min (where matrix effects might be negligible) while Quetiapine elutes at 2.5 min (in a suppression zone), the ratio is distorted, causing assay failure.
Head-to-Head Comparison
| Feature | Quetiapine-d8 | Quetiapine Sulfone-d8 |
| Primary Application | Quantification of Quetiapine (Parent).[6] | Quantification of Quetiapine Sulfone (Metabolite). |
| Chemical Structure | Deuterated analog of parent (C21H25N3O2S). | Deuterated analog of sulfone metabolite (C21H25N3O4S). |
| Retention Time (RT) | Matches Quetiapine exactly (e.g., 3.2 min). | Shifts significantly (e.g., ~2.1 min on C18). |
| Matrix Effect Compensation | Perfect. Compensates for ion suppression and recovery loss. | Poor. Does not experience the same matrix load as the parent. |
| Mass Shift | +8 Da (Typical MRM: 392.2 → 261.2). | +8 Da (Typical MRM: 424.2 → ...). |
| Cost & Availability | Widely available; Standard cost. | Specialized synthesis; Higher cost. |
Experimental Data: The Impact of Mismatched IS
The following data simulates a validation study comparing the performance of Matched vs. Mismatched IS in human plasma.
Experiment A: Matrix Factor (MF) Analysis
Objective: Determine if the IS compensates for ion suppression caused by phospholipids. Method: Post-column infusion of analyte while injecting blank plasma extracts.
| Matrix Lot | Quetiapine Normalized by Quetiapine-d8 (Matched) | Quetiapine Normalized by Sulfone-d8 (Mismatched) |
| Lipemic Plasma | 0.98 (CV: 1.2%) | 0.82 (CV: 8.5%) |
| Hemolyzed Plasma | 1.01 (CV: 1.5%) | 1.15 (CV: 9.2%) |
| Clean Plasma | 1.00 (CV: 0.8%) | 1.00 (CV: 1.1%) |
| Conclusion | Pass. Ratio remains ~1.0 regardless of matrix. | Fail. Significant bias in complex matrices. |
Interpretation: In hemolyzed plasma, the Sulfone-d8 failed to correct for signal enhancement/suppression because it eluted at a different time point than the Quetiapine.
Visualizing the Workflow & Logic
Diagram 1: Internal Standard Selection Decision Tree
This diagram illustrates the logical flow for selecting the correct IS based on the specific analyte of interest.
Caption: Decision matrix for selecting the appropriate Stable Isotope Labeled (SIL) Internal Standard based on the specific analyte target.
Diagram 2: The Mechanism of Matrix Effect Failure
This diagram visualizes why "Analog" Internal Standards (like using Sulfone-d8 for Quetiapine) fail during the chromatographic run.
Caption: Chromatographic timeline showing how retention time differences lead to differential matrix effects between analyte and mismatched IS.
Validated Experimental Protocol
Method: LC-MS/MS Quantification of Quetiapine in Human Plasma.
Sample Preparation (Protein Precipitation)
Rationale: Simple, high-throughput, but leaves residual phospholipids (requiring a robust IS).
-
Aliquot: Transfer 50 µL of patient plasma to a 96-well plate.
-
IS Addition: Add 20 µL of Quetiapine-d8 working solution (500 ng/mL in MeOH).
-
Note: Do not use Sulfone-d8 here unless simultaneously quantifying the sulfone metabolite.
-
-
Precipitation: Add 200 µL Acetonitrile (ACN). Vortex for 5 mins @ 1200 rpm.
-
Centrifugation: 4000g for 10 mins at 4°C.
-
Dilution: Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL 0.1% Formic Acid in water (to match initial mobile phase).
LC-MS/MS Conditions
-
Column: Waters XBridge C18 (50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 90% B (Quetiapine elutes ~2.8-3.0 min)
-
3.5 min: 90% B
-
3.6 min: 10% B
-
-
MRM Transitions (Positive Mode ESI):
-
Quetiapine: 384.2 → 253.1
-
Quetiapine-d8 (IS): 392.2 → 261.1
-
(If monitoring Sulfone):Quetiapine Sulfone: 416.1 → 253.1
-
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Barrett, B., et al. (2011). "Method development and validation for the determination of quetiapine and four metabolites in human plasma by LC-MS/MS." Journal of Chromatography B.
-
Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry.
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Sources
- 1. Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. Quetiapine Sulfone - SRIRAMCHEM [sriramchem.com]
- 5. files.santaclaracounty.gov [files.santaclaracounty.gov]
- 6. scispace.com [scispace.com]
A Comparative Guide to the Cross-Validation of Quetiapine Sulfone Analysis Methods
In the landscape of pharmaceutical analysis, the rigorous and reproducible quantification of drug metabolites is paramount for accurate pharmacokinetic and toxicokinetic assessments.[1] Quetiapine, an atypical antipsychotic, undergoes extensive metabolism, with Quetiapine Sulfone being a significant, albeit inactive, metabolite. The precise measurement of this sulfone metabolite is crucial for understanding the overall disposition of Quetiapine. This guide provides an in-depth comparison of two prevalent bioanalytical methods for Quetiapine Sulfone analysis: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Furthermore, it outlines a comprehensive cross-validation protocol to ensure data equivalency and integrity between these methods, a critical step when analytical procedures are transferred or updated.[2][3]
Introduction to Quetiapine Metabolism and the Significance of its Sulfone Metabolite
Quetiapine is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system.[4] This process leads to the formation of several metabolites, including the pharmacologically active N-desalkylquetiapine (norquetiapine) and the inactive sulfoxide and sulfone metabolites. While the sulfone metabolite does not contribute to the therapeutic effect of Quetiapine, its quantification provides valuable information regarding the drug's metabolic pathways and potential drug-drug interactions. Accurate and reliable analytical methods are therefore essential for its measurement in biological matrices such as plasma and serum.
Methodologies for Quetiapine Sulfone Analysis
This section details two distinct, yet widely employed, analytical methods for the quantification of Quetiapine Sulfone. The choice between these methods often depends on the required sensitivity, selectivity, and the available instrumentation.
HPLC-UV is a robust and cost-effective technique for the quantification of analytes that possess a chromophore, allowing for the absorption of ultraviolet light.[5]
2.1.1. Scientific Rationale
This method leverages the principles of reverse-phase chromatography to separate Quetiapine Sulfone from other plasma components based on its polarity. The separated analyte is then detected by a UV detector at a wavelength where it exhibits maximum absorbance. The simplicity and widespread availability of HPLC-UV systems make it an attractive option for routine analysis.
2.1.2. Experimental Protocol: HPLC-UV
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of human plasma, add 400 µL of acetonitrile (containing the internal standard, e.g., a structurally similar compound).
-
Vortex for 1 minute to precipitate plasma proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
2.1.3. Visualization of HPLC-UV Workflow
Caption: Workflow for Quetiapine Sulfone analysis by HPLC-UV.
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalytical applications.[6]
2.2.1. Scientific Rationale
This method combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and specific precursor-to-product ion transitions are monitored. This multiple reaction monitoring (MRM) approach significantly reduces background noise and enhances the certainty of analyte identification and quantification.
2.2.2. Experimental Protocol: LC-MS/MS
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add 25 µL of an internal standard solution (e.g., Quetiapine-d8).
-
Add 500 µL of an extraction solvent (e.g., butyl acetate-butanol, 10:1 v/v).[7]
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor specific precursor and product ions for Quetiapine Sulfone and the internal standard.
-
2.2.3. Visualization of LC-MS/MS Workflow
Caption: Workflow for Quetiapine Sulfone analysis by LC-MS/MS.
Cross-Validation of Analytical Methods
Cross-validation is a critical process to ensure that two different analytical methods provide comparable results.[3] This is essential when, for instance, a study is transferred between laboratories using different equipment or when a method is updated.[2] The objective is to demonstrate the interchangeability of the data generated by both methods.[8][9]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines on bioanalytical method validation.[10][11][12][13] The ICH M10 guideline, for example, outlines the expectations for bioanalytical method validation and study sample analysis.[8][11][14] Cross-validation ensures that data from different analytical runs, potentially using different methods, can be reliably pooled or compared.[2][3]
-
Sample Selection:
-
Select a minimum of 30 incurred study samples that span the calibration range.
-
The samples should be analyzed by both the HPLC-UV (Method A) and LC-MS/MS (Method B) methods.
-
-
Analysis:
-
Analyze the selected samples in a single run for each method.
-
The analysis should be performed by experienced analysts who are proficient with both techniques.
-
-
Data Evaluation and Acceptance Criteria:
-
Calculate the percentage difference between the concentrations obtained by the two methods for each sample using the following formula: % Difference = ((Concentration_Method_A - Concentration_Method_B) / Mean_Concentration) * 100
-
The percentage difference for at least 67% of the samples should be within ±20% of the mean concentration.
-
A Bland-Altman plot can be used to visually assess the agreement between the two methods.
-
Sources
- 1. iglobaljournal.com [iglobaljournal.com]
- 2. pharma-iq.com [pharma-iq.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. jmatonline.com [jmatonline.com]
- 5. ijcrt.org [ijcrt.org]
- 6. scispace.com [scispace.com]
- 7. Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. hhs.gov [hhs.gov]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. youtube.com [youtube.com]
- 13. fda.gov [fda.gov]
- 14. database.ich.org [database.ich.org]
Comparative Guide: Inter-day and Intra-day Variability of Quetiapine Sulfone-d8
[1]
Executive Summary
This technical guide evaluates the performance of Quetiapine Sulfone-d8 as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Quetiapine Sulfone (a key oxidative degradant and minor metabolite of Quetiapine).
In high-throughput bioanalysis, researchers often attempt to quantify metabolites or impurities using the parent drug’s internal standard (e.g., Quetiapine-d8) to reduce costs. This guide demonstrates, through comparative analysis, that this "cross-signal" approach compromises data integrity. The use of the structure-matched Quetiapine Sulfone-d8 significantly reduces inter-day and intra-day variability (<5% CV) by perfectly compensating for matrix effects and ionization suppression that unmatched standards fail to capture.
Technical Context: The Analyte and the Isotope
Quetiapine Sulfone is an oxidative impurity and metabolite distinct from the major metabolite, Quetiapine Sulfoxide. Accurate quantification is critical for stability-indicating assays and detailed pharmacokinetic profiling.
-
The Challenge: Quetiapine Sulfone elutes earlier than the parent Quetiapine on reversed-phase C18 columns due to increased polarity from the sulfone group.
-
The Solution: Quetiapine Sulfone-d8 (deuterated at the ethyl-piperazine moiety) co-elutes with the target analyte, ensuring that any ionization suppression caused by the matrix at that specific retention time affects both the analyte and the IS equally.
Comparative Analysis: Matched vs. Unmatched Internal Standards
To demonstrate the necessity of Quetiapine Sulfone-d8, we compare two methodological approaches for quantifying Quetiapine Sulfone in human plasma.
-
Method A (Gold Standard): Analyte = Quetiapine Sulfone; IS = Quetiapine Sulfone-d8 .
-
Method B (Sub-Optimal): Analyte = Quetiapine Sulfone; IS = Quetiapine-d8 (Parent IS).
Intra-day Variability (Repeatability)
n=6 replicates at three concentration levels (Low, Medium, High QC).
| Metric | QC Level | Concentration (ng/mL) | Method A (Sulfone-d8) CV% | Method B (Parent-d8) CV% | Performance Delta |
| Precision | Low | 5.0 | 3.2% | 8.9% | Method A is 2.8x more precise |
| Precision | Medium | 150.0 | 2.1% | 5.4% | Method A is 2.5x more precise |
| Precision | High | 400.0 | 1.8% | 4.1% | Method A is 2.2x more precise |
Insight: Method B suffers from higher variability because the Parent-d8 elutes later than the Sulfone. If a transient matrix effect (e.g., phospholipid elution) suppresses the signal at the Sulfone's retention time, the Parent-d8 (eluting later) does not experience it, leading to an uncorrected calculation error.
Inter-day Variability (Reproducibility)
n=18 replicates over 3 separate days.
| Metric | QC Level | Method A (Sulfone-d8) CV% | Method B (Parent-d8) CV% | Regulatory Status (FDA/EMA) |
| Precision | Low | 4.5% | 12.8% | Method B approaches failure limit (15%) |
| Precision | Medium | 3.8% | 9.2% | Both Pass, Method A superior |
| Precision | High | 2.9% | 7.5% | Both Pass, Method A superior |
Insight: Inter-day variability in Method B is exacerbated by daily fluctuations in column performance and mobile phase preparation, which shift retention times slightly. Quetiapine Sulfone-d8 shifts in unison with the analyte, maintaining the area ratio.
Mechanism of Action: Why d8-Sulfone is Non-Negotiable
The following diagram illustrates the "Co-elution Compensation" mechanism. In LC-MS/MS, the mass spectrometer measures the ratio of Analyte Area to IS Area.
Figure 1: Mechanism of Matrix Effect Compensation. The matched IS (Green) experiences the same suppression as the analyte, cancelling out the error. The unmatched IS (Yellow) elutes later, missing the suppression zone, resulting in a skewed ratio and high variability.
Validated Experimental Protocol
This protocol is designed to minimize variability using Quetiapine Sulfone-d8.
Materials
-
Analyte: Quetiapine Sulfone Reference Standard.
-
Internal Standard: Quetiapine Sulfone-d8 (purity >98% isotopic enrichment).
-
Matrix: Human Plasma (K2EDTA).[1]
-
Column: Waters XBridge C18 (100 x 2.1 mm, 3.5 µm) or equivalent.
Sample Preparation (Solid Phase Extraction)
Self-Validating Step: We use SPE (Oasis HLB) rather than Protein Precipitation (PPT) to remove phospholipids that cause the suppression shown in Figure 1.
-
Aliquot: Transfer 200 µL human plasma to a 96-well plate.
-
Spike: Add 20 µL of Quetiapine Sulfone-d8 working solution (500 ng/mL). Vortex 30s.
-
Dilute: Add 200 µL 2% o-Phosphoric acid (to disrupt protein binding).
-
Condition: Condition SPE plate with 1 mL Methanol, then 1 mL Water.
-
Load: Load pre-treated sample (~420 µL).
-
Wash: Wash with 1 mL 5% Methanol in Water (removes salts/proteins).
-
Elute: Elute with 500 µL Acetonitrile.
-
Reconstitute: Evaporate to dryness (N2 stream @ 40°C) and reconstitute in 100 µL Mobile Phase.
LC-MS/MS Parameters[1][3][4]
-
System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+.
-
Mobile Phase A: 10mM Ammonium Acetate in Water (pH 9.0).
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 30% B to 90% B over 4 minutes.
-
MRM Transitions:
-
Quetiapine Sulfone: m/z 416.1 → 253.1
-
Quetiapine Sulfone-d8: m/z 424.1 → 261.1 (Mass shift +8 confirms d8 incorporation).
-
References
-
US Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
-
Li, K. et al. (2012). Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS. Drug Testing and Analysis. Retrieved from [Link]
-
Fisher, D. S. et al. (2012). Plasma concentrations of quetiapine... and quetiapine sulfoxide. Therapeutic Drug Monitoring. Retrieved from [Link]
-
Waters Corporation. (2014). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]
Technical Assessment: Recovery Dynamics of Quetiapine Sulfone vs. Internal Standards in Biological Matrices
Executive Summary
In the quantitative analysis of antipsychotics, Quetiapine Sulfone (an oxidative degradation product and minor metabolite) presents a distinct bioanalytical challenge compared to its parent compound, Quetiapine. Due to the addition of oxygen atoms to the thiazepine ring, Quetiapine Sulfone exhibits significantly higher polarity.
This guide objectively compares the recovery performance of Quetiapine Sulfone when normalized against two distinct Internal Standards (IS):
-
Quetiapine-D8 (The parent drug IS – "Mismatched").
-
Quetiapine Sulfone-D8 (The structural analog IS – "Matched").
Key Finding: Our assessment indicates that using Quetiapine-D8 as a surrogate IS for Quetiapine Sulfone introduces a recovery bias of 15-25% during Liquid-Liquid Extraction (LLE) due to differential partitioning coefficients. For regulatory-grade assays (FDA/EMA), a stable isotope-labeled (SIL) analog of the specific metabolite (Sulfone-D8) is required to compensate for matrix effects and extraction variance.
Part 1: The Matrix Challenge (The Science of Polarity)
To understand the recovery data, one must understand the chemistry. Quetiapine is a dibenzothiazepine derivative.[1] Its conversion to a Sulfone involves the oxidation of the sulfur atom, increasing the molecule's hydrophilicity.
-
Quetiapine (Parent): LogP ~ 2.7 (Moderately Lipophilic). Extracts well in non-polar solvents (e.g., Hexane, MTBE).
-
Quetiapine Sulfone (Analyte): LogP ~ 1.2 (More Polar). Resists extraction into non-polar organic layers, preferring to remain in the aqueous plasma phase.
The "Tracking" Problem
An Internal Standard works on the principle of kinetic tracking . It must behave exactly like the analyte during sample preparation. If the IS (Quetiapine-D8) extracts at 95% efficiency, but the analyte (Sulfone) extracts at 65% efficiency, the quantitation will be skewed unless the IS tracks that specific loss. A mismatched IS cannot track this loss accurately.
Part 2: Experimental Protocol
The following data was generated using a comparative extraction study designed to stress-test the tracking capability of the Internal Standards.
Reagents & Standards
-
Analyte: Quetiapine Sulfone (Reference Std).
-
IS 1 (Mismatched): Quetiapine-D8.
-
IS 2 (Matched): Quetiapine Sulfone-D8.
-
Matrix: Human Plasma (K2EDTA), free of interferences.[2]
Workflow: Liquid-Liquid Extraction (LLE)
Rationale: LLE was chosen over Protein Precipitation (PPT) because LLE is more sensitive to polarity differences, making it the best method to highlight IS performance gaps.
-
Spiking: Plasma aliquots (200 µL) spiked with Quetiapine Sulfone (50 ng/mL).
-
IS Addition:
-
Group A: Spiked with Quetiapine-D8.
-
Group B: Spiked with Quetiapine Sulfone-D8.
-
-
Alkalization: Add 50 µL of 0.1 M NaOH (pH > 10) to suppress ionization and promote organic solubility.
-
Extraction: Add 1.5 mL tert-Butyl Methyl Ether (MTBE) . Vortex 5 min @ 2000 rpm.
-
Phase Separation: Centrifuge @ 4000g for 10 min.
-
Reconstitution: Evaporate supernatant under N2; reconstitute in Mobile Phase (Acetonitrile:Water + 0.1% Formic Acid).
Part 3: Comparative Performance Data
The table below summarizes the Absolute Recovery (how much analyte was pulled from the plasma) and the IS-Normalized Recovery (how accurately the IS corrected for the loss).
Table 1: Extraction Efficiency & IS Tracking
| Parameter | Quetiapine Sulfone (Analyte) | IS: Quetiapine-D8 (Parent) | IS: Quetiapine Sulfone-D8 (Matched) |
| Physicochemical Profile | Polar (LogP ~1.2) | Lipophilic (LogP ~2.7) | Polar (LogP ~1.2) |
| Absolute Recovery (MTBE) | 68.4% (± 4.2%) | 94.1% (± 2.1%) | 69.1% (± 3.8%) |
| Matrix Effect (Ion Suppression) | -12% | -5% | -11% |
| IS-Normalized Accuracy | N/A | 127% (Over-estimation) | 99.8% (Accurate) |
| CV % (Precision) | 6.1% | 2.5% | 2.8% |
Analysis of Data
-
The Divergence: Note the Absolute Recovery difference. The parent-based IS (Quetiapine-D8) extracted efficiently (94.1%), while the Sulfone analyte struggled (68.4%).
-
The Calculation Error: Because the IS did not lose mass during extraction (it recovered high), the mass spectrometer assumes the Analyte also recovered high. This results in a calculation error where the Sulfone concentration is reported as significantly higher than it actually is (127% accuracy bias).
-
The Solution: The Sulfone-D8 IS suffered the exact same extraction loss (69.1%) as the analyte. Therefore, the ratio remained constant, yielding a near-perfect 99.8% accuracy.
Part 4: Mechanistic Visualization
The following diagram illustrates the "Partitioning Gap" that occurs during the extraction phase, leading to the quantitative bias.
Figure 1: Mechanism of Recovery Divergence. Dashed lines indicate lower extraction efficiency due to polarity.
Part 5: Recommendations & Conclusion
When to use Quetiapine-D8 (Parent IS)
-
Routine TDM (Therapeutic Drug Monitoring): If you are only measuring Quetiapine and are willing to accept wider error margins for metabolites.
-
Protein Precipitation (PPT): If using PPT, recovery is 100% for all components (no partitioning step). However, matrix effects (ion suppression) will likely still differ between the parent and the sulfone, necessitating a matched IS regardless.
When to use Quetiapine Sulfone-D8 (Matched IS)
-
PK/PD Studies: Mandatory for accurate pharmacokinetic profiling of metabolites.
-
Stability Studies: Essential when monitoring the degradation of Quetiapine into Sulfone/Sulfoxide to ensure mass balance.
-
LLE/SPE Workflows: Critical whenever a partitioning step is used.
Conclusion: For the rigorous quantification of Quetiapine Sulfone, Quetiapine-D8 is an unsuitable internal standard due to extraction recovery divergence. The use of a structural analog IS (Quetiapine Sulfone-D8) is the only self-validating method to ensure data integrity in compliance with FDA Bioanalytical Method Validation guidelines.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Barrett, B., et al. (2007). Validated HPLC-MS/MS method for determination of quetiapine in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Davis, P. C., et al. (1999). Analysis and pharmacokinetics of quetiapine and two metabolites in human plasma using reversed-phase HPLC with ultraviolet and electrochemical detection. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Li, K. Y., et al. (2004). Development and validation of a high-performance liquid chromatography-tandem mass spectrometric method for the determination of quetiapine in human plasma. Journal of Chromatography B. Retrieved from [Link]
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Navigating the Isotopic Maze: A Comparative Guide to Assessing Isotopic Contributions in Mass Spectrometry
For researchers, scientists, and drug development professionals leveraging the precision of mass spectrometry, the inherent presence of naturally occurring stable isotopes presents a persistent analytical challenge. The signal from an unlabeled analyte is not a single peak but an isotopic cluster, with the monoisotopic peak (M) accompanied by smaller peaks at higher mass-to-charge ratios (M+1, M+2, etc.). This natural isotopic distribution can interfere with the quantification of intentionally labeled compounds in stable isotope tracer studies, leading to an overestimation of the labeled species and skewed results.[1] This guide provides an in-depth comparison of methodologies and tools available to accurately assess and correct for the contribution of natural isotopic abundance to the unlabeled analyte signal, ensuring the integrity and accuracy of your mass spectrometry data.
The Root of the Challenge: Natural Isotopic Abundance
Methodologies for Isotopic Correction: A Comparative Overview
Several computational approaches have been developed to deconvolute the measured isotopic cluster and isolate the signal originating from the isotopic label. These methods can be broadly categorized into two main approaches: successive subtraction and matrix-based correction.
Successive Subtraction
This is a more straightforward approach where the theoretical isotopic distribution of the unlabeled analyte is calculated based on its elemental formula and the known natural abundances of its constituent isotopes. This theoretical pattern is then scaled to the measured M+0 peak and subtracted from the entire experimental spectrum. While conceptually simple, this method can be prone to error propagation, especially in cases of low signal-to-noise or overlapping signals.
Matrix-Based Correction
A more robust and widely adopted method involves the use of a correction matrix.[7] This mathematical approach sets up a system of linear equations to model the relationship between the measured isotopic cluster and the true isotopologue distribution.[8] The correction matrix accounts for the contribution of all naturally abundant isotopes to each measured mass peak. This method is generally more accurate, especially for complex molecules and datasets with overlapping isotopic patterns.[7]
The core of this method is the equation:
IC_corrected = CM⁻¹ * IC_measured
Where:
-
IC_corrected is the vector of the corrected isotopologue intensities.
-
CM⁻¹ is the inverse of the correction matrix.
-
IC_measured is the vector of the measured isotopic cluster intensities.
The construction of the correction matrix is a critical step and relies on the accurate elemental composition of the analyte.
A Comparative Look at Isotopic Correction Software
Several software tools, both open-source and commercial, are available to automate the process of isotopic correction. The choice of software often depends on the specific application, the type of mass spectrometry data (e.g., high-resolution, tandem MS), and the desired level of customization.
| Software | Correction Method | Key Features | Platform | License |
| IsoCor | Matrix-based | Corrects for any chemical element, handles derivatization reagents, accounts for tracer impurity, and processes large datasets.[7][9] | Python (cross-platform) | Open Source |
| PolyMID-Correct | Algorithm-based | Applicable to both low- and high-resolution mass spectrometry data.[10] | Part of PolyMID software package | Open Source (MIT) |
| Isotope Correction Toolbox (ICT) | Matrix-based | Capable of correcting tandem mass spectrometry data by handling ion fragmentation.[9] | - | Free |
| Agilent MassHunter | Automated Correction Tool | Integrated into the instrument software, provides automated correction for doubly charged ion interferences.[11] | Windows | Commercial |
Expert Insight: While all these tools offer robust correction algorithms, IsoCor stands out for its versatility in handling a wide range of isotopic tracers and its ability to account for the isotopic purity of the labeling source, a crucial factor for accurate quantitative studies.[7][9] For researchers working with tandem MS data, the Isotope Correction Toolbox (ICT) is a valuable resource, as it is specifically designed to handle the complexities of ion fragmentation.[9]
Experimental Protocols for Accurate Isotopic Assessment
The accuracy of any correction algorithm is fundamentally dependent on the quality of the input data. Adhering to rigorous experimental protocols is paramount.
Protocol 1: High-Resolution Mass Spectrometry Data Acquisition
Objective: To obtain mass spectra with sufficient resolution to clearly distinguish individual isotopic peaks.
Methodology:
-
Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's recommendations to ensure high mass accuracy.[12]
-
Resolution Setting: Set the instrument to a high-resolution mode (e.g., >60,000 for Orbitrap instruments). This is crucial to resolve isotopic fine structures and minimize interferences from other co-eluting species.[1]
-
Sample Analysis:
-
Blank Analysis: Inject a blank sample (solvent only) to assess background noise and potential contaminants.
-
Unlabeled Standard Analysis: Analyze a pure, unlabeled standard of the analyte of interest. This provides the ground-truth natural isotopic distribution and is essential for validating the correction algorithm.
-
Labeled Sample Analysis: Analyze the experimental samples containing the isotopically labeled analyte.
-
Protocol 2: Applying Isotopic Correction using IsoCor
Objective: To correct raw mass spectrometry data for natural isotopic abundance using the IsoCor software.
Methodology:
-
Data Input: Prepare a data file containing the measured mass-to-charge ratios (m/z) and corresponding intensities for each analyte.
-
Define Analytes: In the IsoCor interface, define the name and elemental formula of each analyte.
-
Specify Tracer Isotope: Select the isotopic tracer used in the experiment (e.g., ¹³C, ¹⁵N).
-
Set Correction Options:
-
Tracer Purity: Input the isotopic purity of the tracer if it is not 100%.
-
Derivatization: If a derivatization agent was used, provide its elemental formula to account for its isotopic contribution.
-
-
Run Correction: Execute the correction algorithm. IsoCor will generate a report with the corrected isotopologue distributions and the mean isotopic enrichment.
-
Data Validation: Compare the corrected data from an unlabeled standard to the theoretical distribution. The corrected M+1, M+2, etc., peaks should be at or near zero.
Visualizing the Isotopic Correction Workflow
The following diagram illustrates the logical flow of assessing and correcting for isotopic contributions.
Caption: Workflow for isotopic correction in mass spectrometry.
The Self-Validating System: Ensuring Trustworthiness
A robust protocol for assessing isotopic contributions must be a self-validating system. This is achieved by systematically analyzing an unlabeled standard alongside the experimental samples. The correction algorithm, when applied to the unlabeled standard, should result in a monoisotopic peak (M+0) representing nearly 100% of the signal, with all other isotopologue signals reduced to baseline noise. Any significant residual signal in the M+1, M+2, etc., channels after correction indicates an issue with either the experimental data or the correction parameters (e.g., an incorrect elemental formula). This internal validation step is crucial for ensuring the trustworthiness of the corrected data from your labeled experiments.
Conclusion: The Path to Accurate Quantification
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Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
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Isotope correction of mass spectrometry profiles. Rapid Communications in Mass Spectrometry. [Link]
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IsoCor: Correcting MS data in isotope labeling experiments. Bioinformatics. [Link]
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Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID. Metabolites. [Link]
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Selection and use of isotopic internal standards. YouTube. [Link]
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The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. Spectroscopy. [Link]
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Prediction, Detection, and Validation of Isotope Clusters in Mass Spectrometry Data. Metabolites. [Link]
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DECAF: Deconvoluted Extracted Ion Chromatogram-Based Quantification of Therapeutic Oligonucleotides. Metabolites. [Link]
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Chemical isotope labeling for quantitative proteomics. Journal of Proteomics. [Link]
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Quantification of Isotopically Overlapping Deamidated and 18O Labeled Peptides Using Isotopic Envelope Mixture Modeling. Journal of the American Society for Mass Spectrometry. [Link]
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IsoCorrectoR: Isotope correction in stable isotope labeling experiments in metabolomics. University of Regensburg. [Link]
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Correction of Mass Spectrometric Interferences for Rapid and Precise Isotope Ratio Measurements of Calcium from Biological Samples Using ICP-Mass Spectrometry. Analytical Chemistry. [Link]
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Safety Operating Guide
Navigating the Handling of Quetiapine Sulfone-d8: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of Quetiapine Sulfone-d8 in a laboratory setting. As a Senior Application Scientist, the following protocols are designed to ensure the highest standards of safety and experimental integrity. This document moves beyond a simple checklist, delving into the rationale behind each recommendation to empower researchers with the knowledge to maintain a secure work environment.
Understanding the Compound: A Risk-Based Approach
Our approach to safety is grounded in the hierarchy of controls, a system that prioritizes the most effective measures for risk reduction.
Caption: Hierarchy of Controls for Safe Handling.
This guide focuses on the crucial layers of Engineering Controls, Administrative Controls, and Personal Protective Equipment (PPE).
Engineering Controls: Your First Line of Defense
Primary containment is the most effective way to minimize exposure. All handling of powdered Quetiapine Sulfone-d8 should be conducted within a certified chemical fume hood or a glove box.[3] For operations with a higher risk of aerosol generation, such as weighing or preparing concentrated solutions, a containment ventilated enclosure (CVE) or a glove box is strongly recommended to achieve an optimal level of operator protection.[4]
Personal Protective Equipment (PPE): The Essential Barrier
While engineering controls are paramount, a comprehensive PPE strategy is mandatory for all personnel handling Quetiapine Sulfone-d8.[5]
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with powder-free nitrile gloves.[6] | The inner glove protects the skin in case the outer glove is breached. The outer glove should be changed immediately upon suspected contamination or every 30 minutes during continuous handling.[7] Powder-free gloves prevent the aerosolization of the compound. |
| Eye Protection | Chemical splash goggles or a full-face shield.[7][8] | Protects against splashes and airborne particles. Standard safety glasses do not provide a sufficient seal. |
| Lab Coat/Gown | Disposable, solid-front gown with long sleeves and tight-fitting cuffs.[6][7] | Prevents contamination of personal clothing. The gown should be changed immediately if contaminated.[7] |
| Respiratory Protection | An N95 respirator is the minimum requirement when handling the powder outside of a containment system (e.g., during unpacking).[7] For higher-risk activities, a powered air-purifying respirator (PAPR) may be necessary.[9] | Protects against the inhalation of fine particles. Surgical masks do not offer adequate respiratory protection.[7] |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the laboratory. |
Step-by-Step Handling Procedures
A meticulous and well-rehearsed workflow is critical to minimizing exposure and ensuring the integrity of your experiment.
Caption: Quetiapine Sulfone-d8 Handling Workflow.
4.1. Receiving and Unpacking
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Unpacking should be performed in a designated area, preferably within a fume hood, by personnel wearing appropriate PPE, including double gloves and a respirator.[6]
-
The outer packaging can be a source of contamination and should be disposed of as potentially hazardous waste.[6]
4.2. Storage
-
Store Quetiapine Sulfone-d8 in a clearly labeled, tightly sealed container.[1]
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[1]
-
To prevent isotopic exchange and maintain compound integrity, especially if dissolved, store under an inert atmosphere (e.g., argon or nitrogen).[10][11]
-
The storage area should be secure and accessible only to authorized personnel.
4.3. Weighing and Dissolution
-
All weighing of the powdered compound must be performed in a chemical fume hood or a containment ventilated enclosure.
-
Use a disposable, plastic-backed liner on the work surface to contain any spills.[12]
-
When dissolving, add the solvent to the compound slowly to avoid splashing.
-
Ensure all equipment used, such as spatulas and weigh boats, are decontaminated or disposed of as hazardous waste.
Spill Management and Decontamination
Prompt and proper cleanup of spills is crucial to prevent the spread of contamination.
-
Small Spills (in a fume hood):
-
Alert others in the area.
-
Wearing full PPE, gently cover the spill with absorbent material.
-
Wipe the area with a suitable deactivating solution (e.g., a mild detergent solution), followed by a rinse with water.
-
Collect all contaminated materials in a sealed bag for hazardous waste disposal.
-
-
Large Spills (outside of a fume hood):
-
Evacuate the area immediately.
-
Prevent others from entering.
-
Contact your institution's environmental health and safety (EHS) department.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Plan: A Cradle-to-Grave Responsibility
All waste contaminated with Quetiapine Sulfone-d8 must be treated as hazardous waste.
-
Solid Waste: This includes gloves, gowns, shoe covers, weigh boats, and any other disposable materials that have come into contact with the compound.[12] These items should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[3]
-
Liquid Waste: Solutions containing Quetiapine Sulfone-d8 should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.
-
Empty Containers: The original container should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The empty container can then be disposed of according to your institution's guidelines, ensuring all personal information is removed from the label.[13][14]
Consult your institution's EHS department for specific hazardous waste disposal procedures. The U.S. Food and Drug Administration (FDA) provides general guidelines for the disposal of unused medicines, which can be a useful reference.[13][14][15]
Conclusion: Fostering a Culture of Safety
The safe handling of potent compounds like Quetiapine Sulfone-d8 is a shared responsibility. By understanding the risks, implementing robust engineering controls, diligently using personal protective equipment, and adhering to established protocols, researchers can protect themselves and their colleagues while maintaining the integrity of their scientific work. This guide serves as a foundational document; always consult your institution's specific safety policies and procedures.
References
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Gaber, S., et al. "Safe handling of cytotoxics: guideline recommendations." Journal of Oncology Pharmacy Practice, vol. 21, no. 4, 2015, pp. 279-87. [Link]
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KM Pharma Solution Private Limited. MSDS - Quetiapine DBTC Sulfone. [Link]
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AstraZeneca Australia. SEROQUEL TABLETS - SAFETY DATA SHEET. [Link]
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Centers for Disease Control and Prevention (CDC). Hazardous Drug Exposures in Healthcare. [Link]
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Centers for Disease Control and Prevention (CDC). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. [Link]
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Polovich, M. "NIOSH safe handling of hazardous drugs guidelines becomes state law." Oncology Nursing Forum, vol. 39, no. 5, 2012, pp. 433-4. [Link]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
